Product packaging for 5,7-dichloro-1H-indole-2-carboxylic Acid(Cat. No.:CAS No. 4792-71-6)

5,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B1587468
CAS No.: 4792-71-6
M. Wt: 230.04 g/mol
InChI Key: QILAXMNESNFYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-dichloro-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO2 B1587468 5,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 4792-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILAXMNESNFYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407232
Record name 5,7-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-71-6
Record name 5,7-dichloro-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5,7-dichloro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic strategies. The guide focuses on the practical application of established indole syntheses, including the Reissert, Bartoli, and Fischer methods, with an emphasis on the causality behind experimental choices and the integrity of the described protocols. This document aims to be a valuable resource by integrating theoretical principles with actionable experimental procedures.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in modulating the biological activity of these compounds. This compound, with its distinct dichlorination at the 5 and 7 positions of the benzene portion of the indole ring and a carboxylic acid at the 2-position of the pyrrole ring, presents a unique template for the design of novel therapeutic agents. The presence of halogen atoms can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions within biological targets. The carboxylic acid moiety at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Strategic Approaches to the Synthesis of the Indole Core

The construction of the indole ring system is a well-explored area of organic chemistry, with several named reactions providing access to a diverse range of substituted indoles. For the synthesis of this compound, the choice of strategy is dictated by the availability of starting materials, regioselectivity, and overall efficiency. This guide will focus on three prominent and practical approaches: the Reissert indole synthesis, the Bartoli indole synthesis, and the Fischer indole synthesis.

The Reissert Indole Synthesis: A Classic and Reliable Route

The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes.[1][2] This approach is particularly attractive for the synthesis of our target molecule due to the potential availability of the corresponding dichlorinated starting material.

Causality of the Reissert Synthesis: The reaction proceeds in two key stages. The first is a Claisen-type condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester. The acidity of the methyl group of the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent nucleophilic attack on the oxalate. The second stage involves the reductive cyclization of the intermediate pyruvate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[3]

Workflow for the Reissert Synthesis:

Reissert_Workflow start 2,4-Dichloro-6-nitrotoluene + Diethyl Oxalate step1 Condensation (NaOEt/EtOH) start->step1 intermediate1 Ethyl 2-(2,4-dichloro-6-nitrophenyl)-2-oxoacetate step1->intermediate1 step2 Reductive Cyclization (e.g., H2/Pd-C or Zn/AcOH) intermediate1->step2 intermediate2 Ethyl 5,7-dichloro-1H-indole-2-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., NaOH/EtOH) intermediate2->step3 product This compound step3->product Bartoli_Workflow start 1,3-Dichloro-5-nitrobenzene + Vinylmagnesium Bromide step1 Grignard Reaction (THF, low temp.) start->step1 intermediate1 Indole Intermediate step1->intermediate1 step2 Acidic Workup (NH4Cl, H+) intermediate1->step2 product 5,7-dichloro-1H-indole step2->product step3 Formylation (Vilsmeier-Haack) product->step3 intermediate2 5,7-dichloro-1H-indole-3-carbaldehyde step3->intermediate2 step4 Oxidation intermediate2->step4 final_product This compound step4->final_product Fischer_Workflow start 3,5-Dichlorophenylhydrazine + Pyruvic Acid step1 Hydrazone Formation start->step1 intermediate1 3,5-Dichlorophenylhydrazone of Pyruvic Acid step1->intermediate1 step2 Cyclization (Acid Catalyst, e.g., H2SO4, PPA) intermediate1->step2 product This compound step2->product

References

physical and chemical properties of 5,7-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic Acid

Abstract

This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold, a core structure of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms on the benzene ring portion of the indole nucleus profoundly influences its electronic properties, reactivity, and biological activity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, analytical profile, chemical reactivity, and its emerging role as a versatile building block in the synthesis of complex therapeutic agents.

Chemical Identity and Structure

This compound is systematically identified by its IUPAC name and CAS registry number, which ensures unambiguous reference in scientific literature and chemical databases.[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 4792-71-6[1][2][3]

  • Molecular Formula: C₉H₅Cl₂NO₂[1][2][4]

  • Synonyms: 5,7-Dichloro-indole-2-carboxylic acid[4][5]

The molecular structure consists of a bicyclic indole core, with chlorine atoms substituted at positions 5 and 7, and a carboxylic acid group at position 2. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly impacts the electron density distribution across the indole ring system.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental settings. The data for this compound are summarized below.

PropertyValueSource
Molecular Weight 230.04 g/mol [1]
Appearance White to off-white solid (predicted)Inferred
Boiling Point 476.9 °C at 760 mmHg[6]
Melting Point Not explicitly found; expected to be high (>200 °C)Inferred from related compounds[7][8]
Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol); low solubility in water.Inferred from general carboxylic acid properties[7][9]
pKa Not explicitly found; predicted to be < 4.4 due to electron-withdrawing Cl atoms.Inferred from parent compound pKa[7]
XLogP3-AA 3.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

The high boiling point is characteristic of carboxylic acids, which can form stable hydrogen-bonded dimers.[9] The two chlorine substituents increase the molecule's lipophilicity, as indicated by the XLogP3 value, suggesting reduced solubility in aqueous media compared to its non-halogenated parent compound, indole-2-carboxylic acid.[10]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its functional groups provides a reliable characterization framework.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and indole N-H groups. Hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands.[11]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid)Stretching2500 - 3300Very broad, strong
N-H (Indole)Stretching~3350Medium, sharp
C-H (Aromatic)Stretching3000 - 3100Medium to weak
C=O (Carbonyl)Stretching1700 - 1725Strong, sharp
C=C (Aromatic)Stretching1500 - 1600Medium, multiple bands
C-O (Carboxylic Acid)Stretching1210 - 1320Strong
C-ClStretching600 - 800Medium to strong

Causality: The extreme broadness of the O-H stretch is a hallmark of carboxylic acids and arises from the strong intermolecular hydrogen bonding that creates a wide range of vibrational energy states.[11] The C=O stretch is intense due to the large change in dipole moment during vibration.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide distinct signals for each unique proton in the molecule. The acidic protons of the carboxylic acid and indole N-H are typically broad and may exchange with D₂O.

  • -COOH Proton: A broad singlet, typically downfield (>12 ppm).

  • -NH Proton: A broad singlet, typically in the range of 8-11 ppm.

  • Aromatic Protons (H3, H4, H6): Expected in the aromatic region (7-8 ppm). The specific coupling patterns would reveal their connectivity.

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the structure.

  • Carbonyl Carbon (-COOH): The most downfield signal, typically >165 ppm.

  • Aromatic & Indole Carbons: Signals in the range of 100-140 ppm. Carbons bonded to chlorine (C5, C7) will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The spectrum would show a prominent molecular ion peak cluster corresponding to the mass of the molecule (m/z ≈ 230).

  • Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, confirming the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the indole ring.

Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by its three primary functional components: the carboxylic acid group, the indole N-H, and the electron-deficient aromatic ring.

  • Carboxylic Acid Group: This group exhibits typical acidity and can be deprotonated by a base to form a carboxylate salt. It readily undergoes esterification with alcohols under acidic conditions or conversion to an acid chloride, which is a precursor for amides and other derivatives.[13][14]

  • Indole N-H Group: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base. The nitrogen can also be alkylated or acylated to produce N-substituted derivatives.[15]

  • Aromatic Ring: The indole ring is typically an electron-rich system prone to electrophilic substitution, primarily at the C3 position. However, the presence of three electron-withdrawing groups (two Cl atoms and a COOH group) deactivates the ring, making electrophilic substitution reactions more challenging than in the parent indole.

Synthesis and Characterization Workflow

While a specific synthesis protocol is beyond the scope of this guide, indole-2-carboxylic acids are often prepared via methods like the Reissert or Fischer indole synthesis.[16] A general workflow for the characterization and quality control of a synthesized batch of this compound is outlined below.

Caption: General workflow for the purification and characterization of the title compound.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To assess the purity of the compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area. This method is standard for analyzing similar indole derivatives.[17]

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[18] this compound serves as a highly valuable and specialized building block.

  • Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, a novel therapeutic modality.[2]

  • Antiviral Agents: The parent indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14] The dichloro-substituents can be used to modulate potency, selectivity, and pharmacokinetic properties.

  • General Medicinal Chemistry: It is used as a key starting material for synthesizing more complex molecules with potential anti-inflammatory, anti-cancer, and neuroprotective activities.[6] The chlorine atoms provide handles for further chemical modification and can enhance binding affinity to biological targets through halogen bonding.

Safety and Handling

Based on GHS classification data, this compound should be handled with appropriate precautions.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physicochemical and spectroscopic properties. The presence of dichloro-substitution on the indole core imparts unique reactivity and makes it an attractive building block for modern drug discovery, particularly in the development of targeted therapeutics like antivirals and protein degraders. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic acid (CAS: 4792-71-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5,7-dichloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Indole Scaffold and Halogenation

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of therapeutic agents. The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two chlorine atoms at the 5 and 7 positions of the indole-2-carboxylic acid core in the title compound, this compound, presents a unique substitution pattern for exploring structure-activity relationships (SAR) in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 4792-71-6[1]
Molecular Formula C₉H₅Cl₂NO₂[1][2]
Molecular Weight 230.05 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Off-white to light yellow powder (typical)Commercially available
Solubility Soluble in organic solvents like DMSO and DMFGeneral chemical knowledge
Melting Point Data not readily available in public sources
Spectroscopic Characterization

Accurate structural elucidation through spectroscopic methods is crucial for confirming the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and carboxylic acid protons. The electron-withdrawing nature of the chlorine atoms will influence the chemical shifts of the aromatic protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically δ 10-13 ppm).[3][4] The N-H proton of the indole ring will also likely appear as a broad singlet. The protons on the benzene ring (H-4 and H-6) and the pyrrole ring (H-3) will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the downfield region (around 165-185 ppm).[4][5] The carbons attached to the chlorine atoms (C-5 and C-7) will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[4][6][7] A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be observed around 1700-1725 cm⁻¹.[6]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Fischer indole synthesis to construct the indole core, followed by the hydrolysis of the resulting ester.

Diagram 1: Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Ester Hydrolysis A 2,4-Dichlorophenylhydrazine C Ethyl 5,7-dichloro-1H-indole-2-carboxylate A->C Acid catalyst (e.g., H₂SO₄, PPA) Heat B Diethyl ketomalonate B->C D This compound C->D Base (e.g., NaOH, KOH) Water/Alcohol, Heat

Caption: Synthetic route to this compound.

Step 1: Fischer Indole Synthesis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[2][8][9] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][8] In this case, 2,4-dichlorophenylhydrazine is reacted with an α-ketoester, such as diethyl ketomalonate, to yield the corresponding ethyl indole-2-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenylhydrazine and a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Ketoester: To the stirred solution, add diethyl ketomalonate.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, ethyl 5,7-dichloro-1H-indole-2-carboxylate, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 5,7-dichloro-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Work-up: After cooling the reaction mixture, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Acidify the aqueous solution with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid product will precipitate out.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

Indole-2-carboxylic acid derivatives have emerged as a promising class of compounds in drug discovery, with activities against a range of biological targets. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[10][11][12] The indole-2-carboxylic acid scaffold has been identified as a key pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10][13] The carboxylic acid moiety is believed to chelate with the magnesium ions in the active site of the enzyme, while the indole ring can engage in π-π stacking interactions with the viral DNA.[9][13] The presence of halogen atoms on the indole ring can further enhance these interactions and improve the inhibitory potency.[9][13]

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 This compound Mg2+_1 Mg²⁺ Mg2+_2 Mg²⁺ vDNA Viral DNA Indole_Ring Dichloro-Indole Ring Indole_Ring->vDNA π-π Stacking Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mg2+_1 Chelation Carboxylic_Acid->Mg2+_2 Chelation

Caption: Putative binding mode of indole-2-carboxylic acid derivatives.

Dual IDO1/TDO Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.[6][7] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of immune cells, allowing the tumor to evade the host's immune system. Consequently, the inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.[7] Indole-2-carboxylic acid derivatives have been investigated as potential dual inhibitors of IDO1 and TDO, offering a new avenue for the development of novel anti-cancer agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the well-established Fischer indole synthesis and subsequent hydrolysis is a practical route for its preparation. The unique dichlorination pattern on the indole core provides a strategic advantage for fine-tuning the pharmacological properties of lead compounds. The demonstrated potential of the indole-2-carboxylic acid scaffold as an inhibitor of HIV-1 integrase and a dual inhibitor of IDO1/TDO highlights the importance of further exploring the therapeutic potential of derivatives of this compound. This technical guide serves as a foundational resource for researchers embarking on the synthesis and application of this intriguing molecule.

References

The Multifaceted Biological Activities of Dichlorinated Indole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of indole derivatives, halogenated compounds, particularly dichlorinated indoles, have emerged as a class of molecules with potent and diverse pharmacological properties. The introduction of chlorine atoms onto the indole ring can significantly modulate the compound's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its interaction with biological targets and improving its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of dichlorinated indole compounds, with a focus on their anticancer, antimicrobial, and neuroprotective effects. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activities of Dichlorinated Indoles: A Multi-pronged Attack on Malignancy

Dichlorinated indole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disrupting the Machinery of Cancer Cells

The anticancer effects of dichlorinated indoles are primarily attributed to their ability to induce apoptosis, inhibit crucial signaling pathways, and disrupt microtubule dynamics.

  • Induction of Apoptosis: A hallmark of many anticancer drugs, the induction of programmed cell death, or apoptosis, is a key mechanism for dichlorinated indoles. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Evidence suggests that dichlorinated indole derivatives can modulate the expression of key apoptotic proteins, leading to the activation of a cascade of caspases, the executioners of apoptosis.[4][5] Specifically, they have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][6] Some derivatives also activate the extrinsic pathway by upregulating death receptors and activating caspase-8.[6][7]

  • Inhibition of Kinase Signaling Pathways: Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Dichlorinated indoles have been identified as inhibitors of key kinases involved in these pathways. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and regression.[8]

  • Microtubule Disruption: The microtubule network is essential for cell division, and its disruption is a proven anticancer strategy. Certain chlorinated indole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][9]

The intricate interplay of these mechanisms is visualized in the signaling pathway diagram below.

anticancer_mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_signaling Signaling & Cytoskeleton Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Mitochondrion Bax Bax Bax->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Microtubule Dynamics Microtubule Dynamics G2/M Arrest G2/M Arrest Microtubule Dynamics->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Dichlorinated Indole Dichlorinated Indole Dichlorinated Indole->Death Receptors Dichlorinated Indole->Bcl-2/Bcl-xL Dichlorinated Indole->Bax Dichlorinated Indole->VEGFR-2 Dichlorinated Indole->Microtubule Dynamics Caspase-3->Apoptosis

Caption: Anticancer mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): The Critical Role of Chlorine Positioning

The position of the chlorine atoms on the indole ring is a critical determinant of anticancer activity. While a comprehensive SAR for all possible dichlorinated isomers is still under investigation, several key trends have emerged:

  • Positions 4 and 6: Dichlorination at the C4 and C6 positions of the indole ring has been shown to be particularly effective. For instance, 4,6-dichloroindole derivatives have demonstrated potent antiproliferative activity.[10]

  • Positions 5 and 7: Substitution at the C5 and C7 positions also confers significant cytotoxic effects.

  • Electron-withdrawing nature: The electron-withdrawing nature of the chlorine atoms is believed to enhance the interaction of the indole scaffold with its biological targets, potentially through halogen bonding or by modulating the electronic properties of the indole ring.

Further derivatization at other positions of the indole nucleus can also influence activity. For example, substitution at the N1 position with small alkyl groups can enhance potency.[11]

Table 1: Anticancer Activity of Representative Dichlorinated Indole Derivatives

Compound IDDichlorination PatternTarget Cell LineIC50 (µM)Reference
Compound A 4,6-dichloroHeLa (Cervical Cancer)5.2Fictional Data for Illustration
Compound B 5,7-dichloroMCF-7 (Breast Cancer)8.1Fictional Data for Illustration
Compound C 4,6-dichloroA549 (Lung Cancer)3.9Fictional Data for Illustration
Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of dichlorinated indole compounds on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dichlorinated indole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5 x 10³ cells in 100 µL of complete DMEM into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the dichlorinated indole compound in complete DMEM. A typical concentration range to start with is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate for 48-72 hours.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

mtt_assay_workflow start Start seed_cells Seed HeLa cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of dichlorinated indole incubate_24h->prepare_dilutions treat_cells Treat cells with compound dilutions prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Prowess of Dichlorinated Indoles: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Dichlorinated indoles have emerged as promising candidates in this area, demonstrating significant activity against a range of pathogenic microorganisms, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[14][15]

Mechanism of Action: Breaching Bacterial Defenses

The antimicrobial action of dichlorinated indoles is not fully elucidated but is thought to involve multiple mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.[15]

  • Inhibition of Biofilm Formation: Bacterial biofilms are communities of microorganisms encased in a protective matrix, which makes them highly resistant to antibiotics. Dichlorinated indoles have been shown to inhibit biofilm formation and eradicate mature biofilms, a crucial attribute for an effective antimicrobial agent.[15]

  • Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. Some indole derivatives are known to interfere with this signaling pathway, thereby reducing bacterial pathogenicity.

antimicrobial_mechanism cluster_targets Bacterial Targets Dichlorinated Indole Dichlorinated Indole Cell Membrane Cell Membrane Dichlorinated Indole->Cell Membrane Biofilm Formation Biofilm Formation Dichlorinated Indole->Biofilm Formation Quorum Sensing Quorum Sensing Dichlorinated Indole->Quorum Sensing Bacterial Cell Bacterial Cell Cell Lysis Cell Lysis Cell Membrane->Cell Lysis Reduced Virulence Reduced Virulence Biofilm Formation->Reduced Virulence Quorum Sensing->Reduced Virulence

Caption: Antimicrobial mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): Halogenation as a Key to Potency

As with their anticancer activity, the antimicrobial potency of dichlorinated indoles is strongly influenced by the substitution pattern:

  • Di-halogenation Enhancement: Di-halogenated indoles generally exhibit significantly greater antibacterial activity compared to their mono-halogenated or non-halogenated counterparts.[16]

  • Optimal Positions: Studies have shown that di-halogenation at positions C4 and C6, as well as C5 and C6, of the indole ring leads to potent antimicrobial agents. For example, 4-bromo-6-chloroindole and 5-bromo-6-chloroindole have demonstrated strong activity against S. aureus.[16]

  • Influence of Halogen Type: The nature of the halogen can also play a role, with combinations of different halogens (e.g., bromo and chloro) sometimes leading to enhanced activity.

Table 2: Antimicrobial Activity of Representative Dichlorinated Indole Derivatives

Compound IDDichlorination PatternTarget OrganismMIC (µg/mL)Reference
Compound D 4,6-dichloroStaphylococcus aureus16[15]
Compound E 5,7-dichloroEscherichia coli32Fictional Data for Illustration
Compound F 4-bromo-6-chloroMRSA30[16]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Objective: To determine the MIC of a dichlorinated indole compound against Staphylococcus aureus and Escherichia coli.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dichlorinated indole compound stock solution (e.g., in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the dichlorinated indole compound in MHB in the 96-well plate. A typical concentration range to test is 0.125 to 128 µg/mL.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum in MHB without the compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

mic_assay_workflow start Start prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum dilute_inoculum Dilute inoculum in MHB prepare_inoculum->dilute_inoculum add_inoculum Add diluted inoculum to wells dilute_inoculum->add_inoculum prepare_dilutions Prepare serial dilutions of dichlorinated indole in 96-well plate prepare_dilutions->add_inoculum incubate_18_24h Incubate for 18-24h add_inoculum->incubate_18_24h read_mic Visually determine the MIC (lowest concentration with no growth) incubate_18_24h->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Neuroprotective Potential of Dichlorinated Indoles: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing interest in identifying compounds that can protect neurons from damage. Dichlorinated indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[18][19]

Mechanism of Action: Combating Oxidative Stress and Inflammation

The neuroprotective effects of dichlorinated indoles are thought to be mediated through several interconnected pathways:

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. Dichlorinated indoles can act as potent antioxidants, scavenging free radicals and reducing oxidative damage to neurons.[18][19]

  • Anti-inflammatory Effects: Chronic neuroinflammation is another key pathological feature of many neurodegenerative disorders. The NF-κB signaling pathway is a central regulator of inflammation. Dichlorinated indoles can modulate this pathway, reducing the production of pro-inflammatory cytokines and protecting neurons from inflammatory damage.[20][21]

  • Modulation of Cholinergic System: The cholinergic system is crucial for cognitive functions like memory and learning, and its decline is a hallmark of Alzheimer's disease. Some indole derivatives have been shown to influence the cholinergic system, potentially by inhibiting acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.

neuroprotective_mechanism cluster_stressors Cellular Stressors cluster_pathways Signaling Pathways Dichlorinated Indole Dichlorinated Indole Oxidative Stress (ROS) Oxidative Stress (ROS) Dichlorinated Indole->Oxidative Stress (ROS) NF-κB Pathway NF-κB Pathway Dichlorinated Indole->NF-κB Pathway Cholinergic System Cholinergic System Dichlorinated Indole->Cholinergic System Neuronal Cell Neuronal Cell Neuronal Survival Neuronal Survival Oxidative Stress (ROS)->Neuronal Survival Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal Survival NF-κB Pathway->Neuroinflammation Cholinergic System->Neuronal Survival

Caption: Neuroprotective mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): Fine-Tuning for Neuroprotection

The SAR for the neuroprotective activity of dichlorinated indoles is an active area of research. Preliminary findings suggest that:

  • Lipophilicity: The ability of these compounds to cross the blood-brain barrier is crucial for their neuroprotective effects. The addition of chlorine atoms increases lipophilicity, which can enhance brain penetration.

  • Substitution Pattern: The specific positioning of the chlorine atoms likely influences the antioxidant and anti-inflammatory properties of the molecule. Further studies are needed to delineate the optimal substitution pattern for neuroprotection.

Experimental Protocol: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and for screening neuroprotective compounds.

Objective: To evaluate the neuroprotective effect of a dichlorinated indole compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Dichlorinated indole compound stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Cell Seeding and Differentiation (Optional but Recommended):

    • Seed SH-SY5Y cells in a 96-well plate.

    • For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days prior to the experiment.

  • Pre-treatment with Compound:

    • Treat the cells with various non-toxic concentrations of the dichlorinated indole compound for 2-24 hours.[18]

  • Induction of Oxidative Stress:

    • After the pre-treatment period, add H₂O₂ to the wells to induce oxidative stress. A typical concentration is 500 µM.[18]

    • Include a control group (cells treated with vehicle only), a H₂O₂-only group, and compound-only groups.

    • Incubate for 24 hours.[18]

  • Assessment of Cell Viability (MTT Assay):

    • Following the incubation, perform the MTT assay as described in the anticancer experimental protocol (Section 1.3) to assess cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition. An increase in cell viability in the compound + H₂O₂ treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

neuroprotection_assay_workflow start Start seed_cells Seed (and differentiate) SH-SY5Y cells start->seed_cells pre_treat Pre-treat cells with dichlorinated indole seed_cells->pre_treat add_h2o2 Induce oxidative stress with H₂O₂ pre_treat->add_h2o2 incubate_24h Incubate for 24h add_h2o2->incubate_24h mtt_assay Perform MTT assay to assess cell viability incubate_24h->mtt_assay analyze_data Analyze data to determine neuroprotective effect mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

Dichlorinated indole compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscore the value of the indole scaffold as a template for the design of novel therapeutics. The strategic placement of chlorine atoms on the indole ring provides a powerful tool for modulating the pharmacological properties of these compounds.

The future of research in this area will likely focus on several key aspects:

  • Elucidation of Detailed Mechanisms: While the general mechanisms of action are becoming clearer, a deeper understanding of the specific molecular targets and signaling pathways modulated by different dichlorinated indole isomers is needed.

  • Comprehensive SAR Studies: Systematic synthesis and biological evaluation of a wider range of dichlorinated indole derivatives will be crucial for establishing more precise structure-activity relationships, which will guide the rational design of more potent and selective compounds.

  • In Vivo Efficacy and Safety: Promising in vitro candidates will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapies: Exploring the potential of dichlorinated indoles in combination with existing drugs could lead to synergistic effects and overcome drug resistance.

References

5,7-dichloro-1H-indole-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic acid: Molecular Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated derivative of the privileged indole scaffold. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the compound's core molecular structure, physicochemical properties, and key spectroscopic signatures. It further explores its significance as a synthetic intermediate in medicinal chemistry, grounded in the established biological importance of indole-based molecules. Methodologies for characterization and safe handling protocols are also detailed, providing a holistic reference for laboratory applications.

Introduction: The Indole Scaffold in Modern Chemistry

The indole ring system is a cornerstone of medicinal chemistry and natural products, forming the structural core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin[1]. Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. The historical significance of indole derivatives is profound, from traditional plant-based alkaloids to the development of modern therapeutics like the anti-inflammatory drug Indomethacin[1].

This compound emerges from this rich context as a valuable synthetic building block. The introduction of chlorine atoms at the 5 and 7 positions of the indole ring significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can profoundly influence its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for designing novel therapeutic agents, notably as a scaffold for HIV-1 integrase inhibitors[2][3]. This guide serves to elucidate the foundational chemical and structural characteristics of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identity
  • IUPAC Name: this compound[4]

  • CAS Number: 4792-71-6[4][5][6]

  • Molecular Formula: C₉H₅Cl₂NO₂[4][6]

  • Synonyms: 5,7-Dichloroindole-2-carboxylic acid[6]

Core Molecular Structure

The structure consists of a bicyclic indole core, comprising a fused benzene and pyrrole ring. A carboxylic acid group is attached at position 2 of the pyrrole ring, while two chlorine atoms are substituted at positions 5 and 7 of the benzene ring. The presence of the N-H group in the pyrrole ring and the O-H group in the carboxylic acid moiety allows the molecule to act as both a hydrogen bond donor and acceptor.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The introduction of two chlorine atoms increases the molecular weight and significantly impacts lipophilicity (LogP), which is a key parameter in drug design for predicting membrane permeability and solubility.

PropertyValueSource
Molecular Weight 230.04 g/mol [4]
Monoisotopic Mass 228.9697338 Da[4]
XLogP3 3.2[4][7]
Melting Point ~300 °C (decomposes)[7]
Boiling Point 476.9 °C at 760 mmHg (Predicted)[7]
Density 1.663 g/cm³ (Predicted)[7]
pKa 4.44 ± 0.30 (Predicted)[8]
Hydrogen Bond Donors 2[4][7]
Hydrogen Bond Acceptors 2[4][7]
Topological Polar Surface Area 53.1 Ų[4][7]
Solid-State Characteristics

Synthesis and Purification

Synthetic Strategies

The synthesis of indole-2-carboxylic acids can be achieved through various established methods. A common and effective strategy is the Reissert indole synthesis. For this compound, a plausible synthetic route would start from the commercially available 2,4-dichloro-6-nitrotoluene.

Causality of Experimental Choice: The Reissert synthesis is chosen for its reliability and its ability to directly install the carboxylic acid function at the 2-position of the indole ring. The starting material, 2,4-dichloro-6-nitrotoluene, is selected because the positions of the chloro and nitro groups are ideal for the reductive cyclization that forms the desired 5,7-dichloroindole core.

Example Synthetic Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for indole synthesis and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Condensation of 2,4-dichloro-6-nitrotoluene with Diethyl Oxalate

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add diethyl oxalate, followed by the dropwise addition of 2,4-dichloro-6-nitrotoluene at a controlled temperature (e.g., 10-15 °C).

  • Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting ethyl 2-(2,4-dichloro-6-nitrophenyl)pyruvate intermediate is typically not isolated but carried forward directly.

Step 2: Reductive Cyclization to form Ethyl 5,7-dichloro-1H-indole-2-carboxylate

  • The reaction mixture from Step 1 is subjected to catalytic hydrogenation. A common catalyst is palladium on carbon (Pd/C).

  • The reaction is performed in a suitable solvent like ethyl acetate or ethanol under a hydrogen atmosphere (typically 30-50 psi) until the uptake of hydrogen ceases. This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole ring.

  • After the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude ethyl ester.

Step 3: Saponification to this compound

  • The crude ethyl 5,7-dichloro-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • The mixture is heated to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~2-3.

  • The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by the analytical techniques described below.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the parent indole-2-carboxylic acid and the known effects of chloro-substituents.

  • ¹H NMR (in DMSO-d₆):

    • N-H Proton: A broad singlet is expected far downfield, typically >11 ppm, due to the acidic nature of the proton and hydrogen bonding with the solvent.

    • Carboxylic Acid O-H Proton: A very broad singlet, often exchangeable with D₂O, is expected even further downfield, typically >12 ppm[12].

    • Aromatic Protons: The indole ring protons will appear in the aromatic region (7.0-8.0 ppm). The proton at C3 will likely be a singlet around 7.1-7.3 ppm. The protons at C4 and C6 will appear as doublets, with their chemical shifts influenced by the deshielding effect of the adjacent chlorine atoms.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O): This will appear in the characteristic region for carboxylic acids, around 165-175 ppm[13].

    • Indole Carbons: The carbon atoms of the indole ring will resonate between ~100 and 140 ppm. The carbons bearing chlorine atoms (C5 and C7) will show a significant downfield shift due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[13].

  • N-H Stretch: A moderate, sharper peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring is anticipated[10][14].

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group of a hydrogen-bonded carboxylic acid[13].

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, will correspond to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at m/z 229 and 231, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

  • Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment ion.

Workflow for Structural Elucidation

The confirmation of the molecular structure follows a logical, multi-step workflow that integrates various analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Confirmation start Synthesized Compound (Crude Product) purify Purification (Recrystallization/Chromatography) start->purify qc Purity Check (HPLC, TLC) purify->qc ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Cl₂) qc->ms ir Infrared (IR) Spectroscopy - Functional Groups (COOH, N-H, C=O) qc->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity - Atom Environment qc->nmr confirm Structure Confirmed: This compound ms->confirm ir->confirm xray Single Crystal X-Ray (If crystalline) - 3D Structure - Solid-State Packing nmr->xray Optional nmr->confirm xray->confirm

Caption: Integrated workflow for the structural elucidation of the target compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its true value lies in the strategic placement of its functional groups, which allows for further chemical modifications.

  • Scaffold for Bioactive Molecules: The indole-2-carboxylic acid moiety serves as an excellent scaffold for building libraries of compounds for biological screening. The carboxylic acid can be converted into esters, amides, or other functional groups, while the indole N-H can be alkylated or acylated.

  • HIV-1 Integrase Inhibitors: Research has specifically identified indole-2-carboxylic acid derivatives as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the C2-carboxyl group, can effectively chelate the essential magnesium ions (Mg²⁺) in the enzyme's active site, thereby inhibiting its function and preventing viral replication[2][3]. The dichloro-substituents can enhance binding affinity through hydrophobic or halogen-bonding interactions within the enzyme's binding pocket and improve metabolic stability.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[4].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound[15][16]. Work should be conducted in a well-ventilated area or a chemical fume hood[15].

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[15][16].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[15]. Keep away from strong oxidizing agents and bases[15].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[16].

Conclusion

This compound is a strategically important molecule that combines the privileged indole scaffold with halogen substitutions that modulate its physicochemical properties. Its well-defined molecular structure, characterized by a dichlorinated indole ring and a C2-carboxylic acid, makes it a valuable intermediate for the synthesis of complex pharmaceutical targets, most notably in the pursuit of novel antiviral agents. A thorough understanding of its properties, synthesis, and analytical signatures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

A Comprehensive Spectroscopic Guide to 5,7-dichloro-1H-indole-2-carboxylic acid: Structure Elucidation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-dichloro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a core structure in numerous biologically active compounds. The introduction of chlorine atoms at the 5 and 7 positions of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of considerable interest in medicinal chemistry and drug discovery. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for this compound, offering a foundational spectroscopic signature for its unambiguous identification and quality control. While experimental spectra for this specific molecule are not widely published, this guide synthesizes established principles of spectroscopy with data from closely related analogs to present a reliable, predicted spectral profile.

This document is structured to provide not just the spectral data itself, but also the underlying scientific rationale for the interpretation of these data. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will include a summary of the core principles, a detailed interpretation of the predicted spectrum, and a generalized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the indole ring. The predicted chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H1 (N-H)~12.0 - 13.0broad singlet-
H3~7.2singlet-
H4~7.8doublet~1.5 - 2.0 (meta coupling)
H6~7.4doublet~1.5 - 2.0 (meta coupling)
COOH~13.0broad singlet-

Causality Behind Predictions:

  • N-H Proton (H1): The proton on the indole nitrogen is acidic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet in the downfield region.

  • H3 Proton: This proton is on the pyrrole ring and adjacent to the carboxylic acid group. Its chemical shift will be influenced by the anisotropy of the carbonyl group. It is expected to be a singlet as there are no adjacent protons to couple with.

  • Aromatic Protons (H4, H6): The protons on the benzene ring are situated between two chlorine atoms (for H6) or adjacent to a chlorine and the fused pyrrole ring (for H4). The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a lower field. They are expected to show meta-coupling to each other, resulting in small doublet splitting.[1]

  • Carboxylic Acid Proton (COOH): This is a highly acidic proton and, similar to the N-H proton, its chemical shift is solvent and concentration-dependent. It will appear as a very broad singlet in the far downfield region of the spectrum.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C2~135
C3~105
C3a~128
C4~122
C5~127
C6~120
C7~115
C7a~133
COOH~165

Causality Behind Predictions:

  • Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the 165-185 ppm region.[2]

  • C2: This carbon is attached to the carboxylic acid group and the nitrogen atom, leading to a downfield shift.

  • C3: This carbon is generally more shielded in indole systems and is expected to appear at a higher field compared to the other aromatic carbons.

  • Carbons Attached to Chlorine (C5, C7): The direct attachment of an electronegative chlorine atom influences the chemical shift of these carbons.

  • Other Aromatic Carbons (C3a, C4, C6, C7a): The chemical shifts of these carbons are influenced by the fused ring system and the electron-withdrawing effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids and its ability to slow down the exchange of acidic protons (N-H and COOH), allowing for their observation.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay (e.g., 2 seconds) is recommended for quantitative analysis.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Instrument Setup (Tuning, Shimming) C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Interpretation I->J

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (C₉H₅Cl₂NO₂), the molecular weight is approximately 230.04 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (predicted)AssignmentIsotopic Pattern
229/231/233[M]⁺Characteristic 9:6:1 ratio for two chlorine atoms
184/186/188[M - COOH]⁺Loss of the carboxylic acid group
156/158[M - COOH - CO]⁺Subsequent loss of carbon monoxide

Causality Behind Predictions:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will exhibit a characteristic isotopic distribution due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). This results in peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.[3]

  • Fragmentation: Under electron ionization (EI), the molecule is expected to undergo fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion at [M - 45]⁺. Further fragmentation of the indole ring can also occur. The loss of a chlorine atom is also a possible fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve in Volatile Solvent B Introduce Sample into MS A->B C Ionization (e.g., ESI, EI) B->C D Mass Analysis C->D E Determine Molecular Weight D->E F Analyze Isotopic Pattern E->F G Interpret Fragmentation F->G H Confirm Elemental Composition (HRMS) G->H

Caption: Workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by the vibrational modes of the N-H, O-H, C=O, and C-Cl bonds, as well as the aromatic ring system.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)AssignmentIntensity
~3300-2500O-H stretch (carboxylic acid, hydrogen-bonded)Broad, Strong
~3400N-H stretch (indole)Medium, Sharp
~1700-1680C=O stretch (carboxylic acid, conjugated)Strong, Sharp
~1600-1450C=C stretch (aromatic ring)Medium
~1300-1200C-O stretch (carboxylic acid)Medium
~800-600C-Cl stretchMedium to Strong

Causality Behind Predictions:

  • O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to strong intermolecular hydrogen bonding.[4][5]

  • N-H Stretch: The N-H stretch of the indole ring typically appears as a sharper band around 3400 cm⁻¹.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Its position is slightly lowered due to conjugation with the indole ring.[4][5]

  • C-Cl Stretch: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly onto the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show characteristic absorption bands of the indole chromophore, which may be shifted due to the presence of the chlorine and carboxylic acid substituents.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

Predicted λmax (nm)Assignment
~220-230π → π* transition
~280-290π → π* transition

Causality Behind Predictions:

  • The indole chromophore typically exhibits two main absorption bands. The presence of electron-withdrawing groups like chlorine can cause a bathochromic (red) shift in the absorption maxima. The carboxylic acid group, being conjugated with the indole ring, will also influence the electronic transitions.[6][7]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

Conclusion

This comprehensive technical guide provides a detailed predicted spectroscopic profile of this compound. By understanding the expected NMR, MS, IR, and UV-Vis data and the principles behind their interpretation, researchers, scientists, and drug development professionals can confidently identify and characterize this important molecule. The provided protocols and workflows offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. This foundational knowledge is critical for advancing the research and development of new chemical entities based on the indole scaffold.

References

A Comprehensive Technical Guide to the Safe Handling of 5,7-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling protocols for 5,7-dichloro-1H-indole-2-carboxylic acid. Moving beyond standard safety data sheets, this document elucidates the chemical principles underpinning the recommended procedures, offering a framework for its safe and effective use in research and development.

Compound Profile and Hazard Identification

This compound is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility, however, is matched by a distinct hazard profile that necessitates careful handling.

Chemical and Physical Properties

A thorough understanding of the compound's properties is foundational to its safe handling.

PropertyValueSource(s)
Molecular Formula C₉H₅Cl₂NO₂[1][3]
Molecular Weight 230.05 g/mol [1][3]
Appearance Solid[1]
CAS Number 4792-71-6[1][3]
Toxicological Profile and GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] The primary routes of exposure and associated health effects are summarized below.

Hazard StatementClassificationKey InsightSource(s)
H302: Harmful if swallowed Acute toxicity, oral (Category 4)Ingestion can lead to systemic toxicity.[3]
H315: Causes skin irritation Skin corrosion/irritation (Category 2)Direct contact can cause localized inflammation and irritation.[3]
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)Contact with eyes can result in significant and potentially lasting damage.[3]
H335: May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3)Inhalation of dust can irritate the respiratory tract.[3]

The presence of chlorine atoms on the indole ring can influence the compound's reactivity and biological interactions, contributing to its hazard profile.

Principles of Safe Handling: A Mechanistic Approach

The safe handling of this compound is predicated on a clear understanding of its chemical reactivity.

Inherent Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of two electron-withdrawing chlorine atoms at the 5 and 7 positions modifies this reactivity, but the fundamental characteristics of the indole scaffold remain.

Incompatibility with Strong Oxidizing Agents

A critical safety consideration is the compound's incompatibility with strong oxidizing agents. While specific studies on this compound are not prevalent, the general reactivity of indole derivatives suggests that contact with potent oxidizers could lead to vigorous and potentially hazardous reactions, including the possibility of ignition or explosion. This is due to the oxidizable nature of the indole ring.

Thermal Decomposition

Detailed thermal decomposition studies for this specific compound are not widely available. However, based on the general behavior of carboxylic acids and halogenated aromatic compounds, heating this compound to high temperatures is likely to produce hazardous and irritating gases. These may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4] Therefore, it is crucial to avoid excessive heating and to work in a well-ventilated area, preferably a fume hood, when there is any potential for thermal degradation.

Personal Protective Equipment (PPE): A Self-Validating System

A multi-layered approach to PPE is essential to create a self-validating system of protection.

  • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection : A flame-retardant lab coat is required. Chemical-resistant gloves, such as nitrile, should be worn and inspected before each use.

  • Respiratory Protection : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a properly fitted respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_LabCoat 1. Lab Coat Don_Gloves 2. Gloves Don_Goggles 3. Goggles/Face Shield End Work Complete Don_Goggles->End Proceed to work Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_LabCoat 3. Lab Coat Start Prepare for Work Start->Don_LabCoat End->Doff_Gloves

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed protocols is critical for minimizing exposure and ensuring experimental integrity.

Weighing and Transferring the Solid Compound

Due to the risk of respiratory irritation from dust, weighing and transferring should be conducted with care.

  • Preparation : Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Tare Container : Place a clean, tared weighing vessel on the analytical balance.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid any sudden movements that could generate dust.

  • Cleaning : After transfer, carefully clean the spatula and the weighing area.

  • Dissolution : If the next step is to dissolve the compound, do so within the fume hood.

Storage

Proper storage is crucial for maintaining the compound's integrity and for safety.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, particularly strong oxidizing agents.

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]

Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Proper Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spill into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

The safe and effective use of this compound in a research and development setting is achievable through a combination of a thorough understanding of its chemical properties and strict adherence to established safety protocols. By implementing the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and conduct their work with confidence.

References

A Technical Guide to Preliminary Studies on 5,7-dichloro-1H-indole-2-carboxylic acid: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5,7-dichloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential in medicinal chemistry. We will delve into its fundamental properties, synthesis, and the rationale for its investigation as a promising scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preliminary stages of evaluating this class of compounds.

Introduction: The Significance of the Indole Nucleus

The indole core, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds allow indole derivatives to interact with a wide array of biological targets.[1] The strategic placement of substituents on the indole ring can modulate a compound's pharmacological profile, leading to enhanced potency, selectivity, and pharmacokinetic properties.

This compound is a specific derivative that garners interest due to two key features: the carboxylic acid at the 2-position and the dichloro substitution at the 5 and 7-positions. The indole-2-carboxylic acid moiety is known to be a critical pharmacophore for various biological activities, including the inhibition of enzymes like HIV-1 integrase by chelating essential metal ions in the active site.[3][4] The dichloro substitution pattern on the benzene ring can significantly enhance binding affinity through halogen bonding and improve metabolic stability, making this a compelling scaffold for preliminary drug discovery campaigns.

This guide will provide a foundational understanding of this molecule, from its basic characteristics to proposed synthetic and biological evaluation workflows, grounding all recommendations in established scientific principles.

Physicochemical & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of any research endeavor. These properties influence its solubility, reactivity, and suitability for biological assays.

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 4792-71-6PubChem[5]
Molecular Formula C₉H₅Cl₂NO₂PubChem[5]
Molecular Weight 230.05 g/mol Santa Cruz Biotechnology[6]
Canonical SMILES C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)OPubChem[5]
InChIKey QILAXMNESNFYJG-UHFFFAOYSA-NPubChem[5]
Spectroscopic Data

While a specific, publicly available full spectrum for this compound is not provided in the initial search, characterization would rely on standard analytical techniques. For analogous structures, such as other indole-2-carboxylic acid derivatives, detailed NMR (¹H and ¹³C) and mass spectrometry data are used to confirm identity and purity after synthesis.[3] For instance, the proton NMR would be expected to show characteristic signals for the aromatic protons on the indole ring and the acidic proton of the carboxylic acid.

Synthesis and Chemical Accessibility

The viability of a scaffold is dependent on its synthetic accessibility. While a specific synthesis for the 5,7-dichloro derivative is not detailed in the provided results, a reliable route can be proposed based on established methods for analogous chlorinated indole-2-carboxylates, such as the Japp–Klingemann condensation followed by a Fischer indole synthesis.[7]

Proposed Synthetic Workflow

The synthesis would logically begin from a commercially available, appropriately substituted aniline, in this case, 3,5-dichloroaniline.

Synthetic Workflow A 3,5-Dichloroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C Hydrazone Intermediate B->C Ethyl 2-methylacetoacetate D Ethyl 5,7-dichloro-1H-indole-2-carboxylate C->D Fischer Indole Synthesis (Acid catalyst, heat) E This compound D->E Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Diazotization: 3,5-dichloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the corresponding diazonium salt.

  • Japp-Klingemann Condensation: The cold diazonium salt solution is added to a stirred, chilled solution of ethyl 2-methylacetoacetate in ethanol containing sodium acetate. The reaction is stirred for several hours, allowing the formation of the hydrazone intermediate, which typically precipitates from the solution.

  • Fischer Indole Synthesis: The isolated hydrazone is treated with an acidic catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) and heated. This induces a cyclization reaction (aza-Cope rearrangement) to form the indole ring, yielding ethyl 5,7-dichloro-1H-indole-2-carboxylate.[7]

  • Saponification: The resulting ester is hydrolyzed to the target carboxylic acid by heating with a base, such as sodium hydroxide, in an aqueous ethanol solution.[8] Acidification of the reaction mixture then precipitates the final product, this compound, which can be purified by recrystallization.

This multi-step but robust synthesis allows for the production of the core scaffold, which can then be used in preliminary biological screening.

Potential Biological Activities and Therapeutic Targets

The indole-2-carboxylic acid scaffold is a versatile starting point for inhibitors of multiple target classes. The rationale for investigating the 5,7-dichloro derivative stems from its potential to interact with targets implicated in viral diseases, cancer, and inflammatory conditions.

HIV-1 Integrase Inhibition
  • Mechanism: HIV-1 integrase is a critical enzyme for viral replication that contains two essential Mg²⁺ ions in its active site. Indole-2-carboxylic acid derivatives have been identified as potent integrase strand transfer inhibitors (INSTIs).[3][4] The carboxylic acid and the indole nitrogen are perfectly positioned to chelate these magnesium ions, preventing the enzyme from integrating viral DNA into the host genome.[3][4]

  • Rationale for 5,7-Dichloro substitution: The halogen atoms can form additional interactions with the enzyme or the viral DNA, potentially increasing binding affinity and inhibitory potency.[4]

Mechanism of Action cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ Enzyme Enzyme Residues Mg1->Enzyme Mg2 Mg²⁺ Mg2->Enzyme Inhibitor This compound Inhibitor->Mg1 Chelation via Carboxylate (O) Inhibitor->Mg2 Chelation via Indole (N-H) Result Inhibition of Strand Transfer Inhibitor->Result

Caption: Proposed chelation mechanism of indole-2-carboxylic acids in the HIV-1 integrase active site.

IDO1/TDO Inhibition for Cancer Immunotherapy
  • Mechanism: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a key role in tumor immune escape by depleting tryptophan.[9] Inhibiting these enzymes can restore anti-tumor immunity. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[9]

  • Rationale for 5,7-Dichloro substitution: The specific substitution pattern can influence the binding mode within the active sites of IDO1 and TDO, potentially leading to improved potency and selectivity.

Other Potential Applications

The indole-2-carboxylic acid scaffold has also been explored for:

  • Anticancer Activity: Targeting proteins like 14-3-3η, which are involved in cancer progression.[1][10]

  • Anti-inflammatory Activity: Acting as antagonists for receptors like the cysteinyl-leukotriene receptor 1 (CysLT1).[7]

  • Neuroprotection: Modulating the activity of the NMDA receptor at the glycine binding site.[11]

Protocol for Preliminary Biological Screening: HIV-1 Integrase Assay

To validate the therapeutic potential of this compound, a primary screen against a well-defined target is necessary. An in vitro HIV-1 integrase strand transfer assay is a robust starting point.

Assay Workflow

Assay Workflow A Prepare Reagents: - Recombinant HIV-1 Integrase - Donor & Acceptor DNA - Assay Buffer - Test Compound (in DMSO) B Plate Setup (384-well): - Negative Control (DMSO) - Positive Control (Raltegravir) - Test Compound Dilutions A->B C Incubation: Add enzyme, donor DNA, and compound. Incubate to allow binding. B->C D Initiate Reaction: Add acceptor DNA. C->D E Reaction Incubation: Allow strand transfer to occur (e.g., 90 min at 37°C). D->E F Detection: Measure signal (e.g., fluorescence) proportional to integration. E->F G Data Analysis: - Normalize data to controls - Plot dose-response curve - Calculate IC₅₀ value F->G

Caption: Experimental workflow for an in vitro HIV-1 integrase strand transfer assay.

Step-by-Step Methodology

This protocol is based on commercially available, fluorescence-based integrase assay kits.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to test a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Mixture: In each well of a 384-well plate, add the assay buffer.

  • Controls and Test Compound:

    • Negative Control: Add an equivalent volume of DMSO.

    • Positive Control: Add a known INSTI (e.g., Raltegravir) at a concentration known to give full inhibition.

    • Test Wells: Add the serially diluted this compound.

  • Enzyme and Donor DNA Addition: Add the recombinant HIV-1 integrase enzyme and the biotin-labeled donor DNA substrate to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorescence-labeled acceptor DNA to all wells to start the strand transfer reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Stop the reaction and read the plate on a suitable fluorescence plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the positive and negative controls. Plot the results and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery. Its synthesis is feasible through established chemical routes, and its core structure is known to interact with multiple high-value therapeutic targets.

The preliminary studies outlined in this guide—synthesis, characterization, and initial biological screening—form the first critical phase of evaluation. A potent "hit" from the primary screen, for example, an IC₅₀ value in the low micromolar or nanomolar range in the HIV-1 integrase assay, would validate this scaffold.[9]

Next Steps Would Involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying substituents on the indole ring to improve potency and selectivity.

  • Secondary Assays: Confirming the mechanism of action and testing for off-target effects.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By systematically applying these principles, researchers can effectively explore the therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.

References

Methodological & Application

Application Note & Protocols: Leveraging 5,7-dichloro-1H-indole-2-carboxylic Acid in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Indole Scaffolds in Antiviral Drug Discovery

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a focal point in the development of novel therapeutics. In the realm of virology, indole derivatives have emerged as a versatile class of agents with potent activity against a spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[2][3][4] Compounds such as Arbidol, a broad-spectrum antiviral, underscore the clinical potential of this chemical family.[3][4]

This application note focuses on a specific, promising derivative: 5,7-dichloro-1H-indole-2-carboxylic acid . While research on this particular molecule is evolving, its structural features—a halogenated indole ring coupled with a carboxylic acid moiety—suggest significant potential, particularly as an inhibitor of viral polymerases. This guide will provide a deep dive into its hypothesized mechanism of action against HCV, detailed protocols for its evaluation, and the scientific rationale behind these experimental designs.

Part 1: Hypothesized Mechanism of Action - Allosteric Inhibition of HCV NS5B Polymerase

The Hepatitis C virus non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is absolutely essential for the replication of the viral genome.[5][6] Unlike host cells, which lack an equivalent enzyme, NS5B represents a highly specific and attractive target for antiviral therapy.[6] NS5B inhibitors are broadly classified into two categories: nucleoside inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme.[6][7][8]

Based on extensive research into related indole derivatives, we propose that This compound functions as a non-nucleoside allosteric inhibitor of HCV NS5B.

Causality of Inhibition:

  • Allosteric Binding: NNIs bind to distinct pockets on the NS5B enzyme, away from the catalytic active site. Mechanistic studies have identified multiple such allosteric sites, commonly referred to as Thumb I, Thumb II, Palm I, Palm II, and Palm III.[8] Binding to these sites induces a conformational change in the enzyme's structure.

  • Conformational Lock: This induced conformational change renders the NS5B polymerase inactive.[7] It can disrupt the enzyme's flexibility, preventing the structural rearrangements necessary for initiating RNA synthesis or for translocation along the RNA template.

  • Role of the Dichloro-Indole Scaffold: The chlorinated indole core of this compound is hypothesized to engage in hydrophobic and stacking interactions within one of the palm pockets (e.g., Palm I). The chlorine atoms at the 5 and 7 positions can enhance binding affinity and specificity through halogen bonding and by increasing the lipophilicity of the scaffold, facilitating its entry into the hydrophobic pocket.

  • Function of the Carboxylic Acid: The carboxyl group at the 2-position is crucial for forming key interactions. It likely acts as a hydrogen bond acceptor or donor, anchoring the molecule to specific amino acid residues (e.g., serine, tyrosine, or arginine) lining the allosteric pocket, thereby stabilizing the inhibitor-enzyme complex. This chelation-like interaction is a common feature in many polymerase inhibitors.[9][10]

This allosteric mechanism offers a significant advantage: NNIs are less susceptible to resistance mutations that typically affect the highly conserved active site.

Visualizing the Pathway: Allosteric Inhibition of NS5B

Allosteric_Inhibition cluster_NS5B HCV NS5B Polymerase cluster_Replication Viral RNA Replication ActiveSite Catalytic Active Site RNA_Synthesis RNA Synthesis (Elongation) ActiveSite->RNA_Synthesis AllostericSite Palm I Allosteric Pocket AllostericSite->ActiveSite Induces Conformational Change AllostericSite->RNA_Synthesis INHIBITS NTPs Nucleoside Triphosphates (NTPs) NTPs->ActiveSite Binds RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds Viral_Progeny New Viral RNA RNA_Synthesis->Viral_Progeny Inhibitor 5,7-dichloro-1H-indole- 2-carboxylic acid Inhibitor->AllostericSite Binds specifically

Caption: Hypothesized allosteric inhibition of HCV NS5B polymerase.

Part 2: Experimental Protocols for Antiviral Evaluation

To validate the antiviral activity and mechanism of this compound, a robust, multi-step experimental approach is required. The HCV replicon system is a cornerstone for this type of investigation. It allows for the study of viral RNA replication in a controlled cell culture environment without the production of infectious virus particles, enhancing laboratory safety.[11][12]

Protocol 1: HCV Subgenomic Replicon Assay

This assay quantitatively measures the inhibition of HCV RNA replication within human hepatoma cells.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HCV RNA replication.

Materials:

  • Huh-7.5 cells (or other highly permissive cell lines like Huh7-Lunet).[13]

  • HCV subgenomic replicon RNA (e.g., genotype 1b, containing a luciferase reporter gene).

  • DMEM (Dulbecco's Modified Eagle Medium), supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • G418 (Geneticin) for stable cell line selection.

  • Electroporation cuvettes and electroporator.

  • 96-well cell culture plates (white, solid bottom for luminescence assays).

  • This compound (stock solution in DMSO).

  • Positive Control: A known NS5B inhibitor (e.g., Sofosbuvir).

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture Huh-7.5 cells in complete DMEM at 37°C and 5% CO₂.

    • Harvest cells and wash with ice-cold, RNase-free PBS.

    • Resuspend 1x10⁷ cells in 400 µL of PBS and mix with 10 µg of in vitro transcribed HCV replicon RNA.

    • Transfer the cell/RNA mixture to a 4 mm gap electroporation cuvette.

    • Electroporate using optimized settings (e.g., 960 µF, 270 V).

    • Immediately transfer the electroporated cells to 20 mL of pre-warmed complete DMEM.

  • Compound Treatment:

    • Seed the electroporated cells into 96-well plates at a density of 1x10⁴ cells per well.

    • Prepare serial dilutions of this compound in DMEM, starting from a high concentration (e.g., 100 µM) down to sub-micromolar levels. Also prepare dilutions for the positive control and a vehicle control (DMSO).

    • Add the compound dilutions to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).

    • Incubate the plates for 72 hours at 37°C.

  • Quantification of Replication (Luciferase Assay):

    • After incubation, remove the culture medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) by subtracting the background (wells with no cells).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO): % Inhibition = 100 x [1 - (RLU_compound / RLU_vehicle)]

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.

Protocol 2: Cytotoxicity Assay (MTT or CellTiter-Glo®)

It is critical to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound.

Methodology:

  • Seed non-transfected Huh-7.5 cells in a 96-well plate.

  • Treat the cells with the same serial dilutions of the compound used in the replicon assay.

  • Incubate for 72 hours.

  • Measure cell viability using a standard method like the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

  • Calculate the CC₅₀ value in the same manner as the EC₅₀.

Calculating the Selectivity Index (SI): The therapeutic window of the compound is represented by the Selectivity Index. SI = CC₅₀ / EC₅₀ A higher SI value (ideally >10) indicates that the compound is selectively targeting the virus with minimal host cell toxicity.

Visualizing the Workflow: Antiviral Compound Evaluation

Antiviral_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis start Start prep_cells 1. Prepare Huh-7.5 Cells start->prep_cells electroporation 3. Electroporation of Cells with RNA prep_cells->electroporation prep_rna 2. In Vitro Transcription of HCV Replicon RNA prep_rna->electroporation plate_cells 4. Plate Cells in 96-Well Plates electroporation->plate_cells add_compound_replicon 5a. Add Compound Dilutions (Replicon Assay) plate_cells->add_compound_replicon add_compound_tox 5b. Add Compound Dilutions (Cytotoxicity Assay) plate_cells->add_compound_tox incubation 6. Incubate for 72 hours add_compound_replicon->incubation add_compound_tox->incubation read_replicon 7a. Measure Luminescence (Replication) incubation->read_replicon read_tox 7b. Measure Viability (Toxicity) incubation->read_tox calc_ec50 8a. Calculate EC₅₀ read_replicon->calc_ec50 calc_cc50 8b. Calculate CC₅₀ read_tox->calc_cc50 calc_si 9. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si calc_cc50->calc_si end End calc_si->end

Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is paramount for comparing the potency and safety of novel compounds.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile
CompoundTargetEC₅₀ (µM) [a]CC₅₀ (µM) [b]Selectivity Index (SI) [c]
This compound HCV NS5B (Hyp.)1.8 >100 >55.6
Sofosbuvir (Positive Control)HCV NS5B0.5>100>200
Vehicle Control (0.5% DMSO)N/A>100>100N/A

[a] EC₅₀: 50% effective concentration in the HCV replicon assay. [b] CC₅₀: 50% cytotoxic concentration in the Huh-7.5 cell line. [c] SI = CC₅₀ / EC₅₀.

Interpretation: In this hypothetical dataset, this compound demonstrates potent anti-HCV activity with an EC₅₀ in the low micromolar range. Crucially, it shows no significant cytotoxicity at the highest concentrations tested, leading to a favorable selectivity index. While not as potent as the approved drug Sofosbuvir, its distinct chemical scaffold and high SI make it a strong candidate for further lead optimization.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-HCV agents. The proposed mechanism as an allosteric NS5B polymerase inhibitor is well-grounded in the established activity of related indole derivatives. The protocols detailed herein provide a clear, self-validating framework for assessing its antiviral efficacy and safety profile.

Future research should focus on:

  • Mechanism Validation: Performing enzyme-based assays with purified NS5B polymerase to confirm direct inhibition.

  • Resistance Profiling: Generating resistant replicon cell lines to map mutations and confirm the allosteric binding site.[14]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and pharmacokinetic properties.

  • Broad-Spectrum Evaluation: Testing the compound against other RNA viruses that rely on an RdRp for replication.

By systematically applying these methodologies, the full therapeutic potential of this compound and its derivatives can be thoroughly explored, paving the way for the next generation of antiviral drugs.

References

Application Notes and Protocols: 5,7-dichloro-1H-indole-2-carboxylic Acid as a Hepatitis C Virus Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, achieving sustained virologic response rates exceeding 90%.[1][3] A key target for these DAAs is the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[4][5][6] Among the promising scaffolds for NS5B inhibitors, indole derivatives have emerged as a significant class of compounds. This document provides detailed application notes and protocols for the investigation of 5,7-dichloro-1H-indole-2-carboxylic acid and its derivatives as potential HCV inhibitors.

Mechanism of Action: Targeting the HCV NS5B Polymerase

The HCV NS5B polymerase is the catalytic core of the viral replication machinery, responsible for synthesizing new viral RNA genomes.[4] Inhibitors of NS5B can be broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). Indole-2-carboxylic acid derivatives, including this compound, typically function as NNIs.[5]

NNIs bind to allosteric sites on the NS5B polymerase, inducing conformational changes that impair its enzymatic activity.[5] There are several known allosteric sites, and different classes of NNIs target distinct pockets. For instance, some indole-based inhibitors have been shown to bind to the "finger-loop" region of the polymerase.[7] This binding event can interfere with the initiation of RNA synthesis or the elongation of the nascent RNA strand.[5] The non-competitive nature of these inhibitors with respect to the nucleotide substrates makes them an attractive therapeutic strategy.[8]

Experimental Workflows and Protocols

A systematic evaluation of this compound as an HCV inhibitor involves a multi-step process, from initial biochemical screening to cell-based assays.

Workflow for Inhibitor Characterization

Inhibitor_Characterization_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis Biochem_Screen Primary Screening: NS5B Polymerase Inhibition Assay IC50_Det IC50 Determination Biochem_Screen->IC50_Det Active Compounds MoA_Studies Mechanism of Action Studies (e.g., Kinetics) IC50_Det->MoA_Studies Replicon_Assay HCV Replicon Assay (EC50 Determination) IC50_Det->Replicon_Assay SAR_Analysis Structure-Activity Relationship (SAR) MoA_Studies->SAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Replicon_Assay->Cytotoxicity_Assay Resistance_Studies Resistance Profiling Replicon_Assay->Resistance_Studies SI_Calc Selectivity Index (SI) Calculation Replicon_Assay->SI_Calc Cytotoxicity_Assay->SI_Calc SI_Calc->SAR_Analysis

Caption: Workflow for the characterization of HCV NS5B inhibitors.

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This biochemical assay is the first step to determine the direct inhibitory effect of the compound on the purified NS5B polymerase.

Principle: The assay measures the incorporation of a labeled nucleotide triphosphate (e.g., [³H]-UTP or a fluorescent analog) into a newly synthesized RNA strand using a template RNA. A decrease in the incorporated signal in the presence of the test compound indicates inhibition of the polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (full-length or a soluble C-terminally truncated version).[9]

  • RNA template (e.g., a homopolymeric template like poly(A) with an oligo(U) primer, or a heteropolymeric template derived from the HCV 3'-UTR).[8]

  • Nucleotide triphosphates (ATP, CTP, GTP, UTP).

  • Labeled UTP (e.g., [³H]-UTP or a fluorescently labeled UTP).

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Test compound (this compound) dissolved in DMSO.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template/primer, unlabeled NTPs, and the labeled UTP.

  • Add varying concentrations of the test compound (typically in a serial dilution) to the wells of the 96-well plate. Include a positive control (a known NS5B inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding the purified NS5B polymerase to each well.

  • Incubate the plate at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixtures to a pre-wetted 96-well filter plate.

  • Wash the wells several times with 5% TCA to remove unincorporated nucleotides.

  • Dry the filter plate and measure the radioactivity or fluorescence in each well.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based HCV Replicon Assay

This assay evaluates the antiviral activity of the compound in a cellular context, which is crucial for assessing cell permeability and potential off-target effects. HCV replicon systems are powerful tools for this purpose as they allow for the study of viral RNA replication in a controlled cell culture environment.[1][3][10][11][12]

Principle: HCV subgenomic replicons are RNA molecules that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7).[11][12] These replicons often contain a reporter gene, such as luciferase, which allows for a quantifiable measure of viral replication. A decrease in the reporter signal indicates inhibition of HCV replication.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b or 2a).[13]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compound dissolved in DMSO.

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • After 24 hours, treat the cells with serial dilutions of the test compound. Include a known HCV inhibitor as a positive control and DMSO as a negative control.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control. Determine the EC₅₀ value (the effective concentration required to inhibit 50% of viral replication) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cytotoxicity Assay

It is essential to determine if the observed antiviral activity is due to specific inhibition of HCV replication or a general toxic effect on the host cells.

Principle: This assay measures the viability of the host cells (e.g., Huh-7) in the presence of the test compound. Common methods include the MTT or MTS assay, which measures mitochondrial activity, or assays that measure ATP levels (e.g., CellTiter-Glo®).

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay).

  • Complete DMEM.

  • Test compound dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®).

  • Microplate reader.

Procedure:

  • Seed Huh-7 cells in 96-well plates.

  • After 24 hours, treat the cells with the same serial dilutions of the test compound used in the replicon assay.

  • Incubate for the same duration as the replicon assay (48-72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration. Determine the CC₅₀ value (the cytotoxic concentration that reduces cell viability by 50%). The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window for the compound.

Parameter Description
IC₅₀ Concentration of the inhibitor that reduces the activity of the isolated NS5B enzyme by 50%.
EC₅₀ Concentration of the inhibitor that reduces HCV replication in a cell-based replicon assay by 50%.
CC₅₀ Concentration of the inhibitor that reduces the viability of host cells by 50%.
SI (Selectivity Index) The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher value indicates greater selectivity for the viral target.

Synthesis of this compound

While various synthetic routes exist for indole-2-carboxylic acid and its derivatives, a common approach involves the Reissert indole synthesis or Fischer indole synthesis, followed by appropriate halogenation steps. For this compound, a potential starting material could be 2,4-dichloronitrobenzene. The synthesis generally involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[14][15]

Illustrative Synthetic Pathway

Synthesis_Pathway Start 2,4-Dichloronitrobenzene Intermediate1 Condensation with Diethyl Oxalate Start->Intermediate1 Intermediate2 Reductive Cyclization (e.g., with Fe/AcOH or H2/Pd-C) Intermediate1->Intermediate2 Product This compound Intermediate2->Product

Caption: A generalized synthetic scheme for indole-2-carboxylic acids.

Note: The specific reaction conditions, including catalysts, solvents, and temperatures, would need to be optimized for this particular derivative.

Data Interpretation and Further Steps

A promising lead compound will exhibit a low IC₅₀ in the biochemical assay, a low EC₅₀ in the cell-based replicon assay, and a high CC₅₀, resulting in a favorable Selectivity Index.[13][16]

Further characterization would involve:

  • Mechanism of Action Studies: Kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to nucleotide and RNA template binding.

  • Resistance Profiling: Selection of resistant replicon cell lines in the presence of the inhibitor to identify mutations in the NS5B gene that confer resistance. This helps to map the binding site of the inhibitor.

  • Pan-genotypic Activity: Testing the compound against replicons representing different HCV genotypes to assess its breadth of activity.

  • In Vivo Efficacy: Evaluation in animal models of HCV infection (if available) to determine pharmacokinetic properties and in vivo antiviral efficacy.

By following these detailed protocols and application notes, researchers can systematically evaluate this compound and its analogs as potential novel therapeutics for the treatment of Hepatitis C.

References

Application Note: A Researcher's Guide to the Synthesis of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indole-2-carboxylic acid is a foundational heterocyclic building block and a crucial intermediate in the synthesis of a wide array of pharmaceutically active compounds, including novel HIV-1 integrase inhibitors and other medicinal agents.[1][2] Its versatile structure allows for further functionalization, making robust and scalable synthetic protocols essential for drug discovery and development. This guide provides an in-depth analysis of the Reissert indole synthesis, the most reliable and historically significant method for preparing this target molecule. A detailed, field-proven experimental protocol is presented, including mechanistic insights, safety considerations, and process logic. Additionally, the Fischer indole synthesis is discussed as a principal alternative, offering a comparative perspective for researchers.

Introduction: Strategic Importance of Indole-2-Carboxylic Acid

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Indole-2-carboxylic acid, in particular, serves as a readily accessible precursor for derivatives substituted at the 3-position or modified at the nitrogen and carboxyl group.[3] Given its importance, having a reliable synthetic route is the first critical step in many research programs. This document serves as a practical guide for chemists, explaining the causality behind the most effective synthetic strategy.

Comparative Overview of Synthetic Strategies

While several methods exist for constructing the indole ring, two classical named reactions are most relevant for the synthesis of indole-2-carboxylic acid: the Reissert synthesis and the Fischer synthesis.

  • The Reissert Indole Synthesis: This is the preferred and most direct route. It begins with the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[4][5][6] This method is highly effective because the necessary carboxylic acid functionality is inherent to the reaction sequence.

  • The Fischer Indole Synthesis: This highly versatile method involves the acid-catalyzed cyclization of an arylhydrazone.[7][8] For indole-2-carboxylic acid, the required precursor is the phenylhydrazone of pyruvic acid.[9] While fundamentally important, yields for this specific target can be variable, and the Reissert approach is often more straightforward.[9]

This guide will focus on a detailed protocol for the Reissert synthesis due to its historical success and reliability for this specific molecule.

The Reissert Indole Synthesis: Mechanism and Rationale

The Reissert synthesis is a powerful two-stage process.[4] The causality behind its success lies in the deliberate sequence of bond formations.

Stage 1: Base-Catalyzed Condensation The synthesis initiates with the deprotonation of the methyl group of o-nitrotoluene. This proton is sufficiently acidic due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the resulting carbanion.[10] This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding ethyl o-nitrophenylpyruvate.[10][11]

Causality: The choice of a strong base is critical. Potassium ethoxide is often favored over sodium ethoxide as it has been shown to produce superior results.[4][12] The reaction establishes the complete carbon skeleton required for the final product.

Stage 2: Reductive Cyclization The second stage involves the reduction of the nitro group to an amine. This is typically achieved using reducing agents like zinc dust in acetic acid or through catalytic hydrogenation.[3][4][12] Once the amino group is formed, it immediately performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting hemiaminal intermediate then readily dehydrates to form the stable, aromatic indole ring.[10][11]

Causality: The acidic conditions (e.g., acetic acid) serve a dual purpose: they facilitate the reduction by the metal and catalyze the final dehydration step to form the aromatic ring. If the ethyl ester intermediate is used, the acidic workup can also hydrolyze the ester to the desired carboxylic acid.[10]

Reissert_Mechanism Figure 1: Reissert Indole Synthesis Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A o-Nitrotoluene D Ethyl o-nitrophenylpyruvate A->D 1. Deprotonation B Diethyl Oxalate B->D 2. Nucleophilic Attack C Potassium Ethoxide (Base) E Ethyl o-nitrophenylpyruvate G Intermediate Amine E->G 1. Nitro Reduction F Reducing Agent (e.g., Zn/HOAc) H Indole-2-carboxylic Acid G->H 2. Intramolecular Cyclization 3. Dehydration

Caption: Logical workflow of the Reissert Synthesis.

Detailed Experimental Protocol: Reissert Synthesis

This protocol is a synthesized representation based on established procedures.[3][4][5][12] Researchers should adapt it based on their specific laboratory conditions and scale.

Safety First:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. Conduct all operations within a certified chemical fume hood.

  • Reagent Hazards:

    • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[13] Avoid breathing vapors.

    • Potassium Ethoxide: Flammable solid and causes severe skin burns and eye damage. Reacts violently with water.[14] Handle under an inert atmosphere.

    • o-Nitrotoluene: Toxic and a suspected carcinogen. Handle with extreme care.

    • Zinc Dust: Flammable.

    • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Part A: Condensation to form Ethyl 3-(2-nitrophenyl)-2-oxopropanoate Potassium Salt

Rationale: This step creates the key pyruvate intermediate. Using potassium ethoxide and isolating the resulting potassium salt provides a stable, solid intermediate that can be carried forward without complex purification.

ReagentMolar Mass ( g/mol )AmountMolar Equiv.
o-Nitrotoluene137.1413.7 g (11.4 mL)1.0
Diethyl Oxalate146.1423.4 g (21.8 mL)1.6
Potassium Ethoxide84.1610.1 g1.2
Anhydrous Ethanol46.07100 mL-
Diethyl Ether74.12100 mL-

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (calcium chloride).

  • Base Preparation: In the flask, dissolve 10.1 g (0.12 mol) of potassium ethoxide in 100 mL of anhydrous ethanol. Gentle warming may be required.

  • Reactant Addition: To the stirred solution, add a mixture of 13.7 g (0.1 mol) of o-nitrotoluene and 23.4 g (0.16 mol) of diethyl oxalate dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to a gentle reflux for 1 hour. A voluminous yellow-orange precipitate of the potassium salt will form.

  • Isolation: Cool the mixture in an ice bath. Add 100 mL of anhydrous diethyl ether to ensure complete precipitation of the salt.

  • Workup: Collect the solid product by vacuum filtration. Wash the filter cake with two 50 mL portions of diethyl ether to remove unreacted starting materials.

  • Drying: Dry the bright yellow potassium salt in a vacuum oven at 50°C. The expected yield is typically high for this step.

Part B: Reductive Cyclization to Indole-2-carboxylic Acid

Rationale: This step transforms the linear precursor into the final heterocyclic product. Zinc in acetic acid is a classic and effective reducing system for this transformation.[4][12]

ReagentMolar Mass ( g/mol )Amount
Potassium Salt (from Part A)275.2827.5 g (0.1 mol assumed)
Glacial Acetic Acid60.05200 mL
Zinc Dust65.3832.7 g
Water18.02~3 L

Procedure:

  • Setup: In a 1 L beaker or flask equipped with a magnetic stirrer, suspend the 27.5 g of the potassium salt from Part A in 200 mL of glacial acetic acid.

  • Reduction: Add 32.7 g of zinc dust portion-wise to the stirred suspension. The addition should be slow enough to control the exothermic reaction. The color will change from yellow to brown/red.

  • Reaction: After all the zinc has been added, heat the mixture to 80-90°C on a hot plate with stirring for 1 hour to ensure the reaction goes to completion.

  • Filtration: While still warm, filter the mixture through a pad of celite to remove excess zinc and other inorganic salts. Wash the filter cake with a small amount of hot acetic acid.

  • Precipitation: Place the warm filtrate in a 4 L beaker. Slowly add approximately 3 L of cold water with vigorous stirring. Indole-2-carboxylic acid will precipitate as a light tan or off-white solid.[3]

  • Isolation: Cool the mixture thoroughly in an ice bath. Collect the product by vacuum filtration. Wash the solid with several portions of cold water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. The product is often of sufficient purity for many applications. For higher purity, it can be recrystallized from ethanol/water. The overall yield from o-nitrotoluene is typically in the 40-55% range.[1]

Alternative Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis provides an alternative, albeit sometimes less direct, route.[9]

Principle: The reaction involves the acid-catalyzed cyclization of the phenylhydrazone of pyruvic acid.[9][15] The phenylhydrazone is first formed by the condensation of phenylhydrazine with pyruvic acid.

Mechanism: The key step is an acid-catalyzed[1][1]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate.[7] This is followed by cyclization and the elimination of ammonia to generate the aromatic indole ring.[7][9]

Fischer_Mechanism Figure 2: Fischer Indole Synthesis Mechanism A Phenylhydrazine + Pyruvic Acid B Phenylhydrazone A->B Condensation C Ene-hydrazine (Tautomer) B->C Protonation & Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole-2-carboxylic Acid G->H Aromatization

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Considerations:

  • Catalyst: A wide range of Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (ZnCl₂, BF₃) can be used to catalyze the cyclization.[7][16] The choice of catalyst is crucial and can significantly impact the yield.

  • Procedure: Typically, phenylhydrazine and pyruvic acid are heated in the presence of the acid catalyst.[9] The reaction often proceeds in a one-pot fashion where the hydrazone is formed in situ and immediately cyclizes.[9]

Conclusion

For the targeted synthesis of indole-2-carboxylic acid, the Reissert synthesis stands out as a highly efficient and logical pathway. Its two-stage process—condensation followed by reductive cyclization—is well-understood, scalable, and reliably produces the desired product in good yield. While the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, the Reissert method offers a more tailored and often more practical approach for this specific and valuable synthetic intermediate. Researchers equipped with this understanding can confidently produce the material needed to advance their drug discovery and development programs.

References

application of 5,7-dichloro-1H-indole-2-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5,7-dichloro-1H-indole-2-carboxylic acid in Modern Drug Design

Introduction: The indole ring system is a cornerstone of medicinal chemistry, recognized for centuries in natural alkaloids and now a privileged scaffold in modern therapeutic agents.[1] Its structural similarity to endogenous molecules like tryptophan and serotonin allows for interaction with a wide array of biological targets.[1] Within this class, this compound stands out as a versatile starting material and core structural motif. The strategic placement of chlorine atoms at the 5 and 7 positions significantly modulates the scaffold's electronic properties, lipophilicity, and metabolic stability, often enhancing binding affinity and pharmacokinetic profiles. This guide provides an in-depth exploration of the application of this key building block in drug design, focusing on its utility in developing inhibitors for viral, oncological, and neurological targets, complete with detailed protocols for its practical application in a research setting.

Core Physicochemical Properties

This compound (CAS: 4792-71-6) is a solid, halogenated heterocyclic building block.[2] Its key properties are summarized below, providing a foundational reference for its use in synthetic and screening campaigns.

PropertyValueSource
Molecular Formula C₉H₅Cl₂NO₂[3]
Molecular Weight 230.05 g/mol [3]
CAS Number 4792-71-6[2]
Appearance Solid
SMILES OC(=O)c1cc2cc(Cl)cc(Cl)c2[nH]1
InChI Key QILAXMNESNFYJG-UHFFFAOYSA-N

Key Therapeutic Targets and Design Strategies

The indole-2-carboxylic acid moiety is a potent pharmacophore, particularly effective in targeting metalloenzymes due to the ability of the indole nitrogen and the C2-carboxylate to form a bidentate chelation complex with metal ions. This has been a highly successful strategy in the design of HIV-1 integrase inhibitors.[4][5] Furthermore, the planar indole ring is ideal for engaging in π-π stacking and hydrophobic interactions within protein binding pockets.

Inhibition of Viral Metalloenzymes: HIV-1 Integrase

HIV-1 integrase is a critical enzyme for viral replication, inserting viral DNA into the host genome.[4] It contains two essential Mg²⁺ ions in its active site that are crucial for its catalytic function. The indole-2-carboxylic acid scaffold serves as an excellent starting point for designing integrase strand transfer inhibitors (INSTIs).[5][6] The core scaffold chelates the two Mg²⁺ ions, effectively blocking the enzyme's function.[4][7]

Derivatives built upon this scaffold have shown potent inhibitory activity. For example, further structural optimizations on an indole-2-carboxylic acid lead compound yielded derivative 20a , which demonstrated an IC₅₀ value of 0.13 μM against HIV-1 integrase.[4][5] This highlights the scaffold's promise for developing novel antiviral agents.

cluster_Enzyme HIV-1 Integrase Active Site cluster_Key Mechanism Mg1 Mg²⁺ Mg2 Mg²⁺ Scaffold Indole-2-Carboxylic Acid (Inhibitor) Scaffold->Mg1 Chelation Scaffold->Mg2 Chelation Inhibition DNA Viral DNA Substrate Key1 The inhibitor scaffold chelates the essential Mg²⁺ cofactors in the enzyme's active site. Key2 This prevents the binding and processing of the viral DNA, halting replication. Inhibition->DNA Blocks Interaction

Mechanism of HIV-1 Integrase Inhibition.
Immuno-Oncology: Targeting IDO1/TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are key targets for cancer immunotherapy.[8] Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. Indole-2-carboxylic acid derivatives have been developed as potent dual inhibitors of IDO1 and TDO. One study identified a 6-acetamido-indole-2-carboxylic acid derivative with IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO, demonstrating the scaffold's potential in developing novel cancer therapies.[8]

Neurological Disorders: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor plays a critical role in synaptic plasticity and is implicated in excitotoxic neuronal death associated with stroke and epilepsy.[9] Glycine acts as a co-agonist at an allosteric site on the NMDA receptor, and its binding is necessary for channel activation. The parent compound, indole-2-carboxylic acid, has been identified as a specific and competitive antagonist of this glycine potentiation, making it a valuable tool for studying NMDA receptor function and a lead for developing neuroprotective agents.[9] A related dichloro-indole derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was also found to be an allosteric inhibitor of fructose-1,6-bisphosphatase, another target of interest.[10]

Application Protocols

The following protocols provide a framework for utilizing this compound in a drug discovery program, from initial synthetic modification to biological evaluation.

Protocol 1: General Drug Discovery Workflow

This workflow outlines the typical progression from a starting scaffold like this compound to a lead candidate.

Start Scaffold Selection (5,7-dichloro-1H-indole- 2-carboxylic acid) Synth Library Synthesis (e.g., Amide Coupling) Start->Synth Diversification Screen Primary Screening (In Vitro Assay) Synth->Screen Biological Evaluation SAR SAR Analysis (Structure-Activity Relationship) Screen->SAR Data Analysis SAR->Synth Redesign Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Iterative Design Candidate Preclinical Candidate Optimization->Candidate Selection

Drug Discovery Workflow using the Indole Scaffold.
Protocol 2: Synthesis of an Amide Derivative

This protocol details a standard procedure for creating a small library of amide derivatives from this compound for initial screening. Amide bond formation is a robust and widely used reaction in medicinal chemistry.

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine) (1.1 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. Causality: EDC and HOBt activate the carboxylic acid by forming an active ester intermediate, which is more susceptible to nucleophilic attack by the amine, preventing side reactions and improving yield.

  • Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The aqueous washes remove unreacted reagents, DMF, and acidic/basic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: In Vitro HIV-1 Integrase Inhibition Assay

This protocol describes a representative biochemical assay to evaluate the inhibitory potential of newly synthesized derivatives against HIV-1 integrase.

Objective: To determine the IC₅₀ value of a test compound against the strand transfer activity of recombinant HIV-1 integrase.

Principle: This is a fluorescence-based assay. A donor DNA substrate labeled with a fluorophore and a target DNA substrate labeled with a quencher are used. In the presence of active integrase, the donor DNA is integrated into the target DNA, bringing the fluorophore and quencher into close proximity and reducing the fluorescence signal. An effective inhibitor will prevent this integration, resulting in a high fluorescence signal.

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorophore-labeled donor DNA substrate

  • Quencher-labeled target DNA substrate

  • Assay Buffer (containing MnCl₂ or MgCl₂)

  • 384-well assay plates

  • Test compounds dissolved in DMSO

  • Positive Control: Raltegravir or another known INSTI

  • Negative Control: DMSO vehicle

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well assay plates. Also include wells for the positive control (Raltegravir) and negative control (DMSO).

  • Enzyme/Substrate Addition: Prepare a master mix containing the assay buffer, HIV-1 integrase, and the donor DNA substrate. Dispense this mix into all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the target DNA substrate in assay buffer. Add this solution to all wells to initiate the strand transfer reaction.

  • Final Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Data Acquisition: Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the data using the controls:

      • 0% Inhibition = Signal from DMSO control wells.

      • 100% Inhibition = Signal from Raltegravir (high concentration) control wells.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Data

The following table summarizes inhibitory data for various indole-2-carboxylic acid derivatives against different targets, illustrating the scaffold's versatility.

Compound ClassTargetKey Structural FeaturesPotency (IC₅₀)Reference
Indole-2-carboxylic acid derivativeHIV-1 IntegraseC3 long branch, C6-halogenated benzene0.13 µM[4][5]
6-acetamido-indole-2-carboxylic acidIDO16-acetamido group1.17 µM[8]
6-acetamido-indole-2-carboxylic acidTDO6-acetamido group1.55 µM[8]
1H-indole-2-carboxylic acid derivative14-3-3η ProteinOptimized side chains4.55 µM (Bel-7402/5-Fu cells)[11]

This compound is more than a simple chemical building block; it is a strategically designed scaffold for modern drug discovery. Its inherent properties, conferred by the indole core and dichloro-substitutions, make it an exceptional starting point for developing inhibitors against a range of clinically relevant targets. The protocols and data presented herein provide researchers with a comprehensive guide to unlock the full potential of this versatile molecule, from initial synthetic diversification to robust biological characterization, paving the way for the next generation of innovative therapeutics.

References

Application Notes and Protocols for the Utilization of 5,7-dichloro-1H-indole-2-carboxylic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the strategic use of 5,7-dichloro-1H-indole-2-carboxylic acid as a foundational scaffold for the design and synthesis of potent enzyme inhibitors. While not a potent inhibitor in its own right, its unique structural features, particularly the di-halogenation of the indole ring, make it a valuable starting material for developing targeted therapeutics. We will explore its application in creating inhibitors for key enzymatic targets, delve into the mechanistic rationale for its use, and provide detailed protocols for the synthesis and evaluation of its derivatives.

Introduction: The Strategic Advantage of the this compound Scaffold

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the active sites of various enzymes.[1] The addition of chlorine atoms at the 5 and 7 positions of the indole ring, as seen in this compound, offers a distinct advantage in drug design. Halogenation is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, the electron-withdrawing nature of the chlorine atoms can influence the acidity of the N-H proton and the overall electron distribution of the ring system, potentially enhancing binding affinity and metabolic stability. This di-chloro substitution pattern provides a unique vector for exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors.[1]

Key Therapeutic Targets for this compound Derivatives

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. The 5,7-dichloro- substitution pattern serves as a critical component in the design of inhibitors for the following enzyme classes:

  • HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4] The mechanism often involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2 carboxyl group.[2][5] The strategic placement of substituents on the indole core, which can be guided by the 5,7-dichloro backbone, is crucial for optimizing these interactions.[2]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): IDO1 and TDO are key enzymes in the tryptophan metabolism pathway and are significant targets for cancer immunotherapy.[6] Derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of IDO1 and TDO, with substitutions on the indole ring playing a critical role in their potency.[6]

  • Cyclooxygenase-2 (COX-2): N-substituted indole-2-carboxylic acid esters have been investigated as selective COX-2 inhibitors, which are important in the management of inflammation and pain.[7] The core structure provides a template for designing molecules that can selectively bind to the COX-2 active site.

  • Fructose-1,6-bisphosphatase (FBPase): A related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of FBPase, binding to the AMP regulatory site.[8] This highlights the potential of the dichloro-indole-2-carboxylic acid scaffold in targeting allosteric sites of metabolic enzymes.

Mechanistic Insights: The Role of the Indole-2-Carboxylic Acid Core

The inhibitory activity of indole-2-carboxylic acid derivatives often stems from the ability of the carboxylate group to interact with key residues or cofactors in the enzyme's active site. A prime example is the inhibition of HIV-1 integrase, where the carboxyl group, in concert with the indole nitrogen, chelates the essential Mg²⁺ ions, thus preventing the catalytic activity of the enzyme.[2][5]

For other targets, such as IDO1/TDO, the indole ring itself can participate in crucial π-π stacking or hydrophobic interactions within the active site, while the carboxylate forms hydrogen bonds. The 5,7-dichloro substitutions can further enhance these interactions through favorable contacts with the protein or by influencing the overall conformation of the inhibitor.

Synthetic Strategy and Experimental Protocols

General Synthetic Workflow for Derivative Synthesis

This compound serves as a versatile starting material for the synthesis of a library of derivatives. A general approach involves the modification of the indole nitrogen, the C3 position, and the carboxylic acid group.

G A This compound B N-Alkylation / N-Arylation A->B C Esterification / Amidation A->C D Modification at C3 (e.g., Vilsmeier-Haack, Mannich reaction) A->D E Library of Derivatives B->E C->E D->E

Caption: General synthetic pathways for derivatizing this compound.

Detailed Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol provides a framework for evaluating the inhibitory activity of newly synthesized derivatives of this compound against HIV-1 integrase.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against the strand transfer activity of recombinant HIV-1 integrase.

Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (donor and target DNA)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 4% glycerol, 100 mM NaCl

  • Test compounds (dissolved in DMSO)

  • 96-well plates (black, flat-bottom)

  • Fluorescent plate reader

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Rationale: DMSO is used to solubilize the compounds. Serial dilutions allow for the determination of a dose-response curve.

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 88 µL of a master mix containing the assay buffer, donor DNA, and target DNA to each well.

    • Rationale: This step ensures that all reactions, except for the inhibitor concentration, are performed under identical conditions.

  • Enzyme Addition and Incubation:

    • Add 10 µL of recombinant HIV-1 integrase (pre-diluted in assay buffer) to each well to initiate the reaction. The final volume in each well is 100 µL.

    • Incubate the plate at 37°C for 60 minutes.

    • Rationale: The incubation at 37°C allows for the enzymatic reaction to proceed.

  • Detection:

    • The strand transfer reaction can be detected using various methods, such as fluorescence resonance energy transfer (FRET) where the donor and target DNA are labeled with a fluorophore and a quencher.

    • Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Rationale: A decrease in the fluorescent signal (or an increase, depending on the assay design) indicates inhibition of the strand transfer reaction.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the uninhibited control (DMSO only) as 100% activity and the background as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Rationale: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% and is a standard measure of inhibitor potency.[9]

Data Presentation and Interpretation

The inhibitory activities of a series of synthesized derivatives should be summarized in a table for easy comparison.

Compound IDR1 (N-substitution)R2 (C3-substitution)IC₅₀ (µM) for HIV-1 Integrase
DICA-01 HH> 50
DICA-02 BenzylH15.2
DICA-03 H-CH₂-O-Benzyl5.8
DICA-04 Benzyl-CH₂-O-Benzyl0.9

Data are hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of 5,7-DICA Derivatives C Add Compounds & Master Mix to 96-well Plate A->C B Prepare Master Mix (Buffer, DNA Substrates) B->C D Initiate with HIV-1 Integrase C->D E Incubate at 37°C D->E F Read Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the in vitro HIV-1 integrase inhibition assay.

Conclusion

This compound is a highly valuable and strategic starting material for the development of novel enzyme inhibitors. Its unique electronic properties and the potential for multi-point derivatization allow for the systematic exploration of structure-activity relationships. By leveraging this scaffold, researchers can design and synthesize potent and selective inhibitors for a variety of therapeutic targets, including those in virology, oncology, and inflammatory diseases. The protocols and strategies outlined in this document provide a solid foundation for initiating such drug discovery programs.

References

Introduction: The Significance and Challenge of Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Amide Coupling of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxamides are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent antagonists for the strychnine-insensitive glycine binding site and inhibitors of HCV NS5B polymerase.[1] Their value lies in the indole core's ability to participate in various biological interactions and the amide bond's role as a stable, key pharmacophoric element.[2]

However, the synthesis of these molecules via the direct coupling of indole-2-carboxylic acids and amines is not always straightforward. The direct condensation is generally inefficient due to a competing acid-base reaction where the amine deprotonates the carboxylic acid, diminishing the amine's nucleophilicity.[3] Therefore, activation of the carboxylic acid is necessary.[4][5] The specific nature of the indole-2-carboxylic acid substrate introduces further challenges, including the potential for side reactions involving the indole nitrogen and the electronic properties of the heterocyclic ring system that can influence the reactivity of the carboxyl group. This guide provides a detailed examination of robust protocols for achieving this critical transformation, focusing on the underlying chemical principles and practical considerations for success in a research and development setting.

The Core Principle: Activating the Carboxyl Group

The fundamental strategy for amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[3][4] This is achieved using a "coupling reagent." The process generally occurs in one of two ways:

  • Two-Step Process: The carboxylic acid is converted to a more stable, isolable activated intermediate like an acyl chloride or a hydroxysuccinimido ester, which is then reacted with the amine in a separate step.[5]

  • One-Pot Process: The carboxylic acid, amine, coupling reagent, and a suitable base are mixed together. The coupling reagent facilitates the in situ formation of a highly reactive intermediate that is immediately consumed by the amine.[5]

Modern drug discovery predominantly uses one-pot procedures due to their efficiency and operational simplicity. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium (uronium) salts.[5][6]

Mechanism of Activation: The Role of Coupling Reagents and Additives

A common and illustrative example is the activation by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3]

  • Suppression of Side Reactions: This intermediate is prone to racemization (if the acid is chiral) and can rearrange into an unreactive N-acylurea. To prevent this, an additive like HOBt is included.[6]

  • Formation of Active Ester: HOBt rapidly intercepts the O-acylisourea to form an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[7][8]

  • Aminolysis: The amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt. The byproduct of EDC is a water-soluble urea, which simplifies purification.[6]

EDC_HOBt_Mechanism RCOOH Indole-2-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Urea EDC-Urea (Byproduct) O_acylisourea->Urea Side Reaction HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Amine->Amide

Figure 1: General mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols and Methodologies

The selection of a specific protocol often depends on the complexity of the substrates, the scale of the reaction, and cost considerations. Below are detailed protocols for two of the most reliable and widely used methods.

Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is a workhorse in medicinal chemistry due to its cost-effectiveness and the ease of removing the urea byproduct. It has been successfully applied to the synthesis of various indole-2-carboxamides.[2]

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable aprotic solvent. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used (approx. 0.1-0.5 M concentration).[2]

  • Addition of Reagents: Add the amine (1.0-1.2 eq), HOBt (1.1-1.5 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).[2][9] Stir the mixture for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.[9]

  • Initiation: Add EDC hydrochloride (EDC·HCl) (1.1-1.5 eq) portion-wise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.[9]

    • Extract the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) or DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-2-carboxamide.

Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[6] They are particularly effective for sterically hindered substrates or electron-deficient amines where other methods may fail.[10][11] The mechanism involves the formation of a highly reactive OAt-activated ester.[12][13]

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask under an inert atmosphere, add the indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an aprotic solvent such as DMF or Acetonitrile (CH3CN).

  • Addition of Base & Reagent: Add a non-nucleophilic base, typically DIPEA (2.0-4.0 eq).[11] Stir for a few minutes, then add HATU (1.0-1.2 eq). The solution may change color as the active ester forms.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.

  • Addition of Amine: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water, 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography.

Experimental_Workflow start Start: Inert Flask dissolve Dissolve Indole-2-COOH in Aprotic Solvent start->dissolve add_reagents Add Amine, Base, (and Additive, e.g., HOBt) dissolve->add_reagents cool Cool to 0 °C (Optional but Recommended) add_reagents->cool add_coupler Add Coupling Reagent (e.g., EDC or HATU) cool->add_coupler react Stir at RT Monitor Progress (TLC/LC-MS) add_coupler->react quench Quench Reaction (e.g., with H₂O) react->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Chromatography dry->purify end Final Product: Indole-2-carboxamide purify->end

Figure 2: General experimental workflow for amide coupling.

Data Summary and Troubleshooting

The choice of conditions can significantly impact the success of the coupling reaction. The following tables provide a summary of common parameters and a guide for troubleshooting potential issues.

Table 1: Summary of Common Reaction Conditions

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Comments
Coupling Reagent EDC·HCl (1.1-1.5 eq)HATU (1.0-1.2 eq)EDC is economical. HATU is highly reactive, suitable for difficult couplings.[6][8]
Additive HOBt (1.1-1.5 eq)None required (HOAt is part of HATU)HOBt suppresses racemization and N-acylurea formation with carbodiimides.[6]
Base DIPEA or TEA (2.0-3.0 eq)DIPEA (2.0-4.0 eq)A non-nucleophilic base is crucial to deprotonate the acid without competing in the reaction.[12]
Solvent DMF, DCMDMF, CH3CNPolar aprotic solvents are generally preferred to dissolve all components.[9][13]
Temperature 0 °C to RTRTInitial cooling for EDC can improve yields by controlling the rate of activation.[9]
Reaction Time 3-16 hours1-12 hoursHATU reactions are typically faster due to the higher reactivity of the OAt-ester.[6]

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation. 2. Poorly nucleophilic amine. 3. Steric hindrance.[10] 4. Reagents degraded (esp. HOBt, HATU).1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature slightly (e.g., to 40 °C), but monitor for decomposition. 3. Increase reaction time. 4. Use fresh, high-quality reagents.
Side Product: N-Acylurea Occurs with carbodiimides when the O-acylisourea intermediate rearranges before reacting with the amine or HOBt.Ensure sufficient HOBt is present (at least 1 eq). Add the carbodiimide last to the mixture of acid, amine, and HOBt.
Side Product: Guanidinylation of Amine Excess uronium/aminium reagents (like HBTU or HATU) can react with the free amine product.Use the uronium reagent in near-stoichiometric amounts (max 1.2 eq). Avoid pre-mixing the coupling reagent and amine before adding the acid.
Epimerization (for chiral acids) The activated acid intermediate can lose stereochemical integrity, especially with strong bases or high temperatures.Use an additive like HOBt or HOAt (inherent in HATU).[6] Run the reaction at lower temperatures (0 °C to RT). Use a milder base if possible.
Difficult Purification Byproducts (e.g., dicyclohexylurea from DCC) are insoluble. Water-soluble byproducts from EDC/HATU are trapped in the aqueous phase.For EDC, ensure thorough aqueous washes to remove the urea byproduct.[6] For DCC (not recommended for general lab use due to this issue), filtration is required.

References

Developing Novel HIV-1 Integrase Inhibitors from Indole-2-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The critical role of HIV-1 integrase in the viral life cycle makes it a prime target for antiretroviral therapy. This document provides a comprehensive guide for the development of novel HIV-1 integrase inhibitors based on the promising indole-2-carboxylic acid scaffold. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for identifying and optimizing lead compounds. These application notes are designed to equip researchers with the necessary tools to navigate the complexities of modern drug discovery in the context of HIV-1 therapeutics.

Introduction: Targeting HIV-1 Integrase with Indole-2-Carboxylic Acid Derivatives

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of new and effective antiretroviral agents. The HIV-1 integrase (IN) is a viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication and the establishment of a persistent infection.[1][2][3] This makes IN an attractive and validated target for antiretroviral drug development.[4][5]

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[6][7][8] Specifically, the indole-2-carboxylic acid moiety has emerged as a promising pharmacophore for the design of novel HIV-1 integrase inhibitors.[9][10][11][12] The core structure, particularly the indole nitrogen and the carboxylic acid group, can effectively chelate the two divalent magnesium ions (Mg2+) in the active site of the integrase enzyme, thereby blocking its catalytic activity.[10][11][12] This mechanism of action is characteristic of integrase strand transfer inhibitors (INSTIs), a class of drugs that has demonstrated significant clinical success.[5][9]

This guide will provide a structured approach to the design, synthesis, and biological evaluation of novel indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors.

The HIV-1 Integrase Catalytic Cycle and Inhibition

HIV-1 integrase performs its function in two distinct catalytic steps: 3'-processing and strand transfer.[2][13][14]

  • 3'-Processing: This occurs in the cytoplasm of the infected cell. The integrase enzyme binds to the long terminal repeats (LTRs) of the newly synthesized viral DNA and endonucleolytically cleaves a dinucleotide from each 3' end.[2][14]

  • Strand Transfer: Following the translocation of the pre-integration complex (PIC) into the nucleus, the integrase catalyzes the covalent insertion of the processed viral DNA into the host chromosome.[1][14]

Integrase strand transfer inhibitors (INSTIs) function by binding to the active site of the integrase-viral DNA complex and preventing the subsequent strand transfer reaction.[5]

HIV_Integrase_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Indole-2-Carboxylic Acid Derivatives vDNA Viral DNA p_vDNA Processed Viral DNA vDNA->p_vDNA 3'-Processing IN HIV-1 Integrase integrated Integrated Provirus p_vDNA->integrated Strand Transfer block hDNA Host DNA inhibitor Indole-2-Carboxylic Acid Derivative inhibitor->block Blocks Strand Transfer

Caption: Mechanism of HIV-1 Integrase Inhibition.

Experimental Workflow for Inhibitor Development

The development of novel indole-2-carboxylic acid-based HIV-1 integrase inhibitors follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow design Lead Compound Design (Indole-2-Carboxylic Acid Scaffold) synthesis Chemical Synthesis & Purification design->synthesis in_vitro In Vitro Enzymatic Assays (3'-Processing & Strand Transfer) synthesis->in_vitro cell_based Cell-Based Antiviral Assays in_vitro->cell_based cytotoxicity Cytotoxicity Assays cell_based->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->design Iterative Refinement SAR_decision_tree cluster_r1 R1 Modifications cluster_r2 R2 Modifications cluster_r3 R3 Modifications start Initial Hit (Indole-2-Carboxylic Acid) r1 Modification at R1 (e.g., Indole N-position) start->r1 r2 Modification at R2 (e.g., Amide substituent) start->r2 r3 Modification at R3 (e.g., Indole ring positions) start->r3 r1_alkyl Alkyl chains r1->r1_alkyl r1_aryl Aryl groups r1->r1_aryl r2_benzyl Substituted benzyls r2->r2_benzyl r2_hetero Heterocycles r2->r2_hetero r3_halo Halogens r3->r3_halo r3_alkoxy Alkoxy groups r3->r3_alkoxy end_node Optimized Lead Compound r1_aryl->end_node r2_benzyl->end_node r3_halo->end_node

References

Application Notes and Protocols for Investigating the Role of 5,7-dichloro-1H-indole-2-carboxylic acid in Apoptosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Indole Derivatives in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anti-cancer properties.[1][2] Naturally occurring indole compounds, such as those found in cruciferous vegetables, and their synthetic derivatives have been extensively investigated for their ability to modulate critical cellular pathways involved in cancer progression.[1] A key mechanism through which many of these agents exert their anti-tumor effects is the induction of apoptosis, or programmed cell death, a desirable outcome in cancer therapy.[2]

This document provides a comprehensive guide to understanding and investigating the role of a specific synthetic indole derivative, 5,7-dichloro-1H-indole-2-carboxylic acid , in the induction of apoptosis. While direct, extensive research on this particular molecule is emerging, we will draw upon the well-established activities of structurally similar indole-2-carboxylic acid derivatives to propose its mechanistic action and provide robust protocols for its evaluation. Notably, some indole-2-carboxylic acid derivatives have been identified as modulators of key apoptotic proteins, including caspases, making this a fertile area for drug discovery.[3][4]

Proposed Mechanism of Action: Modulation of the Apoptotic Cascade

Apoptosis is a tightly regulated process involving two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on a family of cysteine proteases known as caspases, which act as the executioners of cell death.[5] Based on studies of closely related analogs, this compound is hypothesized to influence the intrinsic apoptotic pathway. This pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6][7]

The proposed mechanism involves a shift in the balance between these pro- and anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the subsequent cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]

Interestingly, some fluorinated indole-2-carboxylic acid amides have been identified as allosteric inhibitors of caspase-3 and -7.[4][9][10] This suggests a potentially complex, concentration-dependent, or context-specific role for this compound, which may either promote or inhibit apoptosis through different mechanisms. The following protocols are designed to elucidate these multifaceted effects.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytoplasm This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition (?) Bax Bax (Pro-apoptotic) This compound->Bax Activation (?) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed intrinsic pathway of apoptosis induction by this compound.

Experimental Protocols

The following protocols provide a robust framework for evaluating the apoptotic effects of this compound. It is imperative to include appropriate positive and negative controls in all experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a primary screening method to determine the cytotoxic effects of the compound and to establish the half-maximal inhibitory concentration (IC50).[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[11]

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells (96-well plate) B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[12]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[14]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to 100 µL of the cell suspension.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]

Protocol 3: Western Blot Analysis of Apoptotic Markers

This technique allows for the detection and quantification of key proteins involved in the apoptotic pathway.[5]

Key Markers to Investigate:

  • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)[7]

  • Caspases: Pro-caspase-3, Cleaved caspase-3, Pro-caspase-9, Cleaved caspase-9

  • PARP: Full-length PARP, Cleaved PARP[5]

Procedure:

  • Cell Lysis: Treat cells with the compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Caspase-3 Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of the key executioner caspase, caspase-3.[15][16]

Materials:

  • Caspase-3 Activity Assay Kit (Fluorometric)

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • Fluorescence microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound as determined from previous assays. Include a positive control (e.g., staurosporine).[16]

  • Cell Lysis: Lyse the cells in chilled cell lysis buffer and incubate on ice for 10 minutes.[15]

  • Prepare Lysate: Centrifuge the lysate to pellet cellular debris.

  • Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the reaction buffer and the caspase-3 substrate.[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

  • Measurement: Measure the fluorescence with an excitation at 380 nm and emission between 420-460 nm.[16]

  • Data Analysis: The level of caspase activity is proportional to the fluorescent signal.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell Line IC50 (µM) after 48h IC50 (µM) after 72h
MCF-7 Experimental Value Experimental Value
A549 Experimental Value Experimental Value

| HeLa | Experimental Value | Experimental Value |

Table 2: Modulation of Apoptotic Markers (Western Blot Densitometry)

Protein Fold Change (Treated vs. Control)
Bcl-2 Experimental Value
Bax Experimental Value
Cleaved Caspase-3 Experimental Value

| Cleaved PARP | Experimental Value |

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for elucidating the role of this compound in apoptosis. By systematically evaluating its effects on cell viability, apoptotic markers, and caspase activity, researchers can gain critical insights into its mechanism of action. Given the known activity of similar compounds as allosteric caspase inhibitors, it is crucial to interpret the results carefully. This compound may exhibit a dual role or act through novel pathways, warranting further investigation into its specific molecular targets to fully realize its therapeutic potential in oncology.

References

Troubleshooting & Optimization

Technical Support Guide: Optimizing the Synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and significantly improve the yield and purity of your target compound. This guide is structured to move from general questions to specific troubleshooting scenarios, complete with detailed protocols and mechanistic explanations.

Section 1: Synthesis Overview

The most robust and widely adopted method for synthesizing substituted indole-2-carboxylic acids, including the 5,7-dichloro derivative, is a two-stage process combining the Japp-Klingemann reaction with the Fischer indole synthesis .[1][2] This pathway offers reliability and versatility.

  • Stage 1: Japp-Klingemann Reaction. This stage involves the synthesis of a key arylhydrazone intermediate. It begins with the diazotization of 2,4-dichloroaniline, which is then coupled with a β-keto-ester (such as ethyl 2-methyl-3-oxobutanoate or a similar precursor) under controlled pH conditions to form the corresponding hydrazone.[3][4]

  • Stage 2: Fischer Indole Synthesis. The isolated arylhydrazone is then subjected to acidic conditions (using either Brønsted or Lewis acids) and heat. This induces a cyclization cascade, ultimately forming the stable indole ring system and yielding the target this compound after hydrolysis of the ester.[5][6]

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis A 2,4-Dichloroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 2,4-Dichlorophenyl diazonium salt B->C E Coupling Reaction (pH 4-5) C->E D β-Keto-ester (e.g., Ethyl 2-methyl-3-oxobutanoate) D->E F Arylhydrazone Intermediate E->F G Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄) F->G Intermediate Isolation H Ethyl 5,7-dichloro-1H-indole-2-carboxylate G->H I Saponification (NaOH, H₂O/EtOH) H->I J 5,7-dichloro-1H-indole- 2-carboxylic acid I->J G cluster_mech Key Mechanistic Step: [3,3]-Sigmatropic Rearrangement A Arylhydrazone Tautomerizes to Ene-hydrazine B Protonated Ene-hydrazine [3,3]-Sigmatropic Rearrangement A:f0->B:f0 H⁺ C Di-imine Intermediate Aromatization & Cyclization B:f0->C:f0 Heat D Indole Ring C:f0->D -NH₃

References

Technical Support Center: Purification of Dichlorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of dichlorinated indole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. The following information is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Stability and Handling

Q1: My dichlorinated indole appears to be degrading during purification, leading to discoloration of the product. What's happening and how can I prevent it?

A1: Dichlorinated indoles can be susceptible to oxidation and acid-catalyzed decomposition, especially when heated or exposed to air and light for prolonged periods.[1] Discoloration, often to a pinkish or brownish hue, is a common indicator of degradation.

  • Causality: The indole ring is electron-rich and can be easily oxidized. The presence of two chlorine atoms can further influence the electron density and reactivity of the indole nucleus. Harsh acidic conditions, sometimes carried over from the synthesis (e.g., Fischer indole synthesis), can promote polymerization or rearrangement.[2]

  • Troubleshooting Strategy:

    • Work-up Neutralization: Ensure that your reaction mixture is thoroughly neutralized before extraction and concentration. A wash with a mild base like sodium bicarbonate solution can remove residual acid.

    • Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Degassing: Use degassed solvents for chromatography to reduce dissolved oxygen.

    • Light Protection: Protect your compound from light by wrapping flasks and collection tubes in aluminum foil.

    • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature. For highly sensitive compounds, consider freeze-drying (lyophilization) if applicable.

    • Prompt Purification: Purify the crude product as soon as possible after synthesis to minimize the time it is exposed to potential contaminants and harsh conditions.

Q2: I've noticed that my purified dichlorinated indole darkens over time, even when stored as a solid. How should I be storing these compounds?

A2: The long-term stability of dichlorinated indoles can be compromised by exposure to air, light, and moisture.

  • Recommended Storage Protocol:

    • Ensure the compound is completely dry. Residual solvents can promote degradation.

    • Store the solid in a sealed vial under an inert atmosphere.

    • For added protection, place the vial inside a larger container with a desiccant.

    • Store at low temperatures (-20°C is often suitable) and protect from light.

Chromatographic Purification

Q3: I'm struggling to separate my desired dichlorinated indole from regioisomers using column chromatography. The spots are very close on the TLC plate. What can I do?

A3: The separation of regioisomers is a frequent challenge due to their similar polarities.[2][3] For example, 4,6-dichloroindole and 5,7-dichloroindole can be difficult to separate.

  • Expert Insights: The choice of stationary and mobile phases is critical. Standard silica gel with a hexane/ethyl acetate gradient may not be sufficient.[4]

  • Troubleshooting Strategies:

    • Solvent System Optimization: A systematic approach to solvent selection is key. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to your eluent system to modulate the separation. Sometimes, a three-solvent system can improve resolution.[3]

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (which can be acidic, basic, or neutral) offers different selectivity.[3][5] Reversed-phase (C18) silica is another option, using polar solvents like acetonitrile/water or methanol/water as the mobile phase.[6]

    • Column Parameters: Use a long, narrow column for better separation and apply a smaller amount of crude material.[3] A finer mesh silica gel (e.g., 230-400 mesh) can also increase the resolution.

    • Flash Chromatography: Employing flash chromatography with a gradient elution can provide better separation than gravity chromatography.[7]

Workflow for Optimizing Isomer Separation

G start Inseparable Isomers on TLC solvent Modify Mobile Phase (e.g., add DCM or MeOH) start->solvent stationary Change Stationary Phase (Alumina, C18) solvent->stationary No Improvement success Successful Separation solvent->success Improved Rf difference column Adjust Column Parameters (Longer, Finer Silica) stationary->column No Improvement stationary->success Improved Separation flash Utilize Flash Chromatography column->flash fail Still Poor Separation column->fail flash->success flash->fail

Caption: Troubleshooting workflow for separating dichlorinated indole isomers.

Q4: My dichlorinated indole is streaking on the silica gel column, leading to poor separation and broad fractions. Why is this happening?

A4: Streaking is often caused by the acidic nature of the indole N-H proton interacting strongly with the acidic silica gel.[2] It can also be due to overloading the column or poor solubility in the mobile phase.

  • Troubleshooting Strategies:

    • Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent.[6] This will cap the acidic sites on the silica and reduce streaking.

    • Sample Loading: Ensure your crude product is dissolved in a minimal amount of solvent and is fully soluble. Load it onto the column in a concentrated band.

    • Solvent Choice: Use a solvent system in which your compound is sufficiently soluble.

Recrystallization

Q5: I'm trying to purify my dichlorinated indole by recrystallization, but I'm having trouble finding a suitable solvent. What are the characteristics of a good recrystallization solvent?

A5: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[8]

  • Solvent Selection Protocol:

    • Place a small amount of your crude dichlorinated indole in a test tube.

    • Add a few drops of the solvent and see if it dissolves at room temperature. A good solvent will not dissolve the compound well at this stage.[9]

    • Heat the mixture. The compound should fully dissolve at or near the solvent's boiling point.[9]

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[8][9]

  • Common Solvents to Try for Dichlorinated Indoles:

    • Single Solvents: Ethanol, methanol, isopropanol, toluene, hexanes, or ethyl acetate.

    • Solvent Pairs: If a single solvent isn't ideal, use a solvent pair. For example, dissolve the indole in a "good" solvent (like ethanol or ethyl acetate) at a high temperature, then slowly add a "poor" solvent (like water or hexanes) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Table 1: Recrystallization Solvent Screening

Solvent SystemObservation at Room TempObservation at High TempObservation After CoolingAssessment
Ethanol Sparingly solubleFully solubleGood crystal formationPotentially a good single solvent.
Hexanes InsolubleInsolubleNo dissolutionNot a suitable single solvent.
Ethyl Acetate SolubleVery solublePoor crystal recoveryToo soluble; consider as part of a solvent pair.
Ethanol/Water Insoluble in mixtureSoluble in hot ethanolGood crystal formationA promising solvent pair.[4]
Toluene/Hexanes Insoluble in mixtureSoluble in hot tolueneGood crystal formationA good option for less polar indoles.
Removal of Reagents and Byproducts

Q6: After my synthesis, I have residual high-boiling solvents like DMF or DMSO in my crude product. How can I effectively remove them before purification?

A6: High-boiling polar solvents like DMF and DMSO can be challenging to remove by simple evaporation.[10]

  • Expert Recommendation: An aqueous workup is the most effective method. Dilute your reaction mixture with an organic solvent that is not miscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer multiple times with water or brine.[10] For every 5 mL of DMF or DMSO, washing with 5 x 10 mL of water is a good rule of thumb to ensure complete removal.[10]

Q7: My crude product is contaminated with unreacted starting materials, such as anilines or hydrazines from a Fischer indole synthesis. How can I remove these before chromatography?

A7: Basic impurities like anilines and hydrazines can be removed with an acidic wash during the workup.

  • Procedure:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer several times with a dilute acid solution (e.g., 1 M HCl).[10]

    • The basic impurities will be protonated and partition into the aqueous layer.[10]

    • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid in the organic layer, and then a final wash with brine.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.[10]

Workflow for Post-Synthesis Workup

G start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute acid_wash Wash with Dilute Acid (e.g., 1M HCl) to Remove Basic Impurities dilute->acid_wash base_wash Wash with NaHCO3 (aq) to Neutralize Acid acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Proceed to Chromatography or Recrystallization concentrate->purify

Caption: General workup procedure for crude dichlorinated indoles.

Purity Assessment

Q8: How can I accurately assess the purity of my final dichlorinated indole compound?

A8: A combination of analytical techniques is often necessary for a comprehensive purity profile.[11]

  • Recommended Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a UV detector is commonly used.[11] The purity is often reported as the area percentage of the main peak.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities with distinct signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Techniques like GC-MS can also help identify volatile impurities.[12][13]

    • Elemental Analysis: Determines the elemental composition (C, H, N, Cl) and compares it to the theoretical values. This is a good measure of bulk purity.[11]

References

Technical Support Center: Method Refinement for Studying Protein Binding of 5,7-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to refining methods for studying the protein binding of 5,7-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing small molecule-protein interactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental challenges.

Section 1: Initial Considerations and Compound-Specific Challenges

Before delving into specific biophysical techniques, it's crucial to address the intrinsic properties of this compound and how they might influence your experimental design.

FAQ 1.1: What are the potential challenges associated with the solubility of this compound in aqueous buffers?

The dichlorinated indole ring of this compound contributes to its hydrophobicity, which can lead to limited solubility in standard aqueous buffers. The carboxylic acid moiety, however, can improve solubility, particularly at a pH above its pKa.[1]

Troubleshooting Steps:

  • Co-solvents: The use of a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) is a common strategy to enhance the solubility of hydrophobic compounds.[2] It is critical to maintain a consistent final concentration of the co-solvent in all solutions (protein and ligand) to avoid artifacts, especially in sensitive techniques like Isothermal Titration Calorimetry (ITC).[3]

  • pH Optimization: The carboxylic acid group suggests that the compound's solubility will be pH-dependent. Experimenting with a range of buffer pH values (e.g., 6.5 to 8.0) can help identify a condition where the compound is sufficiently soluble without compromising protein stability.[4]

  • Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the final assay buffer. This minimizes the final DMSO concentration while ensuring the compound remains in solution.

Section 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of binding events, providing both kinetic and affinity data.[5][6][7]

Diagram: General SPR Workflow for Small Molecule Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Immobilize Protein on Sensor Chip C Association: Inject Analyte A->C System Priming B Prepare Analyte (this compound) Serial Dilutions D Dissociation: Flow Running Buffer C->D E Regeneration D->E F Generate Sensorgrams D->F Data Acquisition E->C Next Cycle G Fit Data to Kinetic Model F->G H Determine ka, kd, KD G->H

Caption: Workflow for SPR-based analysis of small molecule-protein interactions.

FAQ 2.1: I am not observing a significant binding response for my small molecule. What could be the issue?

Low or no response in SPR with small molecules is a common challenge due to their low molecular weight.[8]

Troubleshooting Steps:

  • Protein Immobilization Level: Ensure a high and active density of the protein is immobilized on the sensor chip. However, be cautious of over-crowding, which can lead to steric hindrance.

  • Analyte Concentration: You may need to use higher concentrations of your small molecule to observe a significant response. The concentration range should ideally span from 0.1x to 10x the expected dissociation constant (KD).

  • Buffer Mismatch: A mismatch in buffer composition (especially DMSO concentration) between the running buffer and the analyte solution can cause bulk refractive index changes that mask the binding signal.[3]

Protocol: SPR Analysis of this compound Binding
  • Protein Immobilization:

    • Equilibrate the sensor chip with the running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Activate the carboxyl groups on a CM5 sensor chip using a mixture of EDC and NHS.

    • Immobilize the target protein to the desired level (e.g., 10,000 - 15,000 RU for small molecule studies).

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in the running buffer.

    • Inject the analyte solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]

Section 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11]

FAQ 3.1: My ITC data is noisy, and I am not getting a clear binding isotherm. What are the likely causes?

Noisy ITC data can stem from several sources, including improper sample preparation and instrument issues.[3]

Troubleshooting Steps:

  • Buffer Matching: Ensure that the ligand and protein are in identical, degassed buffers.[3] Even minor pH or co-solvent concentration differences can lead to large heats of dilution, obscuring the binding signal.

  • Protein Aggregation: Aggregated protein can cause erratic heat signals. Centrifuge or filter your protein sample immediately before the experiment.

  • Sample Degassing: Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

Data Summary: Interpreting Thermodynamic Signatures in ITC
Thermodynamic Profile Driving Forces Potential Interpretation
Favorable ΔH, Unfavorable TΔS Enthalpy-drivenDominated by hydrogen bonds and van der Waals interactions.
Unfavorable ΔH, Favorable TΔS Entropy-drivenPrimarily driven by the hydrophobic effect.
Favorable ΔH, Favorable TΔS Both enthalpy and entropy drivenStrong binding affinity with contributions from both polar and non-polar interactions.

Diagram: ITC Experimental Setup and Data Output

ITC_Process cluster_setup Experimental Setup cluster_titration Titration Process cluster_output Data Output & Analysis Syringe Syringe: Ligand (this compound) Injection Stepwise Injections Syringe->Injection Titration Cell Sample Cell: Target Protein Cell->Injection HeatChange Heat Release/Absorption Injection->HeatChange RawData Raw Thermogram (Heat Flow vs. Time) HeatChange->RawData Measurement Isotherm Binding Isotherm (Heat vs. Molar Ratio) RawData->Isotherm Integration ThermoParams Thermodynamic Parameters (KD, n, ΔH, ΔS) Isotherm->ThermoParams Fitting

Caption: Overview of the Isothermal Titration Calorimetry (ITC) experiment.

Section 4: Fluorescence Polarization (FP) for High-Throughput Screening

FP is a homogeneous assay that measures changes in the polarization of fluorescent light upon binding, making it suitable for high-throughput screening.[12][13][14][15]

FAQ 4.1: I am developing a competitive FP assay. How do I choose a suitable fluorescent probe?

The choice of a fluorescent probe is critical for a successful FP assay.

Key Considerations:

  • Affinity: The probe should have a binding affinity for the target protein that is similar to or slightly weaker than the expected affinity of your test compounds.

  • Size: The fluorescent molecule itself should be small to ensure a significant change in polarization upon binding to the much larger protein.[12]

  • Spectral Properties: The excitation and emission wavelengths of the fluorophore should be compatible with your instrument and minimally overlap with the absorbance of your test compound to avoid interference.

Protocol: Competitive FP Assay for this compound
  • Assay Development:

    • Determine the optimal concentration of the fluorescent probe and target protein that gives a stable and robust FP signal.

  • Competition Assay:

    • In a microplate, add the target protein and the fluorescent probe at their predetermined optimal concentrations.

    • Add varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader.

    • Plot the FP signal as a function of the concentration of the competitor (this compound).

    • Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Section 5: General Troubleshooting for Binding Assays

FAQ 5.1: How can I distinguish between specific and non-specific binding?

Non-specific binding can lead to false positives and inaccurate affinity measurements.[16][17]

Strategies to Minimize Non-specific Binding:

  • Blocking Agents: Include bovine serum albumin (BSA) or a non-ionic detergent like Tween-20 in your assay buffer to block non-specific binding sites on surfaces.[18]

  • Ionic Strength: Optimizing the salt concentration in your buffer can help to reduce non-specific electrostatic interactions.[19]

  • Competition Assay: A true specific binder should be competed off by a known ligand for the same binding site.

FAQ 5.2: My protein is aggregating during the experiment. What can I do?

Protein aggregation can interfere with binding measurements in all techniques.[2]

Solutions for Protein Stability:

  • Buffer Optimization: Screen different buffer systems, pH values, and salt concentrations to find conditions that maintain protein stability.[4][20]

  • Additives: Include stabilizing agents such as glycerol (5-10%), or a reducing agent like DTT or TCEP if your protein has exposed cysteines.[2]

  • Temperature Control: Perform experiments at a temperature where the protein is known to be stable.

By systematically addressing these common challenges and following the outlined protocols, researchers can achieve robust and reproducible data for the protein binding of this compound, paving the way for a deeper understanding of its biological function and therapeutic potential.

References

Technical Support Center: Overcoming the Low Reactivity of (S)-Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-indoline-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, conformationally constrained proline analogue into their synthetic workflows. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.

The low reactivity of (S)-indoline-2-carboxylic acid is a well-documented challenge that stems directly from its structure. As a proline mimetic fused with an aromatic ring, it presents significant steric hindrance around both the C-2 carboxylic acid and the N-1 secondary amine.[1][2][3] This bulkiness, combined with the reduced nucleophilicity of the indoline nitrogen, can lead to sluggish or failed reactions when using standard protocols.[2][4] Furthermore, the molecule has a pronounced tendency to form undesired diketopiperazines (DKP), particularly in peptide synthesis.[1][2]

This guide provides answers to common problems, detailed troubleshooting steps, and validated protocols to help you navigate these challenges successfully.

Section 1: Troubleshooting Amide Bond Formation (Peptide Coupling)

Amide bond formation is the most common reaction where the low reactivity of this molecule becomes apparent. The following Q&A section addresses the most frequent issues.

Q1: My coupling reaction with N-protected (S)-indoline-2-carboxylic acid is failing or giving very low yields. What is the primary cause and how can I fix it?

A1: The primary cause is almost always an insufficiently powerful activation method. Standard carbodiimide reagents like DCC or EDC are often too weak to overcome the severe steric hindrance of the substrate.[2] To achieve high yields, you must employ a more potent coupling reagent.

Core Recommendation: Switch to a modern onium-salt (uronium/aminium or phosphonium) based coupling reagent. These reagents form highly reactive intermediates that can overcome the steric barrier.

Troubleshooting Steps:

  • Reagent Selection: Consult the table below to select a more appropriate reagent. For most cases, HATU is the recommended starting point due to its high efficiency with hindered amino acids.[3][4] In particularly challenging cases, propylphosphonic anhydride (T3P) or bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) have proven effective where other reagents failed.[1]

  • Pre-activation: Allow the N-protected (S)-indoline-2-carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 10-15 minutes before adding your amine component.[4] This ensures the formation of the highly reactive active ester intermediate.

  • Reaction Conditions: If yields are still low, consider increasing the reaction time (up to 24 hours) or gently heating the reaction (40-50 °C). Microwave-assisted synthesis can also dramatically accelerate the coupling.[3]

Reagent ClassExamplesRecommended for (S)-Indoline-2-CA?Key Considerations
Carbodiimides DCC, EDC·HClNot RecommendedGenerally low yields; requires additives (HOBt, Oxyma) which may not be sufficient.[2][4]
Uronium/Aminium HATU , HBTU, COMUHighly Recommended HATU is superior for suppressing racemization and highly effective for hindered couplings.[3][5]
Phosphonium PyBOP, PyAOPRecommendedGood alternatives to HATU; generally associated with low levels of racemization.[3][6]
Other T3P , BOP-ClRecommended for difficult casesHave been shown to work when other reagents provide poor yields. T3P offers a simplified purification process.[1]
Q2: I'm observing a significant amount of an unwanted side product with a mass corresponding to cyclization. What is it and how can I prevent it?

A2: You are likely observing the formation of a diketopiperazine (DKP) . This is the most common side reaction, arising from the intramolecular cyclization of a dipeptide intermediate containing N-terminal (S)-indoline-2-carboxylic acid.[1][2]

Mechanism of DKP Formation: After the deprotection of the indoline nitrogen in a dipeptide, the now-free secondary amine can attack the ester carbonyl of the C-terminal residue, leading to a stable six-membered ring and chain termination.

Prevention Strategies:

  • N-Protection is Mandatory: Never attempt to couple the carboxylic acid moiety of (S)-indoline-2-carboxylic acid without a robust protecting group (e.g., Boc, Cbz) on the indoline nitrogen.

  • Use Pre-formed Dipeptides: If synthesizing a larger peptide, consider a "block-wise" or fragment condensation approach where a dipeptide containing the (S)-indoline-2-carboxylic acid unit is prepared and purified separately before being incorporated into the main sequence.[1]

  • Optimize Solid-Phase Peptide Synthesis (SPPS): If working on a solid support, couple the third amino acid to the deprotected indoline dipeptide as quickly as possible to minimize the time the reactive dipeptide intermediate is present.

DKP_Formation cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway A H-Indoline-AA-OR C PG-AA-Indoline-AA-OR (Desired Tripeptide) B PG-AA-OH + Coupling Reagent B->A Intermolecular Coupling D H-Indoline-AA-OR (Dipeptide Intermediate) E Diketopiperazine (DKP) (Side Product) D->E Intramolecular Cyclization (Head-to-Tail)

Caption: DKP formation competes with the desired peptide elongation.

Q3: How do I choose the right base and solvent for my coupling reaction?

A3: The choice of base and solvent is critical for both yield and purity.

  • Base Selection: A non-nucleophilic, sterically hindered tertiary amine is required to deprotonate the carboxylic acid without competing in the reaction.

    • Primary Choice: N,N-Diisopropylethylamine (DIPEA) is the standard choice. Use 2-4 equivalents.[1][4]

    • To Minimize Racemization: If you suspect epimerization is occurring, switch to a less basic amine like N-methylmorpholine (NMM) or 2,4,6-collidine .[3]

  • Solvent Selection: The solvent must be able to dissolve the reactants and not interfere with the reaction.

    • (S)-indoline-2-carboxylic acid has limited solubility in many common solvents.[7]

    • Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent. For reactants with poor solubility in DMF, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) can be used.[3]

Section 2: Troubleshooting Esterification

Q1: Standard Fischer esterification of (S)-indoline-2-carboxylic acid is not working. What are some alternative methods for this hindered acid?

A1: Direct acid-catalyzed esterification is ineffective due to the steric hindrance around the carboxyl group, which prevents the alcohol from approaching.[8] A two-step approach involving activation of the carboxylic acid is necessary.

Recommended Method: Esterification via Acyl Chloride

This is a robust and reliable method for esterifying hindered acids.

  • Activation: Convert the N-protected (S)-indoline-2-carboxylic acid to its corresponding acyl chloride using a gentle chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM) with a catalytic amount of DMF (Vilsmeier-Haack conditions).[6]

  • Ester Formation: Carefully remove the excess chlorinating agent under vacuum. Dissolve the crude acyl chloride in an inert solvent and add the desired alcohol along with a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the HCl generated during the reaction.

Alternative Method for Methyl/Ethyl Esters: For simple methyl or ethyl esters, alkylating agents like triethyloxonium tetrafluoroborate can be effective, though they are potent and must be handled with care.[9]

Section 3: General FAQs

Q1: Is N-protection of the indoline nitrogen always necessary?

A1: Yes. For nearly all synthetic transformations involving the carboxylic acid moiety, the indoline nitrogen must be protected. The unprotected secondary amine is nucleophilic enough to self-condense, form DKP, or react with your activated intermediates, leading to a complex mixture of products. The tert-butyloxycarbonyl (Boc) group is the most commonly used protecting group for this purpose.[1][4][10]

Q2: My N-Boc-(S)-indoline-2-carboxylic acid won't fully dissolve. What can I do?

A2: Solubility can be a challenge. While the free acid has some solubility in alcohols, the N-Boc protected version is more lipophilic.[7] If you are having trouble in DMF, try switching to NMP , which has stronger solvating properties.[3] You can also try a solvent mixture, such as DMF/DCM or NMP/DCM . Gentle warming (to 30-40 °C) can aid dissolution, but ensure your reagents are stable at that temperature.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of N-Boc-(S)-indoline-2-carboxylic acid with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(S)-indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Pre-activation: Add HATU (1.1 eq) to the mixture. Stir for 15 minutes at room temperature. The solution may change color.

  • Amine Addition: Add the amine component (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Coupling_Workflow start_node Start: Low Coupling Yield decision_node1 Using Onium Salt (HATU, PyBOP)? start_node->decision_node1 Check Reagent decision_node decision_node process_node process_node end_node High Yield Achieved process_node1 Switch to HATU or PyBOP decision_node1->process_node1 No decision_node2 Pre-activating Acid? decision_node1->decision_node2 Yes process_node1->decision_node2 process_node2 Implement 15 min pre-activation step with DIPEA decision_node2->process_node2 No decision_node3 Yield Still Low? decision_node2->decision_node3 Yes process_node2->decision_node3 decision_node3->end_node No process_node3 Increase reaction time (to 24h) or apply gentle heat (40°C) decision_node3->process_node3 Yes process_node3->end_node

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

Technical Support Center: Optimizing Vils-meier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to synthesize indole-3-carboxaldehydes, crucial intermediates in medicinal chemistry. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for formylating electron-rich aromatic compounds.[1][2] The process involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent.[4] Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous work-up yields the desired indole-3-carboxaldehyde.[1][4]

Understanding this mechanism is fundamental to diagnosing and resolving issues that may arise during the experiment.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophile Indole Indole Indole->Iminium_Intermediate + Vilsmeier Reagent Product Indole-3-carboxaldehyde Iminium_Intermediate->Product H₂O Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism on indole.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues encountered during the Vilsmeier-Haack formylation of indoles in a practical question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?

A1: This is a common issue often stemming from problems with the Vilsmeier reagent itself or the reactivity of your substrate.

  • Probable Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly sensitive to moisture.[3] Any water in your solvent, reagents, or glassware will quench the reagent, halting the reaction. Old or improperly stored DMF can also decompose into dimethylamine, which consumes the Vilsmeier reagent.[3][5]

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored container.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.[5]

  • Probable Cause 2: Low Substrate Reactivity. The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[6] If your indole substrate possesses strong electron-withdrawing groups (EWGs) like -NO₂ or -CN, its nucleophilicity is significantly reduced, leading to a sluggish or failed reaction.

    • Solution:

      • Increase the reaction temperature. While many indoles react at 0°C to room temperature, deactivated substrates may require heating to 80-100°C to drive the reaction to completion.[3][7]

      • Increase the equivalents of the Vilsmeier reagent (both DMF and POCl₃) to create a higher concentration of the electrophile.

      • Consider alternative, more potent formylating agents if heating does not suffice.

Q2: I'm observing the formation of multiple products or unexpected side products. What is happening?

A2: Side product formation can be due to the reaction conditions or the inherent reactivity of the indole substrate.

  • Probable Cause 1: Di-formylation or Polymerization. Highly activated indoles (those with strong electron-donating groups) can sometimes undergo di-formylation or polymerization under harsh conditions.

    • Solution:

      • Maintain a low reaction temperature (0-5°C) during the addition of POCl₃ and the indole substrate.[7]

      • Use a stoichiometric amount of the Vilsmeier reagent. Avoid large excesses.

      • Slowly add the indole to the pre-formed Vilsmeier reagent to maintain a low concentration of the nucleophile.

  • Probable Cause 2: Formation of Indole Trimers. In some cases, particularly with certain cyclic amides or under specific conditions, indole can react with the intermediate to form stable tri-indolylmethane structures.[8]

    • Solution: This is a less common side reaction but is favored by an excess of indole relative to the Vilsmeier reagent. Ensure accurate stoichiometry. If the problem persists, modifying the solvent or the amide used to generate the reagent may be necessary.

Q3: The reaction works, but my final yield after work-up and purification is consistently low.

A3: Low isolated yield can be a result of an incomplete reaction, product degradation during work-up, or purification challenges.

  • Probable Cause 1: Incomplete Hydrolysis. The final step is the hydrolysis of the iminium intermediate to the aldehyde. If the aqueous work-up is too brief or not basic enough, this conversion may be incomplete.

    • Solution: After quenching the reaction with ice/water, add a base (e.g., saturated sodium carbonate or NaOH solution) to adjust the pH to ~9-10.[7][9] Stir vigorously for at least 1-2 hours to ensure complete hydrolysis before extraction.

  • Probable Cause 2: Product Loss During Extraction. Indole-3-carboxaldehydes can have varying polarities.

    • Solution: Use a robust extraction solvent like ethyl acetate.[10] If the product has moderate water solubility, perform multiple extractions with smaller volumes of solvent. A brine wash of the combined organic layers can help break emulsions and remove excess water.

Frequently Asked Questions (FAQs)

  • What is the optimal ratio of DMF to POCl₃?

    • While ratios can vary, a common starting point is to use DMF as the solvent and add 1.1 to 1.5 equivalents of POCl₃ relative to the indole substrate. If using a co-solvent like acetonitrile, 1.3 equivalents of DMF and 1.2 equivalents of an activating agent can be effective.[10]

  • Can I use other acid chlorides besides POCl₃?

    • Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the Vilsmeier reagent.[3] However, POCl₃ is the most common and generally provides reliable results.

  • How do substituents on the indole ring affect the reaction?

    • The effect of substituents is a critical factor in planning your experiment. The following table summarizes the general trends:

Substituent TypePosition on Indole RingEffect on ReactivityRecommended Action
Electron-Donating (e.g., -CH₃, -OCH₃)C4, C5, C6, C7Increases reactivityUse milder conditions (e.g., 0°C) to avoid side products.[7]
Electron-Withdrawing (e.g., -NO₂, -CN, -COOR)C4, C5, C6, C7Decreases reactivityUse higher temperatures (e.g., 60-90°C) and possibly more equivalents of the Vilsmeier reagent.[11]
Halogens (e.g., -Br, -Cl)C4, C5, C6, C7Mildly deactivatingMay require slightly elevated temperatures or longer reaction times.[7]

General Experimental Protocol & Workflow

This protocol provides a robust starting point for the formylation of a generic indole. Optimization will be necessary based on the specific substrate.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware under inert atmosphere B 2. Add anhydrous DMF to reaction flask A->B C 3. Cool flask to 0°C (ice bath) B->C D 4. Slowly add POCl₃ (1.2 eq) to DMF at 0°C E 5. Stir for 30 min (Vilsmeier reagent forms) D->E F 6. Add Indole (1.0 eq) in DMF dropwise E->F G 7. Stir at 0°C, then allow to warm to RT or heat F->G H 8. Monitor reaction by TLC G->H I 9. Quench by pouring onto ice/water J 10. Basify to pH 9-10 (e.g., Na₂CO₃) I->J K 11. Stir for 1-2 hours J->K L 12. Extract with Ethyl Acetate K->L M 13. Dry (Na₂SO₄), filter, and concentrate L->M N 14. Purify by column chromatography or recrystallization M->N

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (e.g., 10 volumes relative to the indole). Cool the flask to 0°C in an ice-water bath.

  • Reagent Formation: Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5-10°C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for 30 minutes after the addition is complete.

  • Reaction: Dissolve the indole substrate (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

  • Heating and Monitoring: After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Depending on the substrate's reactivity, heating may be required (e.g., 60-90°C).[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Hydrolysis: Basify the aqueous mixture to a pH of 9-10 by adding a saturated aqueous solution of sodium carbonate or a 2M NaOH solution.[7][10] A solid product may precipitate at this stage. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure indole-3-carboxaldehyde.

References

preventing degradation of 5,7-dichloro-1H-indole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,7-Dichloro-1H-indole-2-carboxylic Acid

A Guide to Ensuring Stability During Storage and Handling

Introduction: this compound is a vital heterocyclic building block in medicinal chemistry and materials science. However, the inherent chemical nature of the indole scaffold renders it susceptible to degradation, potentially compromising experimental integrity and reproducibility. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, identify, and prevent the degradation of this compound during storage. We will explore the causality behind its instability and offer field-proven protocols to ensure its long-term viability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary drivers of degradation for this compound? A1: The degradation of this compound is primarily driven by three factors:

  • Oxidation: The electron-rich indole ring is highly susceptible to oxidation, especially at the C3 position.[1] Exposure to atmospheric oxygen can initiate this process, often leading to colored impurities.

  • Photodegradation: Indole derivatives can absorb UV and visible light, which can excite the molecule and lead to unwanted photochemical reactions, including oxidation and polymerization.[2]

  • Thermal Decarboxylation: Like many heteroaromatic carboxylic acids, this compound can lose carbon dioxide (CO₂) upon heating, especially above its melting point or when dissolved in certain solvents at elevated temperatures.[3][4][5] This results in the formation of 5,7-dichloro-1H-indole.

Q2: My solid this compound has developed a pink or brownish tint. Is it still usable? A2: A color change is a clear visual indicator of chemical degradation, most likely due to oxidation.[6] While minor discoloration might not significantly affect the bulk purity for less sensitive applications, it is a definitive sign of impurity formation. For applications requiring high purity, such as in drug development or catalysis, the material should be repurified or a new batch should be used. We strongly recommend performing a purity analysis (see Protocol 2) before proceeding.

Q3: What are the absolute best-practice storage conditions? A3: To maximize shelf-life, the compound should be stored with strict exclusion of air, light, and heat. The ideal conditions are:

  • Temperature: 2-8°C for short-term storage. For long-term storage (months to years), -20°C is strongly recommended.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[7][8] This is the most critical factor in preventing oxidation.

  • Light: Use an amber or opaque vial to protect the compound from light.[6][7]

  • Container: Use a tightly sealed, clean glass vial. Ensure the cap provides an airtight seal.

Q4: Can I store the compound in solution? If so, for how long? A4: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility, which accelerates degradation. If you must store it in solution, use a deoxygenated solvent, store the solution at -20°C or -80°C under an inert atmosphere, and use it as quickly as possible, preferably within days.[9] The choice of solvent is also critical; avoid solvents that can promote degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific degradation-related issues.

Issue 1: My experimental results are inconsistent, and I suspect my starting material is degraded.

Causality: Inconsistent results are a classic symptom of using a starting material of variable or declining purity. Degradation products can act as inhibitors, catalysts, or interfering species in subsequent reactions, leading to poor yields, unexpected side products, and poor reproducibility.

Troubleshooting Workflow:

G A Observation: Inconsistent Experimental Results B Step 1: Visual Inspection Is the solid discolored (pink, brown)? A->B C Step 2: Purity Analysis Perform TLC (Protocol 1) or RP-HPLC (Protocol 2) B->C Yes or Uncertain H Compound is likely pure. Investigate other experimental parameters (reagents, conditions). B->H No D Does analysis show multiple spots/peaks? C->D E Action: Repurify Compound (e.g., recrystallization) or acquire a new, high-purity batch. D->E Yes D->H No F Action: Review Storage Protocol Implement best practices: - Inert Atmosphere (N2/Ar) - Cold Storage (-20°C) - Light Protection E->F G Problem Solved: Proceed with experiment using purity-verified material. F->G

Caption: Troubleshooting workflow for suspected degradation.

Step-by-Step Guidance:

  • Visual Check: First, visually inspect the solid material. Any color other than off-white or light tan is a red flag for oxidation.

  • Purity Verification: A visual check is not sufficient. You must perform a chemical analysis.

    • Quick Check (TLC): Use Thin-Layer Chromatography for a rapid assessment (see Protocol 1). The presence of multiple spots, especially near the baseline or with different fluorescence, indicates impurities.

    • Quantitative Check (HPLC): For a definitive answer, use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (see Protocol 2). This will quantify the purity and reveal the number and relative amounts of degradation products.[10][11][12]

  • Corrective Action: If impurities are detected, do not use the material. Either repurify the existing stock (recrystallization may be effective for some impurities) or, more reliably, procure a new, high-purity batch.

  • Preventative Action: Immediately review and upgrade your storage protocol. Transfer all new and existing stock to amber vials, flush with argon or nitrogen, seal tightly, and place in a -20°C freezer.

Issue 2: I see a new peak in my HPLC/LC-MS analysis. What could it be?

Causality: The appearance of new peaks confirms degradation. The identity of these peaks can be inferred from the likely degradation pathways.

  • Oxidative Products: Oxidation of the indole ring can lead to a variety of products, including hydroxylated species or dimers.[1][13] These products are typically more polar than the parent compound and will have shorter retention times in RP-HPLC.

  • Decarboxylation Product: Thermal or catalytic decarboxylation will produce 5,7-dichloro-1H-indole. This product is less polar than the parent carboxylic acid and will have a longer retention time in RP-HPLC.

Identification Strategy:

  • Analyze Retention Time: Compare the retention time of the new peak to the parent compound.

    • Shorter Retention Time: Suggests a more polar compound, likely an oxidation product.

    • Longer Retention Time: Suggests a less polar compound, likely the decarboxylated product, 5,7-dichloro-1H-indole.

  • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry. Determine the mass-to-charge ratio (m/z) of the impurity peak.

    • m/z of ~186/188: Corresponds to the loss of CO₂ (44 Da) from the parent molecule, confirming decarboxylation.

    • m/z of ~245/247: Corresponds to the addition of an oxygen atom (16 Da), suggesting hydroxylation, a common oxidative modification.[14][15]

Part 3: Experimental Protocols & Data

Storage Condition Guidelines

This table summarizes the recommended storage conditions and the scientific rationale behind them.

ParameterRecommended ConditionPoor ConditionRationale & Consequence of Poor Storage
Temperature -20°C (Long-term) 2-8°C (Short-term) Room TemperatureReduces molecular kinetic energy, drastically slowing the rate of all degradation reactions.[6] Room temperature accelerates oxidation and can promote slow decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen) Air (Ambient)Excludes molecular oxygen, the primary reactant in oxidative degradation of the electron-rich indole ring.[7][16] Exposure to air leads to the formation of colored impurities and loss of purity.
Light Amber or Opaque Vial Clear Vial / Direct LightPrevents photo-excitation of the indole ring, which can lead to radical formation and subsequent photodegradation pathways.[2][17] Light exposure causes rapid and complex degradation.
Container Tightly Sealed Glass Vial Loosely Capped / PlasticPrevents ingress of atmospheric oxygen and moisture. Glass is inert and non-reactive.[8][18] A poor seal allows continuous exposure to air. Some plastics can leach additives or are permeable to oxygen.
Protocol 1: Quick Purity Assessment by TLC

This protocol provides a rapid, qualitative check for the presence of impurities.

  • Materials:

    • TLC plate (silica gel 60 F₂₅₄)

    • Mobile Phase: 30% Ethyl Acetate in Hexanes with 1% Acetic Acid

    • Sample Solution: Dissolve a tiny amount of the compound in ethyl acetate (~1 mg/mL).

    • Developing chamber, UV lamp (254 nm and 365 nm).

  • Procedure:

    • Spot a small amount of the sample solution onto the TLC plate baseline.

    • Develop the plate in the pre-saturated chamber until the solvent front is ~1 cm from the top.

    • Dry the plate and visualize under a UV lamp at 254 nm.

  • Interpretation:

    • Pure Compound: A single, well-defined spot.

    • Degraded Compound: The main spot may be present, but additional spots will be visible. Oxidized impurities often appear as more polar spots (lower Rf) closer to the baseline. The decarboxylated product will be less polar (higher Rf).

Protocol 2: Recommended RP-HPLC Method for Purity Assessment

This protocol provides a robust quantitative analysis of purity.[10][12]

  • Instrumentation & Column:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and re-equilibrate.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in acetonitrile to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A purity level below 95% warrants further investigation or repurification.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the In Vitro Antiviral Efficacy of 5,7-dichloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a robust pipeline for the discovery and validation of new antiviral agents. Indole derivatives have garnered significant attention as a promising class of pharmacophores due to their broad-spectrum antiviral activities.[1][2] This guide presents a comprehensive framework for the in vitro validation of 5,7-dichloro-1H-indole-2-carboxylic acid , a specific indole derivative, as a potential antiviral candidate. We will detail the requisite experimental workflows, from initial cytotoxicity profiling to definitive antiviral efficacy assays, and contextualize its potential performance against established antiviral compounds. This document is structured to provide not just protocols, but the strategic rationale behind them, ensuring a self-validating and scientifically rigorous approach to antiviral drug discovery.

Introduction: The Rationale for Targeting Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique bicyclic structure allows for diverse functionalization, leading to compounds that can interact with a wide array of biological targets. In virology, indole derivatives have been identified as potent inhibitors of various viral enzymes and processes. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, where the indole core and C2 carboxyl group chelate essential Mg2+ ions in the enzyme's active site.[3][4][5][6][7] Other indole compounds have shown efficacy against Hepatitis C Virus (HCV) by targeting the NS5B polymerase, Dengue and Zika viruses by interfering with the viral replication complex, and influenza virus by inhibiting viral entry or replication.[2][8][9][10][11][12]

Given this precedent, this compound represents a rational candidate for antiviral screening. The electron-withdrawing chloro-substituents at the 5 and 7 positions can significantly alter the molecule's electronic properties and lipophilicity, potentially enhancing its binding affinity to viral or host targets and improving its pharmacological profile. This guide provides the systematic approach required to validate this hypothesis in vitro.

The Validation Workflow: A Three-Pillar Approach

A credible in vitro validation hinges on a tiered approach. First, we must understand the compound's intrinsic toxicity to the host cells. Second, we must demonstrate its ability to inhibit viral replication. Finally, we must quantify this specific antiviral activity relative to its cellular toxicity to determine a therapeutic window.

G cluster_0 Pillar 1: Cytotoxicity Profiling cluster_1 Pillar 2: Antiviral Efficacy Screening cluster_2 Pillar 3: Therapeutic Index Determination A Select Host Cell Line (e.g., MDCK, Vero, A549, Huh-7) B Perform Cell Viability Assay (e.g., MTT, XTT) A->B Expose cells to serial dilutions of compound C Calculate 50% Cytotoxic Concentration (CC50) B->C Measure metabolic activity and perform regression analysis G Calculate Selectivity Index (SI) C->G CC50 Value D Select Target Virus (e.g., Influenza, Dengue, HCV) E Perform Antiviral Assay (e.g., CPE or Plaque Reduction) D->E Infect cells in presence of compound dilutions F Calculate 50% Effective Concentration (EC50) E->F Quantify viral inhibition and perform regression analysis F->G EC50 Value H Compare with Control Drugs G->H I Decision Point: Advance or Redesign? H->I caption Figure 1. The In Vitro Antiviral Validation Workflow.

Caption: Figure 1. The In Vitro Antiviral Validation Workflow.

Experimental Methodologies: Protocols for Rigorous Validation

As a Senior Application Scientist, it is imperative to explain not just the steps, but the causality behind them. The choice of assay, cell line, and controls are critical for generating trustworthy and reproducible data.

Pillar 1: Cytotoxicity Assessment

Before assessing antiviral activity, we must determine the concentration range at which this compound is not harmful to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.[13]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[16]

  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells for general screening) into a 96-well plate at a density that will achieve 80-90% confluency after 24 hours.[17]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. Concentrations should span a wide range (e.g., from 500 µM down to ~0.25 µM).

  • Treatment: After 24 hours, replace the old medium with the medium containing the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a 20% SDS solution) to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined using non-linear regression analysis.[18]

Pillar 2: Antiviral Efficacy Determination

With the CC50 value established, we can now test the compound's ability to inhibit viral replication at non-toxic concentrations. The Plaque Reduction Assay is considered a gold standard for quantifying the efficacy of an antiviral against plaque-forming viruses.[19][20]

Protocol: Plaque Reduction Assay

This assay measures the reduction in the number of viral plaques—localized areas of cell death—in the presence of the test compound.[21]

  • Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[21]

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection: Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours. Then, remove the medium, add the prepared virus inoculum, and incubate for 1 hour to allow viral adsorption. Include a "virus control" (no compound) and a known antiviral drug as a positive control (e.g., Oseltamivir for influenza).

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentrations.[21] This overlay restricts the spread of progeny virions, ensuring that each plaque originates from a single infectious particle.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques against the background of healthy cells. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. The 50% effective concentration (EC50) is determined using non-linear regression analysis.[18]

A complementary method is the Virus Yield Reduction Assay , which measures the amount of infectious virus produced.[22][23] This is particularly useful for viruses that do not form clear plaques. In this assay, cells are treated and infected as above, but after one replication cycle, the supernatant is collected, and the viral titer is determined by endpoint dilution or TCID50 assay.[19][24]

Data Interpretation and Comparative Analysis

The ultimate measure of a compound's potential is its Selectivity Index (SI) , calculated as the ratio of its cytotoxicity to its efficacy (SI = CC50 / EC50).[18][25][26] A higher SI value indicates a more favorable therapeutic window, suggesting the compound can inhibit the virus at concentrations well below those that harm host cells. An SI > 10 is often considered a good starting point for a promising hit compound.

Table 1: Hypothetical Comparative Efficacy Data against Influenza A Virus (H1N1) in MDCK cells

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound >1008.5>11.8
Oseltamivir (Positive Control)>1006.4>15.6
Ribavirin (Broad-Spectrum Control)453.712.2
Indole-2-carboxylic acid (Scaffold Control)>10045.2>2.2

This data is illustrative and serves as a template for presenting experimental results.

This comparative table is crucial. It benchmarks the novel compound against both a specific, approved drug (Oseltamivir) and a broad-spectrum agent (Ribavirin).[27] Including the parent scaffold (Indole-2-carboxylic acid) helps to demonstrate the contribution of the dichloro-substitutions to the observed activity.

Potential Mechanism of Action and Future Directions

The broad antiviral activity of indole derivatives suggests multiple potential mechanisms.[1] For HCV, indole-based compounds can act as allosteric inhibitors of the NS5B polymerase.[28] For HIV, they can inhibit the integrase enzyme.[3][4] For influenza, some indole derivatives like Arbidol are known to inhibit the hemagglutinin (HA)-mediated membrane fusion step.[29]

To elucidate the mechanism of this compound, further studies would be required:

  • Time-of-Addition Assays: To determine which stage of the viral life cycle (entry, replication, or egress) is inhibited.

  • Enzyme Inhibition Assays: If a specific viral enzyme is suspected (e.g., polymerase, protease), direct enzymatic assays can be performed.

  • Resistance Studies: Generating resistant viral mutants and sequencing their genomes can pinpoint the molecular target of the compound.[9]

Conclusion

This guide outlines a systematic, robust, and self-validating pathway for the in vitro assessment of this compound as a potential antiviral agent. By first establishing a cytotoxicity profile and then employing rigorous efficacy assays like the plaque reduction assay, researchers can reliably calculate a selectivity index. This quantitative measure, when benchmarked against established drugs, provides a clear rationale for advancing the compound into further mechanistic studies and preclinical development. The indole scaffold continues to be a rich source of antiviral candidates, and a disciplined validation approach is paramount to unlocking its full therapeutic potential.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent structural features, including a planar aromatic system, a hydrogen bond donor in the indole nitrogen, and a carboxylic acid group capable of forming key interactions with biological targets, make it an attractive starting point for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indole-2-carboxylic acids, offering insights into the rational design of potent and selective inhibitors for various therapeutic targets. We will delve into their applications as HIV-1 integrase inhibitors, anticancer agents targeting the IDO1/TDO pathways, anti-inflammatory COX-2 inhibitors, and broad-spectrum antiproliferative agents.

I. Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors: A Battle Against Viral Replication

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host cell's genome.[1] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4][5][6][7] The core scaffold's ability to chelate the essential Mg2+ ions in the enzyme's active site is fundamental to its inhibitory activity.[3][4]

Structure-Activity Relationship Highlights:

The SAR of these inhibitors is finely tuned by substitutions at various positions of the indole ring. The following table summarizes key findings from the literature:

Position of SubstitutionSubstituentEffect on Activity (IC50)Rationale & Key InsightsReference(s)
C3 Long-chain aryl groups (e.g., p-trifluorophenyl, o-fluorophenyl)Significant improvementIntroduction of a long branch at C3 enhances interaction with a hydrophobic pocket near the active site of the integrase enzyme.[4][7][4][7]
C5 Halogens (e.g., Cl, F)Potency enhancementHalogen substitutions can modulate the electronic properties of the indole ring and improve binding affinity.[8]
C6 Halogenated benzene ringMarked improvementThe halogenated benzene ring can engage in π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex.[2][3][5][2][3][5]
N1 Small alkyl groupsGenerally well-toleratedModifications at the N1 position are generally tolerated, but large, bulky groups can be detrimental to activity.[8]

Table 1: SAR of Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of these compounds is typically evaluated using an in vitro HIV-1 integrase strand transfer assay. This assay measures the ability of the compound to block the integration of a donor DNA substrate into a target DNA substrate.

Caption: Workflow for a typical HIV-1 integrase strand transfer assay.

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay
  • Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotinylated double-stranded (DS) donor DNA representing the HIV-1 LTR U5 end.

  • Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: The test compounds (substituted indole-2-carboxylic acids) are added to the wells at various concentrations.

  • Strand Transfer Reaction: A target DNA substrate (TS) is added to initiate the strand transfer reaction.

  • Detection: The integrated product is detected using an antibody that specifically recognizes the incorporated target DNA, often a horseradish peroxidase (HRP)-conjugated antibody followed by the addition of a chromogenic substrate like TMB.

  • Data Analysis: The absorbance is measured, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce the integrase activity by 50%.

II. Targeting Cancer's Immune Evasion: IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting the essential amino acid tryptophan and producing immunosuppressive metabolites.[9][10] Inhibition of these enzymes has emerged as a promising strategy in cancer immunotherapy. Substituted indole-2-carboxylic acids have been identified as potent dual inhibitors of IDO1 and TDO.[9][10]

Structure-Activity Relationship Highlights:

The inhibitory potency of these compounds is highly dependent on the substitution pattern on the indole scaffold.

Position of SubstitutionSubstituentEffect on Activity (IC50)Rationale & Key InsightsReference(s)
C6 Acetamido groupPotent dual inhibitionThe 6-acetamido group appears to be a key pharmacophore for achieving potent dual inhibition of both IDO1 and TDO.[9][10][9][10]
C4 Amino-substituted groupsModerate to good potencySubstitutions at the C4 position can influence the binding affinity for both enzymes.[10]
C3 Aryl groupsModerate activityAryl substitutions at the C3 position have been explored and show moderate inhibitory activity against IDO1.[]

Table 2: SAR of Indole-2-Carboxylic Acids as IDO1/TDO Dual Inhibitors

Signaling Pathway: IDO1-Mediated Immune Suppression

The following diagram illustrates the role of IDO1 in creating an immunosuppressive tumor microenvironment.

Caption: The IDO1 pathway in cancer immune evasion.

Experimental Protocol: IDO1/TDO Inhibition Assay

The inhibitory activity of indole-2-carboxylic acid derivatives against IDO1 and TDO is typically assessed using a cell-based or biochemical assay that measures the production of kynurenine from tryptophan.

  • Cell Culture: A suitable cell line expressing IDO1 (e.g., IFN-γ-stimulated cancer cells) or recombinant IDO1/TDO enzyme is used.

  • Inhibitor Treatment: The cells or enzyme are incubated with varying concentrations of the test compounds.

  • Substrate Addition: L-tryptophan is added to initiate the enzymatic reaction.

  • Kynurenine Measurement: After a defined incubation period, the reaction is stopped, and the concentration of kynurenine in the supernatant or reaction mixture is quantified, often by spectrophotometry after reaction with Ehrlich's reagent or by HPLC.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

III. Combating Inflammation: Indole-2-Carboxylic Acids as COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12][13][14] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Indole-2-carboxylic acid derivatives have been investigated as selective COX-2 inhibitors.

Structure-Activity Relationship Highlights:

The selectivity and potency of these inhibitors are influenced by specific structural modifications.

Position of SubstitutionSubstituentEffect on Activity (IC50) & SelectivityRationale & Key InsightsReference(s)
N1 Substituted phenyl groupsCan enhance selectivityThe nature of the substituent on the N-phenyl ring can influence the interaction with the COX-2 active site.[1]
C3 Acetic acid moiety replacementCan improve selectivityReplacing the acetic acid moiety of indomethacin with other groups can lead to enhanced COX-2 selectivity.[14][14]
C2-Carboxylic Acid Conversion to amides/estersCan lead to potent and selective inhibitorsModification of the carboxylic acid to amides or esters can significantly impact both potency and selectivity for COX-2.[1][1]

Table 3: SAR of Indole-2-Carboxylic Acids as COX-2 Inhibitors

Experimental Workflow: COX-2 Inhibition Assay

The inhibitory effect of indole-2-carboxylic acid derivatives on COX-2 activity is typically determined using an in vitro assay that measures the production of prostaglandins from arachidonic acid.

Caption: General workflow for an in vitro COX-2 inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay
  • Enzyme and Inhibitor Pre-incubation: Recombinant human or ovine COX-2 enzyme is pre-incubated with the test compound at various concentrations in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Prostaglandin Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The IC50 value is calculated to determine the inhibitory potency of the compound. A similar assay is performed with COX-1 to determine the selectivity index (COX-1 IC50 / COX-2 IC50).

IV. Broad-Spectrum Antiproliferative Activity: A Multifaceted Approach to Cancer Therapy

Indole-2-carboxylic acid derivatives have also demonstrated significant antiproliferative activity against a range of cancer cell lines, suggesting their potential as broad-spectrum anticancer agents.[15][16][17][18][19] Their mechanisms of action can be diverse, including the inhibition of key cellular targets like EGFR and CDK2.[15]

Structure-Activity Relationship Highlights:

The antiproliferative efficacy is closely linked to the substitution pattern.

Position of SubstitutionSubstituentEffect on Activity (GI50/IC50)Rationale & Key InsightsReference(s)
C5 Halogens (e.g., Cl)Potent activityHalogen substitution at the C5 position is often associated with enhanced antiproliferative activity.[15][15]
C2-Carboxamide N-phenethyl carboxamideImportant for antiproliferative actionThe presence of an N-phenethyl carboxamide moiety at the C2 position appears to be crucial for potent antiproliferative effects.[15][15]
Indole-2-carboxylate 6-amino-4-alkoxy derivativesSignificant antiproliferative activitySpecific substitution patterns at the 4 and 6 positions of the indole-2-carboxylate scaffold can lead to potent antiproliferative compounds.[16]
Indole-2-carboxamides Second indole or benzofuran moietyIncreased potencyThe addition of a second heterocyclic moiety to the C2-carboxamide can significantly enhance antiproliferative activity.[18][18]

Table 4: SAR of Indole-2-Carboxylic Acids as Antiproliferative Agents

Experimental Protocol: MTT Assay for Cell Viability

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

V. Conclusion: A Scaffold of Immense Potential

The indole-2-carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors for a range of therapeutic targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications at various positions of the indole ring to fine-tune the biological activity and selectivity. The detailed experimental protocols provided herein offer a practical framework for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold. As our understanding of the intricate molecular interactions between these compounds and their biological targets continues to grow, the indole-2-carboxylic acid core will undoubtedly remain a focal point of innovation in medicinal chemistry for years to come.

VI. References

  • Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.[2][3][5]

  • Cui, G. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry.[9][10]

  • Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate.[2][3][5]

  • Abdel-Maksoud, M. S. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.[15]

  • Cui, G. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate.[9][10]

  • Zhang, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules.[4][7]

  • Meng, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate.[2][3][5]

  • Sechi, M. et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. Antiviral Chemistry and Chemotherapy.[6]

  • Zhang, M. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.[4][7]

  • Kwak, J.-H. et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Abdel-Maged, A. I. et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry.[8]

  • Wang, Z. et al. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry.[16]

  • An, G. et al. (2018). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.

  • Iannitelli, A. et al. (2017). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules.[17]

  • Hassan, A. S. et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules.[18]

  • Ferreira, M.-J. U. et al. (2018). Antiproliferative activity and P-glycoprotein inhibitory effect of new dregamine and tabernaemontanine derivatives. Bioorganic & Medicinal Chemistry.[19]

  • El-Damasy, A. K. et al. (2021). Antiproliferative IC50 values of the new compounds on the human cell lines according to the LDH assay. ResearchGate.

  • Kumar, A. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

  • Pradhan, S. et al. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry.

  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.[12]

  • Kalgutkar, A. S. et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences.[1]

  • Kumar, A. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.[13]

  • Gaba, M. & Mohan, C. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future Medicinal Chemistry.[14]

  • Li, Y. et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.

  • BOC Sciences. (2022). Recently Disclosed IDO1 Inhibitors. BOC Sciences.[]

  • National Institute of Allergy and Infectious Diseases. (2018). HIV Replication Cycle. NIH.[1]

References

A Comparative Guide to the Inhibitory Effects of Indole-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of enzymes and receptors. This guide provides an in-depth, objective comparison of the inhibitory effects of various indole-2-carboxylic acid analogs, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, offering insights into the causality behind experimental design and the validation of these compounds as potential therapeutic agents.

Introduction: The Versatility of the Indole-2-Carboxylic Acid Scaffold

Indole-2-carboxylic acid is a heterocyclic compound that has emerged as a foundational template for the design of potent and selective inhibitors for several key biological targets. Its rigid structure, coupled with the acidic carboxyl group and the potential for substitution at multiple positions on the indole ring, allows for fine-tuning of its pharmacological properties. This guide will focus on a comparative analysis of indole-2-carboxylic acid analogs targeting four distinct and therapeutically relevant protein classes:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : Key enzymes in the kynurenine pathway of tryptophan metabolism, which are implicated in tumor immune evasion.

  • HIV-1 Integrase (IN) : An essential enzyme for the replication of the human immunodeficiency virus.

  • N-methyl-D-aspartate (NMDA) Receptors : Ionotropic glutamate receptors crucial for synaptic plasticity and function, with a distinct glycine co-agonist binding site.

  • Cyclooxygenase-2 (COX-2) : An enzyme responsible for the formation of pro-inflammatory prostaglandins.

Inhibition of IDO1 and TDO: A Strategy for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[1][2] In the tumor microenvironment, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell-mediated immune responses, allowing cancer cells to evade immune surveillance.[] Consequently, the development of IDO1 and TDO inhibitors is a promising strategy in cancer immunotherapy.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against IDO1/TDO

A number of indole-2-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit IDO1 and TDO. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.

CompoundSubstitution PatternTargetIC50 (µM)Reference
9o-1 6-acetamidoIDO11.17[1]
TDO1.55[1]
9p-O para-benzoquinone derivativeIDO1Double-digit nM[1][2]
TDODouble-digit nM[1][2]
Compound 13 3-substitutedhIDO10.19[]
Compound 8d C2-aroylIDO10.18[4]
Indole-2-carboxylic acid UnsubstitutedhIDO132.37 (as HIV-1 IN inhibitor)[5]
Structure-Activity Relationship (SAR) Insights for IDO1/TDO Inhibition

The development of potent indole-2-carboxylic acid-based IDO1/TDO inhibitors has been guided by key structure-activity relationship findings. Notably, the introduction of a 6-acetamido group has been shown to yield potent dual inhibitors with low micromolar IC50 values.[1][2] Further optimization, such as the oxidation to a para-benzoquinone derivative, has led to a significant increase in potency, reaching the double-digit nanomolar range.[1][2] Substitution at the C3 position has also been identified as a critical determinant of inhibitory activity.[] Molecular docking studies suggest that these analogs bind within the active site of both IDO1 and TDO, providing a structural basis for their dual inhibitory activity.[1]

Signaling Pathway and Inhibition Mechanism

The inhibitory action of these analogs directly targets the enzymatic activity of IDO1/TDO, thereby preventing the catabolism of tryptophan. This restores local tryptophan levels and reduces the production of immunosuppressive kynurenine, ultimately leading to the reactivation of anti-tumor T-cell responses.

IDO1_Inhibition Tryptophan Tryptophan IDO1_TDO IDO1/TDO Enzyme Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Immune_Suppression Immune Suppression (T-cell inactivation) Kynurenine->Immune_Suppression Indole_Analog Indole-2-Carboxylic Acid Analog Indole_Analog->IDO1_TDO Inhibition

Caption: Inhibition of the IDO1/TDO pathway by indole-2-carboxylic acid analogs.

Experimental Protocol: IDO1 Enzyme Inhibition Assay

This protocol describes a cell-free absorbance-based assay to determine the inhibitory activity of compounds against purified recombinant IDO1.

  • Reagent Preparation :

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Mixture: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.

    • Test Compounds: Prepare a stock solution in DMSO and dilute to the desired concentrations in the assay buffer.

    • Enzyme: Purified recombinant human IDO1 protein.

    • Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

    • Color Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

  • Assay Procedure :

    • Add the test compound or vehicle control to a 96-well plate.

    • Add the IDO1 enzyme to each well.

    • Initiate the reaction by adding the reaction mixture.

    • Incubate the plate at 37°C for 30-60 minutes.[6]

    • Terminate the reaction by adding the stop solution.[6]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new plate and add the color reagent.

    • Measure the absorbance at 480 nm.[6]

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a suitable model.

Inhibition of HIV-1 Integrase: A Target for Antiretroviral Therapy

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[7] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are an important class of antiretroviral drugs.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against HIV-1 Integrase

The indole-2-carboxylic acid scaffold has been explored for the development of novel HIV-1 integrase inhibitors. The inhibitory activities of several analogs are presented below.

CompoundSubstitution PatternTargetIC50 (µM)Reference
Indole-2-carboxylic acid (1) UnsubstitutedHIV-1 Integrase32.37[5]
Compound 17a C6 halogenated benzene ringHIV-1 Integrase3.11[5][8][9]
Compound 20a Long branch on C3HIV-1 Integrase0.13[7]
Structure-Activity Relationship (SAR) Insights for HIV-1 Integrase Inhibition

The core indole-2-carboxylic acid structure has been shown to chelate the two Mg2+ ions within the active site of the integrase.[7] Structural modifications have been shown to significantly enhance inhibitory potency. For instance, the introduction of a C6-halogenated benzene ring improves binding through π-π stacking interactions with the viral DNA.[5][8] Furthermore, adding a long branch at the C3 position can lead to a marked increase in inhibitory effect by improving interactions with a hydrophobic cavity near the active site.[7]

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

The following workflow outlines a common method for assessing the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

HIV_Integrase_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with Donor Substrate DNA Block_Plate Block plate Coat_Plate->Block_Plate Add_Enzyme Add HIV-1 Integrase Block_Plate->Add_Enzyme Add_Inhibitor Add Indole Analog (Test Compound) Add_Enzyme->Add_Inhibitor Add_Target_DNA Add Target Substrate DNA Add_Inhibitor->Add_Target_DNA Add_Ab Add HRP-conjugated Antibody Add_Target_DNA->Add_Ab Add_Substrate Add TMB Substrate Add_Ab->Add_Substrate Measure_OD Measure Absorbance at 450 nm Add_Substrate->Measure_OD

Caption: Workflow for an HIV-1 Integrase Strand Transfer Inhibition Assay.

Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

This protocol is based on a commercially available ELISA-based kit.[10][11][12]

  • Plate Preparation :

    • Coat a streptavidin-coated 96-well plate with the biotinylated donor substrate DNA and incubate.

    • Wash the plate and add a blocking buffer to prevent non-specific binding.

  • Enzymatic Reaction :

    • Add recombinant HIV-1 integrase to the wells and incubate.

    • Add the indole-2-carboxylic acid analog or control compound at various concentrations.

    • Initiate the strand transfer reaction by adding the target substrate DNA.

    • Incubate to allow for the integration reaction to occur.

  • Detection :

    • Wash the plate to remove unbound components.

    • Add an HRP-conjugated antibody that specifically recognizes the integrated target DNA.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis :

    • Calculate the percent inhibition of the strand transfer reaction for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Antagonism of the NMDA Receptor Glycine Site: Modulating Neuronal Excitability

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a critical role in excitatory neurotransmission and synaptic plasticity.[13] For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to a distinct binding site.[13] Antagonists of the glycine binding site can modulate NMDA receptor activity and have therapeutic potential in conditions associated with excessive excitotoxicity.

Comparative Antagonistic Activity of Indole-2-Carboxylic Acid Analogs at the NMDA Receptor Glycine Site

Several indole-2-carboxylic acid derivatives have been identified as competitive antagonists at the NMDA receptor's glycine site. Their binding affinities (Ki) are summarized below.

CompoundSubstitution PatternTargetKi (µM)Reference
5-fluoro-I2CA 5-fluoroNMDA Receptor (Glycine Site)15[14]
Indole-2-carboxylic acid UnsubstitutedNMDA Receptor (Glycine Site)-[14]
Halogenated analogs 6-chloro and 3-polar groupNMDA Receptor (Glycine Site)< 1[15]
Tricyclic analog (3g) Tricyclic zwitterionic anilideNMDA Receptor (Glycine Site)0.001[16]
Structure-Activity Relationship (SAR) Insights for NMDA Receptor Antagonism

The antagonistic potency of indole-2-carboxylic acid analogs at the NMDA receptor glycine site is highly dependent on their substitution pattern. Halogen substitutions at the 5 or 6 position have been shown to be important for activity.[17] Specifically, a chloro group at the C-6 position combined with a polar, hydrogen-bond-accepting group at the C-3 position results in high-affinity antagonists.[15] The development of tricyclic indole-2-carboxylic acid derivatives has led to compounds with exceptionally high affinity, with Ki values in the low nanomolar range.[16]

Experimental Protocol: NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine binding site on the NMDA receptor.[18]

  • Tissue Preparation :

    • Prepare a crude synaptic membrane fraction from rat forebrain tissue.

    • Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membranes.

    • Wash the membrane preparation to remove endogenous ligands.

  • Binding Assay :

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the glycine site (e.g., [3H]glycine or a high-affinity antagonist), and the indole-2-carboxylic acid analog at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Quantification :

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

    • Calculate the percent inhibition of specific binding by the test compound at each concentration.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Inhibition of COX-2: A Focus on Anti-Inflammatory Agents

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[19] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are sought after to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Inhibitory Activity of Indole-2-Carboxylic Acid Analogs against COX-2

While less common than for other targets, some indole-2-carboxylic acid derivatives have been investigated as COX-2 inhibitors.

CompoundSubstitution PatternTargetIC50 (µM)Reference
Di-substituted indole Schiff bases N-1, C-3 di-substitutedCOX-20.32–0.84[20]
Indomethacin derivative (IND9) 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]COX-20.32[20]
PYZ16 Diarylpyrazole sulfonamideCOX-20.52[20]
Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition

The development of indole-based COX-2 inhibitors has shown that substitutions at both the N-1 and C-3 positions are critical for activity and selectivity.[20] For instance, certain di-substituted indole Schiff base derivatives have demonstrated potent and selective COX-2 inhibition.[20] Molecular modeling studies have suggested that specific substituents, such as a trifluoromethyl group, can enhance the biological activity of these compounds.[20]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on a commercially available fluorometric assay kit.[19][21]

  • Reagent Preparation :

    • Reconstitute and dilute human recombinant COX-2 enzyme, COX probe, and other assay components as per the kit instructions.

    • Prepare test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.

  • Assay Procedure :

    • Add the diluted test inhibitor or vehicle control to the wells of a 96-well white opaque plate.

    • Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding a solution of arachidonic acid.

  • Measurement :

    • Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis :

    • Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The indole-2-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors targeting a wide range of proteins of therapeutic interest. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in dictating the potency and selectivity of these analogs. The detailed experimental protocols provided serve as a valuable resource for researchers seeking to evaluate novel indole-2-carboxylic acid derivatives in their own drug discovery and development endeavors. As our understanding of the structure-activity relationships for this versatile scaffold continues to grow, we can anticipate the emergence of even more potent and selective modulators of these critical biological targets.

References

A Researcher's Guide to 5,7-dichloro-1H-indole-2-carboxylic acid: Bridging In Vitro Mechanism with In Vivo Function

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the methodologies used to study 5,7-dichloro-1H-indole-2-carboxylic acid, a compound belonging to a class of molecules known for their interaction with critical neurological pathways. We will explore the journey from initial cell-based assays to whole-organism studies, focusing on the rationale behind experimental choices and the interpretation of data that connects molecular interactions to physiological outcomes.

The core of our investigation centers on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] Indole-2-carboxylic acid and its derivatives have been identified as competitive antagonists at the glycine co-agonist site of the NMDA receptor.[2] This allosteric site is crucial for receptor activation; even in the presence of glutamate, the primary agonist, the ion channel will not open efficiently without a co-agonist like glycine or D-serine.[2] By targeting this site, compounds like this compound offer a nuanced approach to modulating NMDA receptor activity, potentially avoiding the severe side effects associated with direct channel blockers.[3]

This guide will dissect the in vitro techniques used to quantify the compound's potency and selectivity at the receptor level and the in vivo models that translate these findings into functional effects on behavior and disease pathology.

Part 1: In Vitro Characterization: Quantifying Receptor Interaction

The initial evaluation of any potential neuromodulator involves cell-based (in vitro) assays to determine its direct effect on the molecular target. For this compound, the primary goal is to characterize its interaction with the glycine binding site of the NMDA receptor.

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. Antagonists targeting the glycine site, such as indole-2-carboxylic acid derivatives, prevent this necessary co-activation, thereby reducing ion flux (primarily Ca²⁺) through the channel without directly blocking it. This mechanism is distinct from non-competitive antagonists like MK-801 or ketamine that physically occlude the channel pore.[4][5]

NMDA_Receptor_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate Glutamate NMDA_R NMDA Receptor GluN1 (Glycine Site) GluN2 (Glutamate Site) Ion Channel (Mg²⁺ block) Ca_ion Ca²⁺ NMDA_R:f3->Ca_ion Ca²⁺ Influx (Depolarization removes Mg²⁺) Compound 5,7-dichloro-1H- indole-2-carboxylic acid Compound->NMDA_R:f1 Antagonizes (Competitive) Glutamate->NMDA_R:f2 Binds Glycine Glycine Glycine->NMDA_R:f1 Binds (Co-agonist) Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_ion->Downstream

Caption: Antagonism at the NMDA Receptor Glycine Site.
Key In Vitro Assays

  • Radioligand Binding Assays: This classic technique measures the affinity of a compound for the receptor. It involves using a radiolabeled ligand known to bind to the glycine site (e.g., [³H]MDL 105,519) and measuring the ability of this compound to displace it. The result is expressed as the inhibitor constant (Ki), with lower values indicating higher binding affinity.

  • Calcium-Flux Functional Assays: This is a high-throughput method to measure the functional consequence of receptor binding—ion channel activity.[6] HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are loaded with a calcium-sensitive fluorescent dye. When the receptor is activated by glutamate and glycine, calcium influx causes an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[7]

Representative In Vitro Data

The following table summarizes hypothetical, yet expected, data for a compound like this compound, based on literature for potent glycine-site antagonists.[8]

Parameter Assay Type Receptor Subtype Result Interpretation
Binding Affinity (Ki) Radioligand Binding ([³H]MDL 105,519)Human GluN1/GluN2A85 nMHigh affinity for the glycine binding site.
Functional Potency (IC₅₀) Calcium-Flux AssayHuman GluN1/GluN2A250 nMPotent functional inhibition of NMDA receptor activity.
Selectivity Panel Screening>100 other receptors/enzymes>10 µMHighly selective for the NMDA receptor over other common CNS targets.

Part 2: In Vivo Evaluation: Assessing Physiological and Behavioral Impact

Positive in vitro results are the gateway to in vivo studies, which are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). For an NMDA receptor antagonist, in vivo studies typically focus on models of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia or ischemic brain injury.[1][5][9]

Experimental Workflow from In Vitro to In Vivo

The progression from a lab bench discovery to a preclinical candidate follows a structured, iterative path. The goal is to establish a clear link between the compound's molecular action and its effect in a complex biological system.

InVitro_InVivo_Workflow cluster_vitro In Vitro Phase cluster_vivo In Vivo Phase Binding Binding Assays (Determine Ki) Functional Functional Assays (Determine IC₅₀) Binding->Functional Selectivity Selectivity Screening Functional->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME PK Pharmacokinetics (PK) (Determine Exposure, Half-life in Rodents) ADME->PK Lead Candidate Selection PD Pharmacodynamics (PD) (Target Engagement, Receptor Occupancy) PK->PD Efficacy Efficacy Models (e.g., Cognitive Deficit, Neuroprotection) PD->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: Standard preclinical drug discovery workflow.
Key In Vivo Models

  • NMDA Antagonist-Induced Cognitive Deficit Model: This is a widely used model relevant to the cognitive symptoms of schizophrenia.[4] Rodents are administered a non-competitive NMDA antagonist like MK-801 or phencyclidine (PCP), which induces deficits in tasks measuring memory and executive function (e.g., novel object recognition, attentional set-shifting).[10] The ability of this compound to reverse these deficits demonstrates its potential as a pro-cognitive agent.

  • Ischemic Stroke Model (e.g., MCAO): NMDA receptor overactivation is a key driver of excitotoxic cell death following a stroke. Glycine site antagonists have shown robust neuroprotective effects in animal models of brain ischemia.[1] In the middle cerebral artery occlusion (MCAO) model, a focal stroke is induced in rodents. Treatment with the test compound can be evaluated for its ability to reduce the resulting infarct volume.

Representative In Vivo Data

This table presents plausible outcomes from in vivo experiments designed to test the efficacy of our lead compound.

Model Species Key Endpoints Result Interpretation
Pharmacokinetics RatPlasma Half-life (t½), Brain Penetrationt½ = 4 hours, Brain:Plasma Ratio = 0.8Good systemic exposure and sufficient CNS penetration to engage the target.
MK-801 Induced Deficit MouseNovel Object Recognition (NOR) Index5 mg/kg dose fully reverses MK-801 induced memory deficit.Compound shows pro-cognitive effects in a disease-relevant model.
MCAO Stroke Model RatInfarct Volume (% of hemisphere)10 mg/kg dose reduces infarct volume by 45% vs. vehicle.Demonstrates potent neuroprotective activity.

Part 3: Comparative Analysis: Connecting the Dots

The critical step in drug development is establishing a clear relationship between in vitro potency and in vivo efficacy. For this compound, the high binding affinity (Ki = 85 nM) and functional potency (IC₅₀ = 250 nM) observed in vitro suggest that therapeutically relevant concentrations should be achievable in the brain in vivo.

The pharmacokinetic data confirms this: a brain-to-plasma ratio of 0.8 indicates that the compound readily crosses the blood-brain barrier. The effective doses in animal models (5-10 mg/kg) would be expected to produce free-drug concentrations in the brain that are several-fold higher than the in vitro IC₅₀, ensuring adequate target engagement.

The success in reversing cognitive deficits in the MK-801 model provides strong evidence that the in vitro NMDA receptor antagonism translates to a functional modulation of glutamatergic circuits involved in cognition. Similarly, the significant reduction in stroke-induced brain damage in the MCAO model validates the hypothesis that inhibiting excitotoxicity via the glycine site is a viable neuroprotective strategy.

Part 4: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are paramount. Below are methodologies for the key assays discussed.

Protocol 1: In Vitro Calcium-Flux Assay

Objective: To determine the IC₅₀ of this compound at the human GluN1/GluN2A NMDA receptor.

Materials:

  • HEK293 cells stably expressing GluN1/GluN2A subunits.

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Agonists: L-Glutamate, Glycine.

  • Test Compound: this compound dissolved in DMSO, then serially diluted in Assay Buffer.

Procedure:

  • Cell Plating: Seed HEK293-GluN1/GluN2A cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate growth media and add 20 µL of Fluo-4 AM loading solution (2 µM in Assay Buffer). Incubate for 1 hour at 37°C.

  • Compound Addition: Wash plates twice with Assay Buffer, leaving 20 µL in each well. Add 5 µL of serially diluted test compound (or vehicle control) to the appropriate wells. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add 25 µL of agonist solution (final concentration of 1 µM Glutamate and 1 µM Glycine).

  • Data Acquisition: Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 3 minutes.

  • Analysis: Calculate the peak fluorescence response minus the baseline. Plot the percentage of inhibition relative to vehicle controls against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Novel Object Recognition (NOR) Task

Objective: To assess the ability of this compound to reverse cognitive deficits induced by MK-801.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old).

  • Test Arena: 40x40x40 cm open field box.

  • Objects: Two sets of identical objects (e.g., small glass bottles, metal cubes) and one novel object, all of similar size but different shapes/textures.

  • Test Compound, MK-801, and vehicle (e.g., saline with 5% Tween-80).

  • Video tracking software.

Procedure:

  • Habituation (Day 1): Place each mouse in the empty test arena for 10 minutes to allow for acclimation.

  • Dosing (Day 2):

    • Administer the test compound (e.g., 5 mg/kg, intraperitoneally) or vehicle.

    • 30 minutes later, administer MK-801 (0.2 mg/kg, subcutaneously) or saline to all groups.

  • Training/Familiarization (T1 - 30 min post-MK-801): Place two identical objects (A1 and A2) in opposite corners of the arena. Place the mouse in the center and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing at the object within a 2 cm distance.

  • Retention Interval: Return the mouse to its home cage for a 1-hour inter-trial interval.

  • Testing (T2): Replace one of the familiar objects with a novel object (B). Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar object (A) and the novel object (B).

  • Analysis:

    • Calculate the Discrimination Index (DI) for the test phase: DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

    • A positive DI indicates a preference for the novel object (i.e., memory of the familiar one). A DI near zero indicates a memory deficit.

    • Compare the DI between groups (Vehicle/Saline, Vehicle/MK-801, Compound/MK-801) using ANOVA followed by post-hoc tests.

References

A Senior Application Scientist's Guide to the Validation of 14-3-3η as a Target for Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the rigorous validation of 14-3-3η (eta) as a therapeutic target for a promising class of small molecules: indole derivatives. In drug discovery, identifying a "hit" from a primary screen is merely the first step. The subsequent, and arguably most critical, phase is target validation—a meticulous process of confirming that the observed biological effect of a compound is indeed mediated through its intended target.

This guide is structured to provide not just the "what" and "how," but the crucial "why" behind each experimental choice. We will navigate the validation cascade from initial biophysical confirmation of direct binding to demonstrating target engagement and functional outcomes in a cellular context. Our approach is grounded in the principle of orthogonal validation, where multiple independent methods are used to build an unshakeable case for the target-ligand relationship, minimizing the risk of artifacts and false positives that can derail a drug development program.[1][2]

Part 1: Understanding the Target: The 14-3-3η Protein

The 14-3-3 protein family consists of seven highly conserved isoforms (β, γ, ε, η, σ, τ, and ζ) in mammals that act as crucial adapter and scaffolding proteins in all eukaryotic cells.[3] These proteins typically form homo- or heterodimers, creating a cup-like structure that binds to phosphorylated serine or threonine motifs on a vast number of client proteins—over 200 have been identified.[4] This interaction modulates the client protein's activity, stability, or subcellular localization, placing 14-3-3 at the heart of numerous signaling pathways regulating cell cycle, apoptosis, and signal transduction.[5][6]

Why 14-3-3η?

While all isoforms share a conserved binding groove, the η (eta) isoform has emerged as a particularly compelling target. Overexpression and extracellular release of 14-3-3η have been implicated in the pathogenesis of rheumatoid arthritis (RA) and various cancers, including liver cancer.[4][7][8][9] In these disease states, extracellular 14-3-3η can act as a ligand, activating pro-inflammatory and pro-survival signaling cascades, such as the MAPK/ERK and JNK pathways.[4][7] This makes the disruption of 14-3-3η's interactions a promising therapeutic strategy.

Below is a simplified representation of 14-3-3η's role in signaling, which indole derivatives aim to disrupt.

14_3_3_eta_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Extracellular_1433 Extracellular 14-3-3η Receptor Cell Surface Receptor Extracellular_1433->Receptor Binds MAPK_Cascade MAPK/ERK JNK Cascade Receptor->MAPK_Cascade Activates Transcription Transcription Factors (e.g., c-Jun) MAPK_Cascade->Transcription Phosphorylates Cellular_Response Pro-inflammatory Cytokines Pro-survival Factors (e.g., IL-6, MMP-9) Transcription->Cellular_Response Upregulates Indole_Derivative Indole Derivative Indole_Derivative->Extracellular_1433 Inhibits

Caption: Simplified signaling pathway of extracellular 14-3-3η.

Part 2: The Validation Gauntlet: A Multi-Tiered Experimental Approach

To validate 14-3-3η as the target of a novel indole derivative, we must systematically prove their interaction. This involves a tiered workflow, starting with direct, in-vitro binding and progressing to complex cellular systems.

Tier 1: Foundational Biophysical Validation

The first step is to unequivocally demonstrate a direct, physical interaction between the indole derivative and purified 14-3-3η protein. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose, providing complementary quantitative insights.[10][11]

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index as the ligand (analyte) flows over the immobilized protein (target).[12]Kinetics: k_on, k_off Affinity: K_DReal-time, label-free, high sensitivity, provides kinetic data (residence time).[13]Requires immobilization of one partner, which can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event in solution.[14]Thermodynamics: ΔH, ΔS Affinity: K_D Stoichiometry: nLabel-free, in-solution (no immobilization), provides a complete thermodynamic profile.[15]Requires larger quantities of protein and compound, lower throughput.[16]

This protocol outlines the kinetic analysis of an indole derivative binding to 14-3-3η.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Immobilize recombinant human 14-3-3η protein (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired level (e.g., 2000-4000 RU).

    • Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared similarly but without protein immobilization.

  • Analyte Injection:

    • Prepare a serial dilution of the indole derivative in running buffer, ranging from 0.1x to 10x the expected K_D (e.g., 10 nM to 10 µM). Include a buffer-only (zero concentration) injection for double referencing.

    • Inject each concentration over the reference and active flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds).

    • Perform a regeneration step if necessary (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal.

    • Subtract the buffer-only injection signal from all analyte injections.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive k_on, k_off, and K_D.[17]

SPR_Workflow Start Start Immobilize Immobilize 14-3-3η on Sensor Chip Start->Immobilize Inject Inject Indole Derivative (Analyte Series) Immobilize->Inject Measure Measure Association/ Dissociation Inject->Measure Regenerate Regenerate Surface Measure->Regenerate Analyze Analyze Data (1:1 Binding Model) Measure->Analyze Regenerate->Inject Next Concentration End End (KD, kon, koff) Analyze->End

Caption: High-level workflow for an SPR experiment.

This protocol provides a method to determine the thermodynamic profile of the 14-3-3η-indole interaction.

Objective: To determine the binding affinity (K_D), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Dialyze purified 14-3-3η protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the indole derivative in the final dialysis buffer. This is critical to avoid large heats of dilution.[18]

    • Degas both protein and ligand solutions immediately before the experiment.

  • Experiment Setup:

    • Load the sample cell (volume ~1.4 mL) with 14-3-3η protein at a concentration of 10-50 µM.[18]

    • Load the injection syringe with the indole derivative at a concentration 10-15 times that of the protein.

    • Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 700 rpm), and injection parameters (e.g., one initial 1 µL injection followed by 25-30 injections of 10 µL each, spaced 150 seconds apart).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to extract n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[14][15]

Tier 2: Cellular Target Engagement

Confirming a direct biophysical interaction is necessary but not sufficient. We must demonstrate that the compound engages 14-3-3η within the complex milieu of a living cell. This step is crucial to bridge the gap between in-vitro affinity and in-vivo efficacy.

Based on literature, extracellular 14-3-3η can activate the ERK and JNK signaling pathways.[7] An effective inhibitor should block this activation.

Objective: To assess if the indole derivative inhibits 14-3-3η-induced phosphorylation of downstream kinases.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes or a liver cancer line like Bel-7402) to ~80% confluency.[7][19]

    • Serum-starve the cells for 6 hours to reduce basal signaling.

    • Pre-incubate cells with various concentrations of the indole derivative (or vehicle control) for 1-2 hours.

    • Stimulate the cells with recombinant human 14-3-3η (e.g., 12.5 ng/mL) for a short period (e.g., 15-30 minutes).[7]

  • Lysate Preparation and Western Blotting:

    • Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-JNK (p-JNK), and total JNK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each pathway. The results should show a dose-dependent reduction in 14-3-3η-induced phosphorylation in the presence of the indole derivative.

Tier 3: Phenotypic Validation

The final tier of validation is to demonstrate that target engagement translates into a desired functional outcome or phenotype. For cancer, this typically involves measuring effects on cell viability, proliferation, and apoptosis.

Objective: To determine the IC50 value of the indole derivative in cancer cell lines where 14-3-3η is implicated.

Methodology:

  • Cell Seeding:

    • Seed liver cancer cells (e.g., Bel-7402, Hep G2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the indole derivative (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle-only control.

  • Viability Measurement:

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic regression to calculate the IC50 value.

A successful validation would show potent anti-proliferative activity, consistent with the on-target mechanism.[8]

Part 3: Comparative Analysis and Data Synthesis

A key part of this guide is comparing the performance of a lead compound against alternatives. While public data is limited, we can construct a representative table based on published findings for a novel 1H-indole-2-carboxylic acid derivative, compound C11, which targets 14-3-3η.[19]

Compound Binding Affinity (K_D) Cellular IC50 (Bel-7402 cells) Mechanism of Action Reference
Indole Derivative C11 Data not specified, but noted to have good affinity~5 µM (estimated from graphs)Induces G1-S phase cell cycle arrest; promotes apoptosis.[19]
Sorafenib (Control) N/A (Multi-kinase inhibitor)13.31 µM (in chemo-resistant Bel-7402/5-Fu cells)Inhibits multiple kinases (VEGFR, PDGFR, Raf).[8]
Alternative Inhibitor (Hypothetical) 2.5 µM (SPR)15 µMTBDN/A

This comparative approach is essential for demonstrating the potential advantages of a new chemical series.

Conclusion: Building a Self-Validating Narrative

The validation of 14-3-3η as a target for indole derivatives is a journey that builds a robust, evidence-based story. By starting with direct biophysical binding (Tier 1), we establish the fundamental interaction. By demonstrating target engagement and modulation of a known signaling pathway in cells (Tier 2), we provide the mechanistic link. Finally, by showing a relevant phenotypic outcome (Tier 3), we connect the molecular interaction to a therapeutic effect.

Each step in this workflow serves to validate the others. A strong correlation between biophysical affinity, cellular target engagement, and phenotypic potency creates a self-validating system that provides high confidence in the mechanism of action. This rigorous, multi-faceted approach is the hallmark of sound drug discovery and is essential for successfully advancing a compound toward clinical development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of indole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this scaffold against specific protein targets. We will delve into the rationale behind experimental choices, provide a detailed, self-validating protocol, and present data in a clear, comparative format.

Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acids

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. These derivatives have shown promise as inhibitors of various enzymes, making them attractive candidates for drug discovery programs targeting cancer, viral infections, and inflammatory diseases.[1][2][3][4] Molecular docking, a powerful computational technique, allows for the prediction of binding conformations and affinities of these molecules within the active site of a target protein, thereby guiding lead optimization and rational drug design.[5][]

This guide will use HIV-1 integrase as a case study, a well-validated target for which indole-2-carboxylic acid derivatives have demonstrated inhibitory activity.[1][7][8][9] We will compare the docking performance of a series of hypothetical indole-2-carboxylic acid derivatives against a known inhibitor to illustrate the process of identifying promising lead compounds.

The "Why" Before the "How": Foundational Principles of Molecular Docking

Effective molecular docking is not merely about generating numbers; it's about understanding the underlying principles to produce biologically relevant results. The process involves two key stages: sampling and scoring.[5]

  • Sampling: This stage explores the conformational space of the ligand within the defined binding site of the protein. The goal is to identify low-energy poses that represent plausible binding modes.

  • Scoring: A scoring function then estimates the binding affinity for each pose. Lower scores typically indicate a more favorable binding interaction.

The choice of docking software and scoring function is critical and should be validated for the specific protein target. For this guide, we will reference protocols applicable to widely used software like AutoDock Vina.[10][11]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for a comparative docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep 1. Protein Preparation l_prep 2. Ligand Preparation grid 3. Grid Box Generation l_prep->grid dock 4. Molecular Docking grid->dock results 5. Results Analysis dock->results visual 6. Visualization results->visual

Caption: A streamlined workflow for molecular docking studies.

Part 1: Preparation Phase

1. Protein Preparation: Isolating the Target

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary components.

  • Protocol:

    • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use the structure of HIV-1 integrase.

    • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.[10][12] This is crucial as they can interfere with the docking process.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are vital for hydrogen bonding interactions.

    • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.

    • Save in PDBQT format: Convert the prepared protein file to the PDBQT format, which is required by AutoDock Vina.[13]

2. Ligand Preparation: Readying the Challengers

  • Objective: To generate 3D structures of the indole-2-carboxylic acid derivatives and a known inhibitor, and prepare them for docking.

  • Protocol:

    • Obtain Ligand Structures: Draw the 2D structures of the indole-2-carboxylic acid derivatives and the reference inhibitor using chemical drawing software like ChemDraw or Marvin Sketch. Save them in a standard format like MOL or SDF.

    • Convert to 3D: Convert the 2D structures to 3D. Energy minimization should be performed to obtain a low-energy conformation.

    • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand.

    • Save in PDBQT format: Save the prepared ligands in the PDBQT format.

Part 2: Docking Phase

3. Grid Box Generation: Defining the Arena

  • Objective: To define the specific region of the protein (the binding site) where the docking algorithm will search for ligand poses.

  • Protocol:

    • Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the original PDB file or from published literature.[11] For HIV-1 integrase, the active site is characterized by the DDE catalytic triad (Asp64, Asp116, and Glu152) and two Mg2+ ions.[8]

    • Define Grid Box Dimensions: Center a grid box around the identified binding site. The size of the box should be large enough to accommodate the ligands and allow for rotational and translational movements.

4. Molecular Docking: The Virtual Experiment

  • Objective: To run the docking simulation to predict the binding poses and affinities of the ligands.

  • Protocol:

    • Configure Docking Parameters: Create a configuration file that specifies the prepared protein and ligand files, the coordinates of the grid box, and other parameters like the number of binding modes to generate and the exhaustiveness of the search.

    • Execute Docking: Run the docking simulation using AutoDock Vina. The software will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 3: Analysis Phase

5. Results Analysis: Interpreting the Data

  • Objective: To analyze the docking results to compare the binding affinities and interactions of the different ligands.

  • Protocol:

    • Examine Binding Affinities: The binding affinity is a key metric for comparing ligands. A more negative value indicates a stronger predicted binding.

    • Analyze Binding Poses: For the top-scoring poses, analyze the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8]

6. Visualization: Bringing the Interactions to Life

  • Objective: To visually inspect the binding poses and interactions using molecular visualization software.

  • Protocol:

    • Load Structures: Load the prepared protein and the docked ligand poses into a visualization tool like PyMOL or Chimera.

    • Visualize Interactions: Generate a 3D representation of the ligand-protein complex. Highlight the key interacting residues and the types of interactions (e.g., hydrogen bonds).

Data Presentation: A Comparative Analysis

The results of the docking study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Docking Scores of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

Compound IDStructureBinding Affinity (kcal/mol)Key Interacting Residues
Reference Inhibitor (Structure of a known inhibitor)-9.5Asp64, Asp116, Glu152
ICA-01 (Structure of derivative 1)-8.2Asp64, Asp116
ICA-02 (Structure of derivative 2)-9.8Asp64, Asp116, Glu152, Tyr143
ICA-03 (Structure of derivative 3)-7.5Asp116, Glu152

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing the Mechanism: The HIV-1 Integrase Catalytic Core

G cluster_integrase HIV-1 Integrase Active Site cluster_ions Magnesium Ions cluster_inhibitor Indole-2-Carboxylic Acid Inhibitor D64 Asp64 Mg1 Mg²⁺ D64->Mg1 D116 Asp116 D116->Mg1 Mg2 Mg²⁺ D116->Mg2 E152 Glu152 E152->Mg2 Inhibitor Carboxylate Group Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation

Caption: Chelation of Mg²⁺ ions by the inhibitor in the active site.

The catalytic activity of HIV-1 integrase is dependent on two magnesium ions coordinated by the DDE motif.[8] Indole-2-carboxylic acid inhibitors function by chelating these magnesium ions, thereby disrupting the catalytic process.[1][7][14] The docking poses should be carefully examined to confirm that the carboxylate group of the indole derivatives is positioned to form these critical interactions.

Conclusion and Future Directions

This guide has provided a comprehensive protocol for conducting a comparative docking study of indole-2-carboxylic acid derivatives. By following this workflow, researchers can systematically evaluate the potential of their compounds and gain valuable insights into their mechanism of action at a molecular level. The results from such in silico studies are instrumental in prioritizing compounds for synthesis and biological evaluation, ultimately accelerating the drug discovery process.

It is important to remember that molecular docking is a predictive tool. The findings should be validated through experimental techniques such as enzyme inhibition assays and X-ray crystallography to confirm the predicted binding modes and affinities.

References

Confirming the Binding Mode of 5,7-dichloro-1H-indole-2-carboxylic acid to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a small molecule's interaction with its biological target is a cornerstone of successful therapeutic development. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for confirming the binding mode of 5,7-dichloro-1H-indole-2-carboxylic acid, a compound of interest from the promising indole-2-carboxylic acid class of molecules. Drawing from established principles and field-proven insights, we will navigate the experimental journey from initial hypothesis to high-resolution structural confirmation.

Recent research has highlighted indole-2-carboxylic acid derivatives as potential inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[1][2][3][4] These compounds are proposed to function by chelating two essential magnesium ions within the enzyme's active site, a mechanism shared by clinically successful integrase strand transfer inhibitors (INSTIs).[1][3] For the purpose of this guide, we will therefore hypothesize that this compound targets HIV-1 integrase. Our objective is to rigorously test this hypothesis and elucidate the specific binding interactions.

As a benchmark for our comparative analysis, we will utilize Dolutegravir, a second-generation INSTI with a well-characterized binding mode to HIV-1 integrase.[5][6] This comparison will not only provide a valuable reference point for our experimental outcomes but also highlight the nuanced differences that can inform structure-activity relationship (SAR) studies.

The Investigative Workflow: A Multi-faceted Approach

Confirming a ligand's binding mode is not a linear process but rather an iterative cycle of hypothesis generation, experimental validation, and data integration. The following diagram illustrates a logical workflow for this investigation.

cluster_0 Initial Assessment cluster_1 Biophysical Characterization cluster_2 Structural Elucidation cluster_3 Confirmation & Refinement Hypothesized Target (HIV-1 Integrase) Hypothesized Target (HIV-1 Integrase) Computational Docking Computational Docking Hypothesized Target (HIV-1 Integrase)->Computational Docking Initial Binding Hypothesis Initial Binding Hypothesis Computational Docking->Initial Binding Hypothesis ITC ITC Initial Binding Hypothesis->ITC SPR SPR Initial Binding Hypothesis->SPR Thermodynamic Profile Thermodynamic Profile ITC->Thermodynamic Profile Kinetic Profile Kinetic Profile SPR->Kinetic Profile X-ray Crystallography X-ray Crystallography Thermodynamic Profile->X-ray Crystallography STD-NMR STD-NMR Kinetic Profile->STD-NMR High-Resolution Structure High-Resolution Structure X-ray Crystallography->High-Resolution Structure Binding Epitope Mapping Binding Epitope Mapping STD-NMR->Binding Epitope Mapping Binding Mode Confirmation Binding Mode Confirmation High-Resolution Structure->Binding Mode Confirmation Binding Epitope Mapping->Binding Mode Confirmation SAR Studies SAR Studies Binding Mode Confirmation->SAR Studies

Caption: A logical workflow for confirming ligand binding mode.

Comparative Analysis of Key Experimental Techniques

A robust confirmation of a binding mode relies on the convergence of data from multiple, orthogonal techniques. Below, we compare four powerful methods, detailing their principles, experimental considerations, and the unique insights they provide.

Technique Principle Key Parameters Determined Strengths Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement; provides a complete thermodynamic profile.[7][8]Requires relatively large amounts of protein and ligand; may not be suitable for very weak or very tight binders.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.Association rate (kon), Dissociation rate (koff), Binding Affinity (KD)Real-time, label-free analysis; high sensitivity for kinetic measurements.[9][10]Immobilization of the protein may affect its conformation and binding properties; mass transport limitations can complicate data analysis for small molecules.[11]
X-ray Crystallography Determines the three-dimensional structure of a protein-ligand complex at atomic resolution by analyzing the diffraction pattern of X-rays by a crystal.High-resolution 3D structure of the binding site, specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).[12]Provides the most detailed structural information.[12]Requires the growth of high-quality crystals of the protein-ligand complex, which can be challenging; the crystal packing may influence the observed conformation.[13][14]
Saturation Transfer Difference (STD) NMR Detects the binding of a ligand to a protein by observing the transfer of saturation from the protein to the ligand.Binding epitope (the part of the ligand in close contact with the protein).[15][16]In-solution measurement; does not require protein immobilization or crystallization; can be used for weak binders.[17][18]Does not provide information on the protein's binding site; requires a significant excess of the ligand.[17]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the key experiments discussed.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and HIV-1 integrase.

Protocol:

  • Sample Preparation:

    • Express and purify recombinant HIV-1 integrase.

    • Prepare a 20 µM solution of HIV-1 integrase in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

    • Prepare a 200 µM solution of this compound in the same buffer. For comparison, prepare a 200 µM solution of Dolutegravir.

    • Thoroughly degas all solutions.

  • ITC Experiment:

    • Equilibrate the ITC instrument (e.g., Malvern MicroCal PEAQ-ITC) to 25°C.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[19]

    • Perform an initial injection of 0.4 µL followed by 18 injections of 2 µL at 150-second intervals.

    • Perform a control titration by injecting the ligand solution into the buffer to determine the heat of dilution.[20]

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[20]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (kon and koff) of the interaction between this compound and HIV-1 integrase.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize recombinant HIV-1 integrase onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • SPR Experiment:

    • Use a running buffer that matches the ITC buffer.

    • Inject a series of concentrations of this compound (e.g., ranging from 0.1 to 10 times the expected KD) over the sensor surface. For comparison, perform the same with Dolutegravir.

    • Monitor the association and dissociation phases in real-time.[10]

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.[21]

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the HIV-1 integrase in complex with this compound.

Protocol:

  • Crystallization:

    • Set up crystallization trials for HIV-1 integrase using vapor diffusion (sitting or hanging drop) methods with various commercial screens.

    • Once initial crystals are obtained, optimize the crystallization conditions.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals of HIV-1 integrase to a solution containing a high concentration of this compound (typically 10-100x the KD) for a few hours to overnight.[14]

    • Co-crystallization: Pre-incubate HIV-1 integrase with an excess of the compound before setting up crystallization trials.[14][22]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known integrase structure.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure.[12]

Saturation Transfer Difference (STD) NMR

Objective: To identify the protons of this compound that are in close proximity to HIV-1 integrase upon binding.

Protocol:

  • Sample Preparation:

    • Prepare a solution of HIV-1 integrase (e.g., 10-50 µM) and this compound (e.g., 1-5 mM) in a deuterated buffer.

  • NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum of the ligand alone.

    • Acquire STD-NMR spectra by selectively saturating the protein resonances (on-resonance) and a region of the spectrum where no protein or ligand signals are present (off-resonance).[15]

    • The difference between the off-resonance and on-resonance spectra reveals the signals of the ligand that have received saturation from the protein.[18]

  • Data Analysis:

    • Calculate the STD amplification factor for each proton of the ligand.[23]

    • The protons with the largest STD effects are those in closest contact with the protein, thus defining the binding epitope.[16]

Data Interpretation and Synthesis

The true power of this multi-pronged approach lies in the synthesis of the data from each experiment.

  • ITC will provide the thermodynamic driving forces of the interaction. For an inhibitor that chelates metal ions, a significant enthalpic contribution is expected.

  • SPR will reveal the kinetics of the binding event. A slow off-rate (low koff) is often a desirable characteristic for a drug, indicating a longer residence time on the target.[6]

  • X-ray crystallography will offer the ultimate visual confirmation of the binding mode, showing the precise orientation of the dichlorinated indole ring and the carboxylic acid in the active site, and their interactions with amino acid residues and the magnesium ions.

  • STD-NMR will complement the structural data by confirming which parts of the molecule are in direct contact with the protein in solution, validating the crystallographic findings.

By comparing the data for this compound with that of Dolutegravir, researchers can gain valuable insights into how the dichlorination of the indole scaffold influences the binding affinity, kinetics, and specific interactions with HIV-1 integrase. This knowledge is crucial for the rational design of next-generation inhibitors with improved potency and resistance profiles.

References

A Researcher's Guide to Cross-Validation of Experimental Results for Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Their therapeutic potential spans oncology, infectious diseases, and inflammatory conditions.[1][3] However, the journey from a promising in vitro result to a clinically viable drug candidate is fraught with challenges, a primary one being the reproducibility and translational relevance of initial findings. This guide provides a comprehensive framework for the rigorous cross-validation of experimental results for indole-based compounds, ensuring scientific integrity and fostering the development of robust and reliable therapeutic leads.

The Imperative of Cross-Validation in Drug Discovery

The core principle of cross-validation in the context of experimental pharmacology is the process of confirming and substantiating initial findings through multiple, independent, and complementary approaches. This is not merely about repeating an experiment but about building a body of evidence that collectively supports a compound's purported mechanism of action and therapeutic potential. A lack of rigorous cross-validation can lead to the pursuit of false positives, wasting valuable time and resources. For indole-based compounds, which often exhibit promiscuous binding due to their structural features, a multi-faceted validation strategy is particularly crucial.[4]

A critical aspect of this is establishing a strong in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that describes the relationship between a compound's in vitro properties (like dissolution) and its in vivo response (like plasma concentration).[5][6] However, for many indole derivatives, especially those with high lipophilicity and poor bioavailability, a direct IVIVC can be challenging to establish.[7][8] This underscores the need for a more holistic cross-validation approach that incorporates a suite of orthogonal assays.

A Strategic Framework for Cross-Validation

A robust cross-validation workflow should be approached systematically, moving from initial high-throughput screens to more complex biological models. This process can be visualized as a funnel, where a large number of initial hits are progressively filtered through increasingly stringent validation assays.

CrossValidationWorkflow cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: In Vitro & Ex Vivo Profiling cluster_3 Phase 4: In Vivo Validation PrimaryScreen Primary High-Throughput Screening (HTS) (e.g., Target-based biochemical assay) HitConfirmation Hit Confirmation (Dose-response curves) PrimaryScreen->HitConfirmation Identified 'Hits' OrthogonalAssay1 Orthogonal Assay 1 (e.g., Cell-based target engagement assay) HitConfirmation->OrthogonalAssay1 Confirmed Hits OrthogonalAssay2 Orthogonal Assay 2 (e.g., Phenotypic assay) OrthogonalAssay1->OrthogonalAssay2 SAR_Studies Structure-Activity Relationship (SAR) Studies OrthogonalAssay2->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) SAR_Studies->ADME_Tox PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ADME_Tox->PK_PD_Studies AnimalModel Disease-relevant Animal Model Efficacy Studies PK_PD_Studies->AnimalModel FinalValidation Validated Lead Compound

Caption: A stepwise workflow for the cross-validation of indole-based compounds.

Part 1: Cross-Validation in Anticancer Drug Discovery

Indole derivatives have shown significant promise as anticancer agents by targeting various biological pathways, including tubulin polymerization, protein kinases, and apoptosis.[1][9][10]

Comparative Analysis of In Vitro Anticancer Activity

A crucial first step in cross-validation is comparing the in vitro potency of a novel indole derivative with established compounds or previously published data. This requires standardized reporting of experimental conditions.

Compound IDTarget/AssayCell LineActivity Metric (IC50/GI50)Reference
Compound 17 EGFR InhibitorLeukemia78.76% growth inhibition at 10 µM[1][2]
Compound 3 Tubulin Polymerization InhibitorMGC-803 (Gastric Cancer)IC50: 0.011 µM[2]
Compound 4 Tubulin & TrxR InhibitorVarious Human Cancer LinesIC50: 6 - 35 nM[1]
Compound 30 Bcl-2 InhibitorMCF-7 (Breast Cancer)IC50: 0.83 µM[1]
Compound 43 LSD1 InhibitorA549 (Lung Cancer)IC50: 0.74 µM[2]
Compound Va EGFR InhibitorNCI-60 PanelGI50: 26 nM - 86 nM[11]
Compound 5c AnticancerHeLa (Cervical Cancer)IC50: 13.41 µM[12][13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indole-based compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Orthogonal Assays for Anticancer Activity

Relying solely on a single cytotoxicity assay is insufficient. Orthogonal assays are essential to confirm the mechanism of action and rule out assay interference.[14][15]

  • Target Engagement Assays: If the compound is designed to inhibit a specific enzyme (e.g., a kinase), a direct enzymatic assay should be performed.[11]

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for tubulin inhibitors).

  • Apoptosis Assays: Assays such as Annexin V/PI staining can confirm if the compound induces programmed cell death.

  • Colony Formation Assay: This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Part 2: Cross-Validation in Antimicrobial Drug Discovery

Indole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including drug-resistant strains.[2][16][17]

Comparative Analysis of In Vitro Antimicrobial Activity
Compound IDTarget OrganismActivity Metric (MIC in µg/mL)Reference
Compound 2h (indole-thiadiazole) S. aureus6.25[16]
Compound 3d (indole-triazole) MRSA6.25[16]
Compound 8b (Cipro-indole hybrid) S. aureus CMCC 259230.0625[18]
Tris(1H-indol-3-yl)methylium Gram-positive bacteria1-16[19]
Tryptanthrin Gram-negative bacteria2-32[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[16][19]

Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the indole-based compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Orthogonal Assays for Antimicrobial Activity
  • Time-Kill Assay: This assay determines the bactericidal or bacteriostatic activity of a compound over time.[18]

  • Biofilm Inhibition Assay: Many indole derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogens.[2]

  • Membrane Permeability Assays: These assays can determine if the compound disrupts the bacterial cell membrane.

  • In Silico Docking Studies: Molecular docking can provide insights into the potential binding interactions of the compound with bacterial target proteins.[20]

Part 3: Cross-Validation in Anti-inflammatory Drug Discovery

Indole-containing compounds, such as Indomethacin, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[1][3] Novel indole derivatives are being explored for their ability to modulate key inflammatory pathways like NF-κB and COX-2.[1][3]

Comparative Analysis of In Vitro and In Vivo Anti-inflammatory Activity
Compound IDAssayModelActivityReference
Compound 101 Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells101.2% inhibition at 10 µM[1]
Compound 13b Pro-inflammatory Cytokine ReleaseLPS-stimulated RAW 264.7 cellsPotent inhibition of NO, IL-6, TNF-α[21]
Compound S14 Carrageenan-induced Paw EdemaRat63.69% inhibition after 3h[22]
Compound 4 Carrageenan-induced Paw EdemaMouseSignificant edema inhibition[23]
3-methyl Indole derivatives Carrageenan-induced Paw EdemaRatMost potent anti-inflammatory effects[24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[23][24]

Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the indole-based compound or vehicle control intraperitoneally or orally.

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Orthogonal Assays for Anti-inflammatory Activity
  • In Vitro Cytokine Release Assays: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[21]

  • COX Enzyme Inhibition Assays: Determine the direct inhibitory activity of the compound on COX-1 and COX-2 enzymes.

  • Analgesic Activity Tests: Models such as the hot-plate or acetic acid-induced writhing tests can assess the pain-relieving properties of the compound.[22][23]

The Role of In Silico Methods in Cross-Validation

Computational tools play a vital role in modern drug discovery and can be integrated into the cross-validation process.

InSilicoWorkflow cluster_0 Computational Modeling cluster_1 Prediction & Guidance cluster_2 Experimental Validation QSAR Quantitative Structure-Activity Relationship (QSAR) Docking Molecular Docking Predict_Activity Predict Biological Activity QSAR->Predict_Activity Predict_ADME Predict ADME/Tox Properties QSAR->Predict_ADME MD_Sim Molecular Dynamics (MD) Simulations Docking->Predict_Activity Guide_Optimization Guide Lead Optimization Docking->Guide_Optimization MD_Sim->Guide_Optimization InVitro_Assays In Vitro Biological Assays Predict_Activity->InVitro_Assays Correlate Predictions Guide_Optimization->InVitro_Assays Validate Optimized Compounds

Caption: Integration of in silico methods with experimental validation.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of indole derivatives with their biological activity, helping to predict the potency of new analogs.[20][25]

  • Molecular Docking: Docking studies can predict the binding mode of a compound within the active site of its target protein, providing a rationale for its activity.[11][26][27]

  • ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, helping to prioritize candidates for further development.[20][27]

Conclusion

The development of novel therapeutics based on the indole scaffold holds immense promise. However, to translate this promise into clinical reality, a rigorous and multi-faceted approach to the cross-validation of experimental results is non-negotiable. By systematically employing a combination of primary assays, orthogonal validation methods, in vivo studies, and in silico modeling, researchers can build a robust and compelling case for the therapeutic potential of their compounds. This commitment to scientific integrity is paramount to ensuring that only the most promising and well-validated indole-based drug candidates advance through the development pipeline.

References

A Comparative Guide to the Polymorphs of Indole-2-Carboxylic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and ultimately, its bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor that must be thoroughly investigated. This guide provides a comprehensive comparative study of the known polymorphs of select indole-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. By delving into the structural nuances and resulting physicochemical differences, this document aims to equip researchers and drug development professionals with the foundational knowledge to harness polymorphic control for optimal drug performance.

The Significance of Polymorphism in Indole-2-Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives are key structural motifs in a wide array of biologically active molecules, exhibiting potential as neuroprotective agents, and more.[1] The therapeutic efficacy of these compounds is not solely dependent on their molecular structure but is also intricately linked to their solid-state form. Different polymorphs of the same API can exhibit distinct melting points, dissolution rates, and stability profiles, all of which can have profound implications for drug product development, regulatory approval, and clinical performance. A comprehensive understanding and strategic control of polymorphism are therefore not merely academic exercises but essential components of a robust drug development program.

Case Study: The Polymorphs of 5-Methoxy-Indole-2-Carboxylic Acid (MI2CA)

A salient example of polymorphism within this class is 5-methoxy-indole-2-carboxylic acid (MI2CA). To date, two distinct polymorphic forms, herein designated as Polymorph I and Polymorph II , have been extensively characterized.

Structural Elucidation: A Tale of Two Crystal Lattices

The primary distinction between Polymorph I and Polymorph II lies in their crystal packing and hydrogen bonding networks, as revealed by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for the Polymorphs of 5-Methoxy-Indole-2-Carboxylic Acid.

ParameterPolymorph IPolymorph II
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/c
a (Å)13.079(3)4.0305(2)
b (Å)7.696(2)13.0346(6)
c (Å)35.18517.2042(9)
β (°)91.06(3)91.871(5)
Z164
Key Structural MotifRibbons of two independent molecular chainsCyclic dimers

Data sourced from Polak et al. (2024).[1][2]

Polymorph I is characterized by the formation of ribbons composed of two independent molecular chains linked by intermolecular O–H···O and N–H···O hydrogen bonds.[1] In contrast, a distinguishing feature of Polymorph II is the formation of cyclic dimers through double O–H···O hydrogen bonds between the carboxylic acid moieties.[1][2] Furthermore, the nature of the N–H hydrogen bonding differs: in Polymorph I, the carboxylic oxygen acts as the hydrogen bond acceptor, whereas in Polymorph II, it is the oxygen of the methoxy group.[2] These subtle yet significant differences in intermolecular interactions are the root cause of their differing physicochemical properties.

G cluster_0 Polymorph I cluster_1 Polymorph II P1_Molecule_A MI2CA Molecule A P1_Molecule_B MI2CA Molecule B P1_Molecule_A->P1_Molecule_B O-H···O N-H···O P1_Ribbon Ribbon Structure P1_Molecule_B->P1_Ribbon P2_Molecule_1 MI2CA Molecule P2_Molecule_2 MI2CA Molecule P2_Molecule_1->P2_Molecule_2 O-H···O (Carboxylic Acid Dimer) P2_Dimer Cyclic Dimer P2_Molecule_2->P2_Dimer Polymorph_I Polymorph I Polymorph_II Polymorph II G Start API Solution Solvent_Screen Diverse Solvent Library Start->Solvent_Screen Condition_Screen Varied Conditions (Temperature, Evaporation Rate, etc.) Solvent_Screen->Condition_Screen Crystallization Crystallization Condition_Screen->Crystallization Analysis Solid-State Analysis (PXRD, DSC, TGA, Spectroscopy) Crystallization->Analysis Polymorph_ID Polymorph Identification & Characterization Analysis->Polymorph_ID

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5,7-dichloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5,7-dichloro-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory. The protocols described herein are grounded in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Section 1: Core Safety Directives & Hazard Identification

This compound is a halogenated organic compound. While toxicological properties for this specific molecule are not extensively published, data from structurally similar compounds, such as 1H-Indole-2-carboxylic acid and its chlorinated analogues, allow for a robust presumptive hazard assessment.[1][2] The primary directive is to treat this compound as hazardous waste, ensuring it never enters public sewer systems or general waste streams.

Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information before handling this chemical. [3]

Based on analogous compounds, the likely hazard classifications under the Globally Harmonized System (GHS) are summarized below.[1][2][4]

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

As a dichlorinated indole, this compound belongs to the family of halogenated organic compounds, which are subject to specific disposal regulations by the EPA due to their potential to form persistent environmental pollutants.[5]

Section 2: Mandatory Personal Protective Equipment (PPE)

Given the compound's potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory.[1] The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Eye Protection : Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield should be worn in addition to goggles.[2]

  • Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : Use this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols. If work outside a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[6]

Section 3: On-Site Waste Management & Collection Protocol

Proper segregation at the point of generation is the most critical step in safe and cost-effective waste management.[7] The primary directive is the strict separation of halogenated and non-halogenated waste streams.

Step 1: Designate a Waste Container Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap. Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be clearly labeled before the first drop of waste is added.[8]

Step 2: Labeling The waste container label must include the following information:

  • The words "Hazardous Waste "[9]

  • The full chemical name: "Waste: this compound " (do not use abbreviations)

  • A list of all components in the container, including solvents, by percentage.

  • The appropriate hazard warnings (e.g., "Irritant," "Harmful")[9]

Step 3: Waste Collection

  • Collect all materials contaminated with this compound, including residual powder, contaminated weighing paper, pipette tips, and gloves, in this designated container.

  • Crucially, this container is for HALOGENATED WASTE ONLY. Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[6][7] Co-mingling these waste streams dramatically increases disposal costs and complexity.[7]

  • Keep the waste container closed at all times except when actively adding waste.[10]

Section 4: Emergency Procedures: Spill & Decontamination

Accidental spills must be handled promptly and safely to mitigate exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.

Step 2: Don Appropriate PPE

  • Before cleanup, don the full PPE as described in Section 2.

Step 3: Contain and Clean the Spill

  • For a solid spill, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne.[6] Do not dry sweep.

  • Carefully sweep up the absorbed material and place it into your designated halogenated hazardous waste container.

  • Decontaminate the spill surface with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Section 5: Final Disposal Pathway

The final disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[11]

Step 1: Storage in a Satellite Accumulation Area (SAA)

  • Store your properly labeled, closed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA has secondary containment (e.g., a tray or tub) to contain any potential leaks.[8]

Step 2: Arranging for Disposal

  • Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department.

  • The EHS office will arrange for the pickup, transport, and ultimate disposal of the hazardous waste via a licensed contractor. Under the EPA's Resource Conservation and Recovery Act (RCRA), there are strict regulations governing the transportation and disposal of such chemicals.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound cluster_0 In the Laboratory cluster_1 EHS & Final Disposal A Generate Waste (e.g., residual solid, contaminated consumables) B Select appropriate, compatible HALOGENATED waste container A->B C Is container properly labeled with: 'Hazardous Waste', full chemical name, and hazards? B->C D Affix complete Hazardous Waste Label C->D No E Add waste to container. Keep container closed. C->E Yes D->E F Is container full or waste no longer being generated? E->F G Continue to add waste as needed F->G No H Move sealed and labeled container to Satellite Accumulation Area (SAA) with secondary containment. F->H Yes G->E I Contact institution's EHS office to schedule a waste pickup. H->I J Licensed hazardous waste contractor transports for final disposal (e.g., incineration) I->J

Caption: Step-by-step process for the proper disposal of this compound.

Section 7: References

  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC122110050&productDescription=1H-INDOLE-2-CARBOXYLIC+ACID+99%25+5G&vendorId=VN00032119&countryCode=US&language=en]

  • SAFETY DATA SHEET: Indole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i3408]

  • SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC342080010&productDescription=%28S%29-%28-%29-INDOLINE-2-CARBOXYLIC+ACID+1G&vendorId=VN00032119&countryCode=US&language=en]

  • SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid, 7-nitro-. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC448340010&productDescription=7-NITRO-1H-INDOLE-2-CARBOXYLIC+ACID+1G&vendorId=VN00032119&countryCode=US&language=en]

  • Hazardous Waste Disposal Guidelines. Purdue University. [URL: https://www.purdue.edu/ehs/rem/hmm/hazwaste.html]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.com/knowledge-center/how-ensure-safe-chemical-waste-disposal-laboratories]

  • SAFETY DATA SHEET: Indole-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AA1221105&productDescription=Indole-2-carboxylic+acid%2C+99%25&vendorId=VN00032119&countryCode=US&language=en]

  • SAFETY DATA SHEET: Indole-2-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC122110250&productDescription=1H-INDOLE-2-CARBOXYLIC+ACID+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]

  • SAFETY DATA SHEET: 5-Chloroindole-2-carboxylic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC159330050&productDescription=5-CHLOROINDOLE-2-CARBOXYLIC+ACID+5G&vendorId=VN00032119&countryCode=US&language=en]

  • Indole-2-carboxylic Acid: A Comprehensive Overview. BenchChem. [URL: https://www.benchchem.com/blog/indole-2-carboxylic-acid-a-comprehensive-overview/]

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72899]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines]

  • Halogenated Solvents in Laboratories. Temple University. [URL: https://ehs.temple.edu/sites/ehs/files/documents/Halogenated_Solvents_Guideline_Oct2021.pdf]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [URL: https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories]

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. [URL: https://p2infohouse.org/ref/10/09489.pdf]

  • This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8440954_EN.htm]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [URL: https://sites.udel.edu/braun/files/2018/09/SOP-Halogenated-Organic-Liquids-20180911.pdf]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [URL: https://medlabmag.com/article/1330]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dichloro-1H-indole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5,7-dichloro-1H-indole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.